D-(+)-Cellohexose eicosaacetate
Description
Propriétés
IUPAC Name |
[4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282264 | |
| Record name | 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31873-40-2, 9012-09-3 | |
| Record name | NSC25293 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cellulose, triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cellulose, triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to D-(+)-Cellohexose eicosaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexose, a glucose hexamer. As a member of the acetylated oligosaccharide family, it holds potential as a specialized enzyme inhibitor and a modulator of biological pathways, particularly in the contexts of inflammation, cancer, and diabetes. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, proposed synthesis and analysis protocols, and its potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and glycobiology.
Introduction
This compound is a complex carbohydrate derivative characterized by a backbone of six D-glucose units linked by β-1,4-glycosidic bonds, with all hydroxyl groups esterified with acetate (B1210297) moieties. This extensive acetylation renders the molecule significantly more hydrophobic than its parent oligosaccharide, cellohexose. This alteration in physicochemical properties is expected to influence its biological activity, including its ability to cross cell membranes and interact with intracellular targets.
This compound is classified as a biochemical reagent used in the field of glycobiology and is noted for its potential as a specialized enzyme inhibitor.[1][2] Its applications are primarily in preclinical research, with studies suggesting its relevance in inflammatory disorders, cancer, and diabetes.[3]
Physicochemical Properties
While specific experimental data for this compound is limited, its properties can be inferred from data on related acetylated oligosaccharides and its chemical structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C76H102O51 | [3] |
| Molecular Weight | 1831.59 g/mol | [3] |
| CAS Number | 355012-91-8 | [4] |
| Physical State | White to Off-White Solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |
| Melting Point | Not available. Peracetylated cellotetraose (B13520) has a melting point of 252°C (decomposes). | N/A |
| Boiling Point | Not available. Predicted for cellotetraose: 1116.9±65.0 °C. | N/A |
| Storage Temperature | 2-8°C | [4] |
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for acetylated oligosaccharides.
Synthesis of this compound
A common method for the peracetylation of oligosaccharides involves the use of acetic anhydride (B1165640) with a catalyst.
Protocol: Peracetylation of D-(+)-Cellohexose
Materials:
-
D-(+)-Cellohexose
-
Acetic anhydride
-
Pyridine (B92270) (as solvent and catalyst) or a Lewis acid catalyst (e.g., zinc chloride, iodine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve D-(+)-Cellohexose in a suitable volume of pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of acetic anhydride to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess acetic anhydride by the slow addition of water or methanol.
-
Remove the solvent and by-products under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the pure this compound and concentrate them using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Analysis
The structure and purity of the synthesized this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected ¹H and ¹³C NMR Spectral Data:
Based on data for acetylated glucose and cellobiose, the following characteristic chemical shifts are expected.
Table 2: Predicted NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Anomeric Protons (H-1) | 4.5 - 5.7 | 91 - 102 |
| Ring Protons | 3.5 - 5.3 | 68 - 77 |
| CH₂ Protons (H-6) | 3.6 - 4.3 | 60 - 63 |
| Acetyl Protons (CH₃) | 1.9 - 2.2 | 20 - 21 |
| Carbonyl Carbons (C=O) | N/A | 169 - 171 |
Note: The actual spectrum will be complex due to the presence of multiple, similar glucose units.
Enzyme Inhibition Assay
To evaluate the inhibitory potential of this compound on a target enzyme, a general spectrophotometric assay can be employed.
Protocol: General Enzyme Inhibition Assay
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
This compound (dissolved in DMSO)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor (or DMSO as a vehicle control).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance (or fluorescence) over time using a microplate reader at the appropriate wavelength.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Workflow for Enzyme Inhibition Assay
Caption: General workflow for determining the enzyme inhibitory activity of a compound.
Potential Biological Activity and Signaling Pathways
While direct studies on this compound are scarce, research on other acetylated oligosaccharides suggests potential anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Acetylated oligosaccharides may interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation.
Hypothesized Inhibition of the NF-κB Pathway by Acetylated Oligosaccharides
Caption: Hypothesized mechanism of NF-κB pathway inhibition by acetylated oligosaccharides.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in cancer and inflammatory diseases. Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. Some studies suggest that acetylated oligosaccharides might modulate this pathway, potentially leading to anti-proliferative or pro-apoptotic effects in cancer cells.
The PI3K/Akt Signaling Pathway and Potential Modulation
Caption: Overview of the PI3K/Akt signaling pathway and a potential point of modulation.
Conclusion and Future Directions
This compound represents an intriguing molecule at the intersection of carbohydrate chemistry and drug discovery. Its fully acetylated structure confers unique physicochemical properties that may enable it to interact with biological systems in novel ways. While current data is limited, the information on related acetylated oligosaccharides provides a strong rationale for further investigation into its potential as an enzyme inhibitor and a modulator of key signaling pathways involved in prevalent diseases.
Future research should focus on:
-
Definitive Physicochemical Characterization: Experimental determination of melting point, boiling point, and quantitative solubility.
-
Detailed Spectroscopic Analysis: Acquisition and full assignment of ¹H and ¹³C NMR spectra, as well as mass spectrometry data.
-
Specific Biological Screening: Testing the inhibitory activity of this compound against a panel of relevant enzymes (e.g., glycosidases, kinases).
-
Mechanistic Studies: Elucidating the precise molecular mechanisms by which it may modulate signaling pathways such as NF-κB and PI3K/Akt in relevant cell-based models.
A thorough investigation of these areas will be crucial in unlocking the full therapeutic potential of this compound and other acetylated oligosaccharides.
References
- 1. rsc.org [rsc.org]
- 2. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Contribution of NF-κB Signaling Pathways to CD4+ Memory T Cell Induced Activation of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
D-(+)-Cellohexose Eicosaacetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexaose, a hexasaccharide of glucose. It is classified as a biochemical reagent and is noted for its potential application in glycobiology and as a specialized enzyme inhibitor for research in areas such as diabetes, cancer, and inflammatory disorders.[][2] This technical guide provides a summary of the available information on this compound, outlines hypothetical experimental protocols for its synthesis and characterization, and presents illustrative workflows for its potential applications in research. Due to the limited availability of public data, some sections of this guide are based on established methodologies for similar carbohydrate compounds.
Chemical Structure and Properties
This compound is an oligosaccharide derivative where all hydroxyl groups of D-(+)-Cellohexose are acetylated. The core structure consists of six β(1→4) linked D-glucose units. The extensive acetylation renders the molecule significantly more hydrophobic than its parent cellohexaose.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C76H102O51 | [2][3] |
| Molecular Weight | 1831.59 g/mol | [2] |
| CAS Number | 355012-91-8 | [2][3] |
| Appearance | Not specified (likely a white to off-white solid) | N/A |
| Solubility | Not specified (expected to be soluble in chlorinated solvents and other organic solvents, and insoluble in water) | N/A |
| Storage Temperature | 4°C | [3] |
Hypothetical Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the peracetylation of an oligosaccharide.
Materials:
-
D-(+)-Cellohexaose
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve D-(+)-Cellohexaose in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve the sample in deuterated chloroform (B151607) (CDCl3). The spectrum is expected to show characteristic signals for the anomeric protons, the pyranose ring protons, and the methyl protons of the acetate (B1210297) groups.
-
13C NMR: The spectrum will show signals for the carbons of the glucose rings and the carbonyl and methyl carbons of the acetate groups.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+Na]+ or [M+K]+.
Logical and Experimental Workflows
The following diagrams illustrate logical workflows for the synthesis, characterization, and potential application of this compound.
Caption: Synthesis and characterization workflow for this compound.
Caption: General workflow for an enzyme inhibition assay using this compound.
Potential Research Applications
While specific studies on this compound are scarce, its classification as a potential enzyme inhibitor suggests several avenues for research:
-
Glycoside Hydrolase Inhibition: As a carbohydrate derivative, it could be investigated as an inhibitor of cellulases or other glycoside hydrolases. This has relevance in biofuel research and understanding carbohydrate metabolism.
-
Anti-inflammatory Research: The general mention of its use in inflammation studies suggests it could be screened for activity against enzymes involved in the inflammatory cascade.
-
Cancer and Diabetes Research: Its potential role in these areas would likely involve screening against specific enzymatic targets relevant to these diseases.
Conclusion
This compound is a commercially available but poorly documented carbohydrate derivative. While its basic chemical identity is established, a significant gap exists in the public domain regarding its detailed synthesis, spectroscopic data, and specific biological activities. The hypothetical protocols and workflows provided in this guide are intended to serve as a starting point for researchers interested in investigating this and similar compounds. Further research is warranted to elucidate the specific enzymatic inhibitory properties and potential therapeutic applications of this compound.
References
Physical and chemical properties of D-(+)-Cellohexose eicosaacetate
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of D-(+)-Cellohexose eicosaacetate. The information is intended for researchers, scientists, and professionals in the field of drug development and glycobiology.
Chemical Identity and Physical Properties
This compound is a fully acetylated derivative of cellohexaose, a hexasaccharide of β-(1→4) linked D-glucose units. The extensive acetylation renders the molecule significantly more hydrophobic than its parent oligosaccharide.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | α-D-Cellobiose Octaacetate (Analogue) | α-D-Glucose Pentaacetate (Analogue) |
| Molecular Formula | C76H102O51[1] | C28H38O19 | C16H22O11[2] |
| Molecular Weight | 1831.61 g/mol [2] | 678.59 g/mol | 390.34 g/mol [2] |
| Appearance | White to Off-White Solid[2] | White Solid | White crystalline powder |
| Melting Point | Data not available | 225-232 °C[3] | 109-111 °C[2] |
| Boiling Point | Data not available | 683.1±55.0 °C (Predicted)[3] | Data not available |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, DMSO[2] | Chloroform: 0.1 g/mL[3] | Data not available |
| Specific Rotation ([α]D) | Data not available | Data not available | ≥+98° (c=1 in ethanol, 20°C)[2] |
| Storage | 2-8°C, protected from air and light[2] | -20°C Freezer[3] | Room Temperature |
Experimental Protocols
Synthesis of this compound
A general and established method for the synthesis of peracetylated cello-oligosaccharides is through the acetolysis of cellulose (B213188), followed by chromatographic separation.
Protocol: Acetolysis of Cellulose and Chromatographic Separation
-
Acetolysis:
-
Suspend microcrystalline cellulose in a mixture of acetic anhydride (B1165640) and acetic acid. . * Cool the mixture in an ice bath and slowly add sulfuric acid as a catalyst.
-
Allow the reaction to proceed at room temperature with stirring for an extended period (e.g., 72-96 hours) to facilitate the depolymerization of cellulose and acetylation of the resulting oligosaccharides.
-
Quench the reaction by pouring the mixture into ice water.
-
-
Extraction:
-
Extract the acetylated oligosaccharides from the aqueous solution using a suitable organic solvent such as chloroform or dichloromethane.
-
Wash the organic layer with water and a saturated sodium bicarbonate solution to remove acids.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure to obtain a crude mixture of acetylated sugars.
-
-
Chromatographic Separation:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent.
-
Perform column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, such as a mixture of toluene (B28343) and ethyl acetate (B1210297), to separate the acetylated oligosaccharides based on their degree of polymerization.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
Analytical Methods
Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column is typically suitable for the analysis of acetylated oligosaccharides.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is commonly used. The gradient can be optimized to achieve the best separation of the different acetylated cello-oligosaccharides.
-
Detection: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is appropriate for detecting these non-UV-absorbing compounds.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl3) is a common solvent for peracetylated carbohydrates.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric protons in the region of δ 4.5-6.0 ppm and a complex multiplet pattern for the other ring protons. The acetyl methyl protons will appear as sharp singlets around δ 2.0-2.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the anomeric carbons between δ 90-105 ppm, ring carbons from δ 60-80 ppm, and the carbonyl carbons of the acetate groups around δ 169-171 ppm. The methyl carbons of the acetate groups will resonate at approximately δ 20-21 ppm.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for the complete assignment of all proton and carbon signals and to confirm the structure and purity of the compound.
Biological Activity and Potential Applications
While specific in-depth studies on the biological activities of this compound are not extensively available in the public domain, some suppliers indicate its use in research related to diabetes, cancer, and inflammatory disorders. The acetylation of oligosaccharides can significantly alter their biological properties.
General Biological Activities of Acetylated Polysaccharides:
-
Anti-inflammatory Activity: Some studies have shown that acetylated oligosaccharides can exhibit anti-inflammatory properties by modulating the production of inflammatory cytokines. For instance, fully acetylated chitooligosaccharides have been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) in stimulated macrophages[4].
-
Anticancer Activity: The modification of sugars, including acetylation, has been explored as a strategy to develop novel anticancer agents. Some studies suggest that specific oligosaccharides on the tumor cell surface can interact with certain compounds, influencing cell proliferation[5].
-
Prebiotic Potential: Cello-oligosaccharides are being investigated for their prebiotic activity, although acetylation may affect their fermentability by gut microbiota.
Conclusion
This compound is a well-defined, fully acetylated cello-oligosaccharide. While detailed experimental data on some of its physical properties and specific biological activities are limited, established protocols for the synthesis and analysis of analogous compounds provide a strong framework for its study. The general biological activities observed for other acetylated oligosaccharides suggest that this compound may hold potential as a bioactive molecule in areas such as inflammation and oncology research. Further in-depth studies are warranted to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,2,3,4,6-α-D(+)-葡萄糖五乙酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3891-59-6 CAS MSDS (alpha-D-Glucose pentaacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [helda.helsinki.fi]
A Comprehensive Analysis of D-(+)-Cellohexose Eicosaacetate: Molecular Formula and Weight
This technical guide provides a detailed examination of the molecular characteristics of D-(+)-Cellohexose eicosaacetate, a derivative of D-(+)-Cellohexose. The primary focus of this document is to establish and present the molecular formula and molecular weight of this compound, catering to researchers, scientists, and professionals in the field of drug development.
Introduction to D-(+)-Cellohexose and its Acetylated Form
D-(+)-Cellohexose is an oligosaccharide, specifically a hexamer composed of six D-glucose units linked by β-1,4 glycosidic bonds. Its acetylated derivative, this compound, is a compound where the hydroxyl groups of cellohexose (B8235720) have been substituted with acetyl groups. This modification significantly alters the chemical and physical properties of the parent oligosaccharide.
Molecular Composition and Weight
The molecular formula and weight are fundamental properties essential for the characterization and application of chemical compounds. The following table summarizes these key quantitative data for both D-(+)-Cellohexose and its eicosaacetate derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| D-(+)-Cellohexose | C36H62O31 | 990.86 |
| This compound | C76H102O51 | 1831.59 |
The molecular formula for D-(+)-Cellohexose, C36H62O31, is derived from the linkage of six glucose monomers (C6H12O6), with the corresponding loss of five water molecules during polymerization[1][2][3][4][5][6]. The molecular weight of D-(+)-Cellohexose is approximately 990.86 g/mol [1][4][6].
This compound is formed through the acetylation of D-(+)-Cellohexose. The term "eicosaacetate" indicates the addition of twenty acetyl groups. This process results in a molecular formula of C76H102O51 and a molecular weight of approximately 1831.59 g/mol [][8][9][10][11].
Derivation of Molecular Formula and Weight
The transformation from D-(+)-Cellohexose to this compound involves the replacement of twenty hydroxyl (-OH) groups with acetyl (-OCOCH3) groups. This chemical modification accounts for the change in the molecular formula and a significant increase in the molecular weight.
Experimental Methodologies
The determination of the molecular formula and weight of complex organic molecules like this compound typically involves a combination of analytical techniques.
Experimental Workflow for Molecular Characterization:
A detailed protocol for the acetylation of carbohydrates can be found in various scientific literature. Generally, the process involves reacting the carbohydrate with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst[12][13][14][15][16]. The resulting product is then purified and subjected to analysis.
-
Mass Spectrometry (MS): This technique is paramount for determining the molecular weight of a compound with high accuracy by measuring the mass-to-charge ratio of its ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule, confirming the presence of acetyl groups and the overall integrity of the cellohexose backbone.
-
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, which is used to empirically derive the molecular formula.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellohexaose Oligosaccharide | Megazyme [megazyme.com]
- 3. D-cellohexaose | C36H62O31 | CID 74539963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cellohexaose | 2478-35-5 [chemicalbook.com]
- 5. Cellohexaose | C36H62O31 | CID 168958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. D-Cellohexose eicosaacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 10. This compound | 355012-91-8 - Coompo [coompo.com]
- 11. biorbyt.com [biorbyt.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 14. Frontiers | Acetylation of woody lignocellulose: significance and regulation [frontiersin.org]
- 15. [PDF] O-Acetylation of cellulose and monosaccharides using a zinc based ionic liquid | Semantic Scholar [semanticscholar.org]
- 16. frontiersin.org [frontiersin.org]
A Comprehensive Technical Guide to the Synthesis of D-(+)-Cellohexose Eicosaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis pathway for D-(+)-Cellohexose eicosaacetate, a fully acetylated derivative of the cello-oligosaccharide D-(+)-Cellohexose. This compound serves as a valuable tool in biochemical research, particularly as an enzyme inhibitor for studies related to diabetes, cancer, and inflammatory disorders. The synthesis is a two-stage process involving the controlled depolymerization of cellulose (B213188) to yield D-(+)-Cellohexose, followed by its complete acetylation (per-acetylation) to produce the final product. This document outlines detailed experimental protocols for both stages, presents quantitative data in structured tables, and includes graphical representations of the synthesis workflow.
Introduction
This compound is an oligosaccharide derivative where all hydroxyl groups of D-(+)-Cellohexose are acetylated. Its chemical formula is C76H102O51, and it has a molecular weight of 1831.59 g/mol . The per-acetylation of the parent cello-oligosaccharide alters its solubility and conformational properties, making it a specific substrate or inhibitor for certain enzymes. The synthesis pathway is critical for obtaining high-purity material for research and potential therapeutic applications. The overall synthesis workflow is depicted below.
An In-depth Technical Guide to CAS Number 355012-91-8: D-Cellohexose Eicosaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of the compound identified by CAS number 355012-91-8, D-Cellohexose eicosaacetate. This document is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes the available quantitative data in structured tables, outlines potential experimental protocols based on its putative mechanism of action, and visualizes the implicated signaling pathways using Graphviz diagrams. While specific experimental data for D-Cellohexose eicosaacetate is limited in publicly accessible literature, this guide extrapolates likely characteristics and methodologies based on its classification as a cyclooxygenase-2 (COX-2) inhibitor.
Core Compound Properties
D-Cellohexose eicosaacetate is a complex carbohydrate classified as an oligosaccharide.[] Its core structure consists of a cellohexaose backbone fully acetylated with eicosanoate groups.
| Property | Data | Source |
| CAS Number | 355012-91-8 | [2] |
| IUPAC Name | O-2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-D-glucopyranose | [] |
| Molecular Formula | C₇₆H₁₀₂O₅₁ | [] |
| Molecular Weight | 1831.59 g/mol | [] |
| Appearance | White to Off-White Solid | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), DMSO | N/A |
Biological Activity and Potential Applications
D-Cellohexose eicosaacetate is described as a specialized enzyme inhibitor, with its primary target being cyclooxygenase-2 (COX-2).[] This mode of action positions it as a compound of interest for research in areas where COX-2 is implicated, such as:
-
Inflammatory Disorders: By inhibiting COX-2, the compound can block the synthesis of prostaglandins (B1171923), which are key mediators of inflammation.
-
Cancer Research: COX-2 is often overexpressed in various cancers and is involved in tumor growth, angiogenesis, and metastasis.[3]
-
Diabetes Research: The role of inflammation in the pathogenesis of diabetes and its complications is an active area of investigation.[]
Postulated Signaling Pathways
As a COX-2 inhibitor, D-Cellohexose eicosaacetate is likely to modulate downstream signaling pathways that are regulated by prostaglandins. The two primary pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses. COX-2-derived prostaglandins can activate this pathway, leading to the transcription of pro-inflammatory genes. Inhibition of COX-2 by D-Cellohexose eicosaacetate would be expected to suppress this activation.
Caption: Postulated inhibition of the NF-κB signaling pathway by D-Cellohexose eicosaacetate.
MAPK Signaling Pathway
The MAPK pathway is another key signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Prostaglandins can also influence MAPK signaling, and therefore, COX-2 inhibition could have significant effects on these cellular functions.
Caption: Postulated modulation of the MAPK signaling pathway by D-Cellohexose eicosaacetate.
Experimental Protocols
Due to the lack of specific published experimental data for D-Cellohexose eicosaacetate, this section provides generalized protocols that are commonly used to assess the activity of COX-2 inhibitors. These can be adapted for the investigation of this specific compound.
Synthesis of D-Cellohexose Eicosaacetate
A plausible synthesis route involves the esterification of cellohexaose with an activated form of eicosanoic acid.
Workflow for Synthesis:
Caption: General workflow for the synthesis of D-Cellohexose eicosaacetate.
Methodology:
-
Dissolution: Dissolve cellohexaose in a suitable anhydrous solvent, such as pyridine, which also acts as a base to neutralize the HCl byproduct.
-
Acylation: Add eicosanoyl chloride dropwise to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro COX-2 Inhibition Assay
This assay determines the ability of D-Cellohexose eicosaacetate to inhibit the enzymatic activity of COX-2.
Workflow for COX-2 Inhibition Assay:
Caption: General workflow for an in vitro COX-2 inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human or ovine COX-2 enzyme, arachidonic acid (substrate), and various concentrations of D-Cellohexose eicosaacetate in a suitable buffer.
-
Pre-incubation: Pre-incubate the COX-2 enzyme with different concentrations of D-Cellohexose eicosaacetate (or vehicle control) for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Product Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of D-Cellohexose eicosaacetate and determine the half-maximal inhibitory concentration (IC₅₀) value.
Conclusion
D-Cellohexose eicosaacetate (CAS 355012-91-8) is a complex acetylated oligosaccharide with potential as a selective COX-2 inhibitor. While specific experimental data for this compound is not extensively available, its chemical nature and classification suggest a role in the modulation of inflammatory pathways. The provided theoretical frameworks for its synthesis, biological evaluation, and effects on signaling pathways offer a starting point for researchers interested in exploring its therapeutic potential. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.
References
Solubility of D-(+)-Cellohexose Eicosaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of D-(+)-Cellohexose eicosaacetate, a fully acetylated derivative of cellohexaose. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview based on the solubility characteristics of analogous peracetylated carbohydrates. Furthermore, a detailed, best-practice experimental protocol for determining the precise solubility of crystalline, highly acetylated carbohydrates is presented. This guide is intended to equip researchers and professionals in drug development and glycobiology with the necessary information and methodologies to effectively work with this compound and similar compounds.
Introduction
This compound is the peracetylated form of cellohexaose, a linear oligosaccharide consisting of six β-(1→4) linked D-glucose units. The complete acetylation of the hydroxyl groups significantly alters the molecule's polarity, rendering it a large, non-polar compound. Understanding its solubility in various common laboratory solvents is critical for a wide range of applications, including as a biochemical reagent in glycobiology, a standard for analytical methods, and in the development of novel drug delivery systems. This guide provides an in-depth look at its expected solubility and a practical framework for its empirical determination.
Predicted Solubility in Common Solvents
Direct quantitative solubility data for this compound is not extensively documented in scientific literature. However, by examining the properties of analogous acetylated carbohydrates, such as ethyl cellulose (B213188) and other peracetylated sugars, a qualitative solubility profile can be predicted. Generally, the high degree of acetylation masks the hydrophilic hydroxyl groups of the parent oligosaccharide, leading to increased solubility in non-polar organic solvents and insolubility in polar solvents like water.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Insoluble to Very Sparingly Soluble | The extensive acetylation leads to a loss of hydrogen bonding capability with protic solvents. While some solubility might be observed in short-chain alcohols, it is expected to be minimal. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly to Moderately Soluble | These solvents can interact with the acetyl carbonyl groups, potentially leading to some degree of solubility. DMSO and DMF are strong solvents and may show higher efficacy. |
| Non-Polar | Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate | Soluble to Freely Soluble | The non-polar nature of the peracetylated sugar is most compatible with these solvents. Chloroform and DCM are often excellent solvents for acetylated carbohydrates. |
| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | While non-polar, the large, somewhat rigid structure of the molecule may limit its interaction with purely aliphatic hydrocarbon solvents. |
Note: This table is based on the general behavior of analogous compounds and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a rigorous experimental protocol is necessary. The following method describes a gravimetric approach, which is a reliable and widely used technique for determining the solubility of a crystalline solid in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pipettes and syringes
-
Evaporating dishes or pre-weighed vials
-
Vacuum oven or desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 2.0 mL) of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish with the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish containing the dried solute on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent in the collected filtrate.
Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtrate in L)
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding can be derived from the behavior of similar peracetylated carbohydrates. For researchers and drug development professionals requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The successful application of this compound in various scientific and industrial fields is contingent upon a thorough understanding of its physicochemical properties, with solubility being a primary consideration.
The Pivotal Role of Oligosaccharides in Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligosaccharides, complex carbohydrates composed of a small number of monosaccharide units, are at the forefront of biomedical innovation. Once primarily recognized for their structural roles, these intricate molecules are now understood to be key players in a vast array of biological processes, from cell-cell recognition and signaling to immune modulation and pathogenesis. Their functional diversity has positioned them as promising candidates for novel therapeutics, diagnostics, and vaccine components. This in-depth technical guide provides a comprehensive overview of the multifaceted roles of oligosaccharides in biomedical research, with a focus on their therapeutic potential, use as biomarkers, and the experimental methodologies integral to their study.
I. Therapeutic Applications of Oligosaccharides
Oligosaccharides exhibit a broad spectrum of bioactivities, making them attractive therapeutic agents for a variety of diseases. Their mechanisms of action are diverse, ranging from direct modulation of cellular signaling pathways to influencing the gut microbiome.
Anticancer Activity
Oligosaccharides have demonstrated significant potential in oncology by influencing tumor cell proliferation, apoptosis, and metastasis. Their effects are often cell-line specific and dependent on the oligosaccharide's unique structure.
Table 1: Cytotoxic Effects (IC50 values) of Various Oligosaccharides on Cancer Cell Lines
| Oligosaccharide/Derivative | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Chitosan | MCF-7 (Breast) | > 1000 | [1] |
| Chitosan | HepG2 (Liver) | > 4000 | [1] |
| Chitosan-functionalized thiosemicarbazones | NIH3T3 (Fibroblast) | > 600 | [1] |
| Agaro-oligosaccharides | Vero (Kidney) | 1330 ± 50 | [2] |
| Pectin Oligosaccharides | HT-29 (Colon) | Not specified (inhibits proliferation) | [3] |
| Hyaluronan oligosaccharides (6-18 units) | Various cancer cells | Not specified (induces apoptosis) | [4] |
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Oligosaccharides can modulate inflammatory responses by interacting with immune cells and influencing the production of inflammatory mediators.[5][6]
Table 2: Quantitative Data on the Anti-inflammatory Effects of Oligosaccharides
| Oligosaccharide | Model System | Measured Effect | Quantitative Change | Reference |
| Fructo-oligosaccharides (FOS) & Galacto-oligosaccharides (GOS) | Monocytes, Macrophages, Intestinal Epithelial Cells (in vitro) | Cytokine Production | Decreased IL-12p35, IL-8, IL-1β, TNF-α | [5][7] |
| Inulin | Murine Macrophages (RAW 264.7) (in vitro) | NF-κB levels | Decrease | [8] |
| Agaro-oligosaccharides | LPS-induced inflammation model (in vitro & in vivo) | Inflammatory Response | Significant suppression | [2] |
| α-Galacto-oligosaccharide mixture (α-GOSg) | DSS-induced colitis in mice | Fecal Hemoglobin | Significant decrease | [9] |
| Raffinose Family Oligosaccharides (RFOs) | DSS-induced colitis in mice | Fecal Hemoglobin | Significant decrease | [9] |
Glycemic Control
Certain oligosaccharides, particularly fructans, have been extensively studied for their beneficial effects on glycemic control, making them relevant for the management of type 2 diabetes.
Table 3: Effects of Oligosaccharide Supplementation on Markers of Glycemic Control (Meta-analysis data)
| Marker | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value | No. of Trials | No. of Participants |
| Fasting Blood Glucose (FBG) | -0.295 mmol/L | -0.396 to -0.193 | < 0.001 | 46 | 2412 |
| Fasting Blood Insulin (FBI) | -0.559 pmol/L | -0.939 to -0.178 | < 0.01 | 29 | 1462 |
| Glycated Hemoglobin (HbA1c) | -0.365% | -0.725 to -0.005 | < 0.05 | 11 | 661 |
| HOMA-IR | -0.793 | -1.106 to -0.480 | < 0.001 | 24 | 1382 |
Data from a meta-analysis of randomized controlled trials.
II. Oligosaccharides as Biomarkers
The profile of oligosaccharides in biological fluids can change in response to disease, making them valuable biomarkers for diagnosis and monitoring. Urinary and serum oligosaccharides are particularly useful for identifying lysosomal storage disorders and other metabolic diseases.
III. Oligosaccharides in Vaccine Development
Glycoconjugate vaccines, which consist of a carbohydrate antigen (often an oligosaccharide) covalently linked to a carrier protein, have been highly successful in preventing bacterial infections. The oligosaccharide component is crucial for eliciting a protective antibody response.
IV. Experimental Protocols
A deep understanding of oligosaccharide function necessitates robust experimental methodologies for their synthesis, purification, and analysis.
Solid-Phase Oligosaccharide Synthesis (SPOS)
SPOS allows for the controlled, stepwise assembly of complex oligosaccharides on a solid support, facilitating purification and automation.[10][11]
Detailed Methodology for Solid-Phase Synthesis of a Hypothetical Trisaccharide
-
Resin Preparation: Swell a suitable resin (e.g., Merrifield or Wang resin) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Linker Attachment: Attach a linker molecule to the resin if not already present. This linker will be the point of attachment for the first monosaccharide.
-
First Monosaccharide Coupling:
-
Dissolve the first protected monosaccharide building block, activated as a glycosyl donor (e.g., a thioglycoside or a glycosyl phosphate), in a suitable solvent.
-
Add a promoter (e.g., N-iodosuccinimide/triflic acid for thioglycosides) to the resin, followed by the glycosyl donor.
-
Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., -20°C to room temperature).
-
Wash the resin extensively with solvents like DCM, methanol, and DMF to remove excess reagents.
-
-
Capping: To block any unreacted hydroxyl groups on the resin, treat with an acetylating agent like acetic anhydride (B1165640) and pyridine. Wash the resin again.
-
Deprotection: Selectively remove a protecting group on the coupled monosaccharide to expose a hydroxyl group for the next coupling reaction. For example, remove a fluorenylmethyloxycarbonyl (Fmoc) group with a solution of piperidine (B6355638) in DMF. Wash the resin thoroughly.
-
Second Monosaccharide Coupling: Repeat step 3 with the second protected monosaccharide building block.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the third monosaccharide.
-
Cleavage from Resin: Once the desired oligosaccharide is assembled, cleave it from the solid support using a strong acid like trifluoroacetic acid (TFA).
-
Global Deprotection: Remove all remaining protecting groups from the oligosaccharide using appropriate chemical conditions (e.g., catalytic hydrogenation for benzyl (B1604629) ethers, sodium methoxide (B1231860) for acetyl esters).
-
Purification: Purify the final oligosaccharide using techniques such as size-exclusion chromatography or high-performance liquid chromatography (HPLC).
Analysis by MALDI-TOF Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of oligosaccharides, providing information on their molecular weight and structure.[12][13]
Detailed Methodology for MALDI-TOF Analysis of N-Glycans
-
Sample Preparation (N-Glycan Release):
-
Denature the glycoprotein (B1211001) sample by heating.
-
Treat the denatured glycoprotein with Peptide-N-Glycosidase F (PNGase F) to cleave the N-glycans from the protein backbone.
-
Separate the released N-glycans from the protein and other contaminants using a C18 solid-phase extraction cartridge.
-
-
Derivatization (Optional but Recommended):
-
Permethylate the released N-glycans to improve ionization efficiency and stability. This involves reacting the glycans with methyl iodide in the presence of a strong base.
-
Purify the permethylated glycans using a C18 cartridge.
-
-
MALDI Plate Spotting (Dried-Droplet Method):
-
Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or super-DHB) in a solvent like acetonitrile (B52724)/water with 0.1% TFA.
-
Mix the purified glycan sample with the matrix solution in a 1:1 ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
-
MALDI-TOF Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive reflectron mode.
-
Calibrate the instrument using a known glycan standard.
-
Analyze the resulting spectrum to determine the masses of the N-glycans present in the sample.
-
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of oligosaccharides.[3][7]
Detailed Methodology for HPLC Analysis of Fructo-oligosaccharides (FOS)
-
Sample Preparation:
-
Extract FOS from the sample using hot water.
-
Precipitate proteins using acetonitrile and centrifuge to clarify the solution.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: An amino-propyl (NH2) column is commonly used for separating FOS.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is typically employed.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 35°C) to ensure reproducible retention times.
-
Detector: A refractive index detector (RID) is most commonly used for underivatized oligosaccharides.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of FOS (e.g., 1-kestose, nystose, and 1F-fructofuranosylnystose).
-
Inject the standards and the sample onto the HPLC system.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of FOS in the sample by comparing its peak area to the calibration curve.
-
Oligosaccharide Microarrays
Oligosaccharide microarrays are a high-throughput tool for studying carbohydrate-protein interactions.[14][15]
Detailed Methodology for Oligosaccharide Microarray Fabrication and Screening
-
Surface Preparation:
-
Use glass slides coated with a functional surface (e.g., NHS-ester activated or nitrocellulose-coated) that allows for covalent or non-covalent immobilization of oligosaccharides.
-
-
Oligosaccharide Immobilization:
-
Prepare solutions of amine-functionalized oligosaccharides in a suitable printing buffer.
-
Use a robotic microarrayer to spot the oligosaccharide solutions onto the functionalized slide surface in a defined pattern.
-
Incubate the slides in a humid chamber to allow the immobilization reaction to proceed to completion.
-
-
Blocking:
-
Block any remaining active sites on the slide surface to prevent non-specific binding of proteins. This is typically done using a solution of bovine serum albumin (BSA) or ethanolamine.
-
-
Protein Binding Assay:
-
Incubate the microarray with a solution containing the fluorescently labeled protein of interest (e.g., a lectin or an antibody).
-
Wash the slide extensively to remove any unbound protein.
-
-
Scanning and Data Analysis:
-
Scan the microarray using a fluorescence scanner to detect the spots where the labeled protein has bound.
-
Use microarray analysis software to quantify the fluorescence intensity of each spot, which corresponds to the binding affinity of the protein for that specific oligosaccharide.
-
V. Signaling Pathways and Workflows
Visualizing the complex interactions and processes involving oligosaccharides is crucial for a deeper understanding of their roles in biomedical research.
Oligosaccharide Modulation of NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation. Certain oligosaccharides can modulate this pathway, often through interactions with Toll-like receptors (TLRs).[16][17][18]
Caption: Oligosaccharide modulation of the NF-κB signaling pathway via TLR4.
Workflow for Glycoconjugate Vaccine Production
The production of glycoconjugate vaccines is a multi-step process involving the preparation of both the oligosaccharide and the carrier protein, followed by their conjugation.[19][20][21][22]
Caption: General workflow for glycoconjugate vaccine production.
Workflow for Urinary Oligosaccharide Biomarker Discovery
Mass spectrometry-based analysis of urine samples is a common approach for the discovery of oligosaccharide biomarkers for various diseases.[4][23][24]
Caption: Workflow for urinary oligosaccharide biomarker discovery.
VI. Conclusion
Oligosaccharides represent a rich and largely untapped source of biomedical innovation. Their intricate structures encode a wealth of biological information, influencing everything from cellular communication to the progression of disease. As our understanding of glycobiology deepens and analytical and synthetic techniques become more sophisticated, the potential for oligosaccharide-based diagnostics, therapeutics, and vaccines will continue to expand. This guide provides a foundational understanding of the critical role of oligosaccharides in biomedical research and the key experimental approaches that are driving this exciting field forward.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new UHPLC-MS/MS method for the screening of urinary oligosaccharides expands the detection of storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligosaccharide microarrays for high-throughput detection and specificity assignments of carbohydrate-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal of Food Engineering and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Solid phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Versatile High Resolution Oligosaccharide Microarrays for Plant Glycobiology and Cell Wall Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding NF-κB signaling via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scholars.northwestern.edu [scholars.northwestern.edu]
- 22. Recent advances in the production of recombinant glycoconjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Introduction to carbohydrate chemistry and derivatives
An In-depth Technical Guide to Carbohydrate Chemistry and Derivatives for Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Carbohydrates and their derivatives are fundamental to a vast array of biological processes, acting as energy sources, structural scaffolds, and critical signaling molecules. Their inherent complexity and stereochemical diversity make them both a challenging and rewarding field of study, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of core carbohydrate chemistry, explores key reactions and their derivatives, and details their applications in modern therapeutics. It includes detailed experimental protocols, quantitative data for key reactions, and visualizations of complex pathways and workflows to serve as a practical resource for scientists in the field.
Core Concepts in Carbohydrate Chemistry
Carbohydrates are polyhydroxy aldehydes or ketones, or substances that yield these compounds upon hydrolysis. Their empirical formula is often (CH₂O)n.[1][2][3] They are broadly classified based on their size and structure.
Classification of Monosaccharides
Monosaccharides are the simplest carbohydrate units and are classified by two main characteristics:
-
Carbonyl Group: An aldose contains an aldehyde group, while a ketose contains a ketone group.[3][4][5]
-
Number of Carbon Atoms: They are named with a numerical prefix (e.g., triose for 3 carbons, pentose (B10789219) for 5 carbons, hexose (B10828440) for 6 carbons).[5]
These classifications can be combined, as in "aldohexose" (like glucose) or "ketohexose" (like fructose).[5]
Stereochemistry and Structure
The presence of multiple chiral centers in carbohydrates leads to a large number of stereoisomers.
-
Fischer Projections: A 2D representation where horizontal lines project out of the page and vertical lines project into the page. The D/L configuration is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the carbonyl group; D-sugars (OH on the right) are most common in nature.
-
Cyclic Structures (Haworth Projections): In solution, pentoses and hexoses cyclize to form stable five-membered (furanose) or six-membered (pyranose) rings. This cyclization creates a new chiral center at the former carbonyl carbon, known as the anomeric carbon .
-
Anomers: Stereoisomers that differ in configuration only at the anomeric carbon are called anomers. The anomeric hydroxyl group can be in the axial (α, "alpha") or equatorial (β, "beta") position.
The Glycosidic Bond
The linkage of a carbohydrate to another molecule is known as a glycosidic bond. This covalent bond is formed when the hydroxyl group of one monosaccharide reacts with the anomeric carbon of another, typically through a dehydration reaction.[6] The orientation of the bond (α or β) is critical and dictates the final three-dimensional structure and biological function of the resulting disaccharide or polysaccharide.[6] These bonds can be cleaved by hydrolysis with the addition of water.[6]
Key Reactions in Carbohydrate Chemistry
The synthesis of complex carbohydrates and their derivatives relies on a toolkit of fundamental organic reactions.
Fischer Glycosylation
Fischer glycosylation is the reaction of an aldose or ketose with an alcohol in the presence of an acid catalyst to form a glycoside.[7] This method is one of the simplest ways to prepare glycosides but often results in a mixture of anomers (α and β) and ring forms (furanosides and pyranosides).[7] Thermodynamic control (longer reaction times) typically favors the more stable pyranoside, with the α-anomer often being the major product due to the anomeric effect.[7]
| Substrate | Alcohol | Catalyst | Yield (%) | α:β Ratio | Reference |
| D-Glucose | Benzyl alcohol | Sulfamic Acid | 81 | 6:1 | |
| D-Glucose | Propargyl alcohol | H₂SO₄-Silica | 83 | 10:1 | [8] |
| D-Mannose | Propargyl alcohol | H₂SO₄-Silica | 75 | >20:1 | [8] |
| D-Galactose | Propargyl alcohol | H₂SO₄-Silica | 69 | 4:1 | [8] |
| N-Acetyl-D-glucosamine | Methanol (B129727) | Amberlite IRN 120 H⁺ | 74 (recrystallized) | - | [9] |
| D-Glucose | 2-Bromoethanol | H₂SO₄ | 79 | 11:1 | [8] |
Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a cornerstone of glycosidic bond synthesis, involving the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a heavy metal salt like silver(I) oxide or silver carbonate.[6][10] A key feature of this reaction is the influence of the protecting group at the C2 position. A participating group (e.g., an acetyl group) can provide "anchimeric assistance," leading to the formation of a 1,2-trans glycosidic bond with high stereoselectivity.[10]
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Yield (%) | Reference |
| Per-benzoylated mannosyl bromide | Secondary Alcohol (3) | Ag₂O (2.0 equiv) / TMSOTf (0.2 equiv) | 99 | [11] |
| Per-benzoylated mannosyl bromide | Secondary 2-OH acceptor (5) | Ag₂O (2.0 equiv) / TMSOTf (0.2 equiv) | 98 | [11] |
| Per-benzoylated mannosyl bromide | Primary 6-OH acceptor (11) | Ag₂O (2.0 equiv) / TMSOTf (0.2 equiv) | 99 | [11] |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl α-L-fucopyranoside | Ag₂O / Borinic Acid Ester | 90 | [12] |
| 2-(4-methoxybenzyl)cyclohexanol | Acetobromoglucose | Cadmium Carbonate | 50-60 (overall) | [10][13] |
Other Key Reactions
-
Oxidation: The aldehyde group of aldoses can be easily oxidized to a carboxylic acid, forming an aldonic acid. Stronger oxidizing agents can oxidize both the aldehyde and the terminal primary alcohol to form an aldaric acid.
-
Reduction: The carbonyl group of aldoses and ketoses can be reduced to a hydroxyl group using reagents like sodium borohydride, yielding sugar alcohols known as alditols.
-
Esterification and Etherification: The numerous hydroxyl groups on a carbohydrate can be converted to esters or ethers to protect them during synthesis or to modify the molecule's properties.
Experimental Protocols & Workflows
Protocol 1: Regioselective Koenigs-Knorr-Type Glycosylation
This protocol describes the synthesis of a disaccharide using a glycosyl bromide donor, an unprotected glycosyl acceptor, and a silver oxide promoter with a borinic acid ester catalyst.[12]
Materials:
-
Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Glycosyl Acceptor: Methyl α-L-fucopyranoside
-
Promoter: Silver(I) oxide (Ag₂O)
-
Catalyst: 2-Aminoethyl diphenylborinate
-
Solvent: Acetonitrile (anhydrous)
-
Work-up/Purification: Celite, Dichloromethane, Ethyl acetate (B1210297), Hexane (B92381), Silica (B1680970) gel
Procedure:
-
To a solution of methyl α-L-fucopyranoside (1.1 equiv), silver(I) oxide (1.0 equiv), and 2-aminoethyl diphenylborinate (10 mol%) in acetonitrile, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equiv) at room temperature.[12]
-
Stir the reaction mixture for approximately 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[12]
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with dichloromethane.[12]
-
Remove the solvent from the filtrate under reduced pressure.[12]
-
Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure disaccharide product.[12]
Protocol 2: Analysis of Carbohydrates by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of carbohydrate reactions and assessing the purity of products.
Materials:
-
TLC Plate: Silica gel 60 F₂₅₄
-
Mobile Phase (Solvent System): A common system for polar carbohydrates is a mixture of n-Butanol, Acetic Acid, and Water (e.g., 4:1:1 v/v/v).
-
Visualization Reagent: Aniline-diphenylamine-phosphoric acid spray. Prepare by dissolving 4 g diphenylamine, 4 mL aniline, and 20 mL of 85% phosphoric acid in 200 mL of acetone.
Procedure:
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable solvent like methanol or water.
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate. Allow the spot to dry completely.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate from the chamber and dry it completely. Spray the plate evenly with the visualization reagent.
-
Development: Heat the sprayed plate with a heat gun or in an oven (approx. 110-120°C) for 5-10 minutes until colored spots appear, indicating the presence of carbohydrates.
General Experimental Workflow for Glycoside Synthesis
The synthesis and isolation of a carbohydrate derivative follows a logical sequence of steps, from reaction setup to final characterization.
Carbohydrate Derivatives in Drug Development
The unique structures of carbohydrates make them ideal scaffolds for drug design. They play crucial roles in molecular recognition events, and modifying them can lead to potent therapeutic agents.
Aminoglycoside Antibiotics
Aminoglycosides are a class of potent, broad-spectrum antibiotics characterized by an amino-modified sugar structure.
-
Mechanism of Action: Aminoglycosides inhibit bacterial protein synthesis. After entering the bacterial cell, they bind with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit. This binding disrupts the ribosome's function, causing misreading of the mRNA codon and leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.
Neuraminidase Inhibitors (Anti-influenza Agents)
Neuraminidase is a critical enzyme on the surface of the influenza virus that allows newly formed virus particles to be released from an infected host cell. Inhibiting this enzyme is a key strategy for treating influenza.
-
Mechanism of Action: Neuraminidase inhibitors like Zanamivir (Relenza) and Oseltamivir (Tamiflu) are designed as mimics of sialic acid, the natural substrate for the neuraminidase enzyme.[6][12] They bind to the active site of neuraminidase, blocking its enzymatic activity.[12] This prevents the cleavage of sialic acid residues on the host cell surface, trapping the newly formed virions and preventing their release and the subsequent spread of the infection.[6]
-
Quantitative Data on Inhibitor Affinity: The binding affinity of these inhibitors is measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Inhibitor | Virus Subtype | Mean IC₅₀ (nM) | Reference |
| Zanamivir | Influenza A (H1N1) | 0.76 - 0.92 | [13] |
| Influenza A (H3N2) | 1.82 - 2.28 | [13] | |
| Influenza B | 2.28 - 4.19 | [13] | |
| Oseltamivir | Influenza A (H1N1) | 1.2 - 1.34 | [13] |
| Influenza A (H3N2) | 0.5 - 0.67 | [13] | |
| Influenza B | 8.8 - 13.0 | [13] |
Carbohydrate-Based Vaccines
Carbohydrates on the surfaces of bacteria, viruses, and cancer cells can act as antigens, eliciting an immune response. This has led to the development of carbohydrate-based vaccines. Often, these carbohydrate antigens are conjugated to a carrier protein to enhance their immunogenicity and induce a more robust and long-lasting T-cell dependent immune response.
Signaling Pathways Involving Carbohydrates
Carbohydrates are integral to cellular communication. Glycoproteins and glycolipids on the cell surface mediate cell-cell recognition, adhesion, and signaling.
Lectin-Mediated Signaling
Lectins are proteins that bind specifically to carbohydrates. This binding can initiate a variety of signaling cascades. One prominent example is the Lectin Pathway of the Complement System , a component of the innate immune system.
-
Recognition: Mannose-Binding Lectin (MBL), a protein produced by the liver, recognizes specific sugar patterns (like mannose) on the surface of pathogens such as bacteria and fungi.
-
Complex Formation: MBL forms a complex with MBL-Associated Serine Proteases (MASPs).
-
Cascade Activation: When MBL binds to a pathogen surface, the associated MASPs are activated.
-
C4 and C2 Cleavage: Activated MASPs cleave complement proteins C4 and C2 into smaller fragments (C4a, C4b, C2a, C2b).
-
C3 Convertase Formation: The C4b and C2a fragments combine on the pathogen surface to form the C3 convertase enzyme (C4bC2a).
-
Amplification: The C3 convertase cleaves large numbers of C3 proteins into C3a and C3b, leading to opsonization (tagging the pathogen for phagocytosis) and the formation of the membrane attack complex, which lyses the pathogen.
Conclusion
Carbohydrate chemistry provides a rich and complex foundation for the development of novel therapeutics. From the fundamental principles of stereochemistry and glycosidic bond formation to the strategic design of enzyme inhibitors and vaccines, understanding the structure and reactivity of carbohydrates is paramount. The protocols, data, and pathways outlined in this guide serve as a foundational resource for researchers aiming to harness the therapeutic potential of this diverse class of biomolecules. Continued innovation in synthetic methods and a deeper understanding of glycobiology will undoubtedly lead to the next generation of carbohydrate-based drugs and therapies.
References
- 1. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 10. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. chemtry.in [chemtry.in]
- 12. graphviz.org [graphviz.org]
- 13. chem.libretexts.org [chem.libretexts.org]
D-(+)-Cellohexose Eicosaacetate: A Technical Guide for Glycobiology Researchers
An In-depth Whitepaper on a Novel Tool for Cellular Investigation
For researchers, scientists, and drug development professionals venturing into the intricate world of glycobiology, the study of complex carbohydrates and their roles in cellular processes is paramount. D-(+)-Cellohexose eicosaacetate, a specialized derivative of cellohexaose, presents a unique tool for investigating cellular signaling, enzyme activity, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, potential applications, and methodologies for its use in glycobiology research.
Core Chemical and Physical Properties
This compound is a fully acetylated derivative of cellohexaose, a hexasaccharide composed of six β(1→4) linked D-glucose units. The "eicosaacetate" designation indicates the presence of twenty acetyl groups, which significantly alters the molecule's polarity and solubility, making it more amenable to traversing cellular membranes compared to its unacetylated counterpart.
| Property | Value | Source |
| CAS Number | 355012-91-8 | [1][2] |
| Molecular Formula | C76H102O51 | [1][2][3][4] |
| Molecular Weight | 1831.61 g/mol | [1][4] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), DMSO | [1] |
| Storage | 2-8°C, protected from air and light | [1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the esterification of D-(+)-Cellohexose. This process involves the reaction of the hydroxyl groups of the cellohexaose with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a catalyst.
A generalized workflow for the synthesis and purification of acetylated oligosaccharides is depicted below.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Experimental Protocol: Synthesis and Purification
A general protocol for the acetylation of oligosaccharides, adaptable for D-(+)-Cellohexose, is as follows:
-
Dissolution: Dissolve D-(+)-Cellohexose in a suitable solvent, such as pyridine.
-
Acetylation: Add an excess of acetic anhydride to the solution. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by the slow addition of water or methanol (B129727) to react with the excess acetic anhydride.
-
Extraction: The product is extracted into an organic solvent like dichloromethane or chloroform.
-
Washing: The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified using silica (B1680970) gel column chromatography, eluting with a gradient of solvents such as hexane (B92381) and ethyl acetate.
Analytical Methods for Characterization
The purity and structure of the synthesized this compound can be confirmed using a suite of analytical techniques.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the presence of acetyl groups and the overall structure of the molecule.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are employed to verify the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound.
Applications in Glycobiology Research
This compound is described as a biochemical reagent for glycobiology research and a specialized enzyme inhibitor.[4][6] Its potential applications are in the study of diabetes, cancer, and inflammatory disorders.[4] The acetylation of the parent cellohexaose modifies its biological activity and cellular uptake.
Enzyme Inhibition Studies
Peracetylated sugars are known to act as inhibitors of various glycosidases and other carbohydrate-processing enzymes. The acetyl groups can influence binding to the active site of enzymes.
A potential experimental workflow to screen for enzyme inhibition is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization of cellulose materials via self-assembly of cello-oligosaccharides [glycoforum.gr.jp]
- 4. Synthesis of defined mono-de-N-acetylated β-(1→6)-N-acetyl-d-glucosamine oligosaccharides to characterize PgaB hydrolase activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of Cello-Oligosaccharides by Precise-Controlled Enzymatic Depolymerization and Its Amphiphilic Functionalization for High-Oil Load Emulsification. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Nomenclature of Acetylated Sugars
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles governing the nomenclature of acetylated sugars. It covers systematic naming conventions, graphical representations, common experimental protocols for their synthesis and analysis, and their significance in biological signaling and drug development.
Core Principles of Carbohydrate Nomenclature
The naming of acetylated sugars is built upon the foundational rules for carbohydrates established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] The term "acetylation" describes a reaction that introduces an acetyl functional group (CH₃CO) into a compound, typically replacing an active hydrogen atom, such as the one in a hydroxyl group (-OH), to form an acetate (B1210297) ester.[3]
Systematic Nomenclature (IUPAC)
The systematic naming of an acetylated sugar derivative involves several key components:
-
Stereochemistry : The D- or L- configuration is assigned based on the stereocenter furthest from the anomeric carbon.[2]
-
Anomeric Configuration : The α- or β- prefix indicates the stereochemistry at the anomeric carbon (C-1 for aldoses, C-2 for ketoses).
-
Ring Structure : The terms 'furanose' (five-membered ring) and 'pyranose' (six-membered ring) describe the cyclic form of the sugar.[2]
-
Parent Monosaccharide : The base name of the sugar (e.g., glucose, mannose, galactose) is used.
-
Acetyl Group Specification :
-
The prefix "O-acetyl " is used to denote that the acetyl group is attached to an oxygen atom.
-
A numerical locant specifies the position of each acetyl group (e.g., 3-O-acetyl).
-
Multiplicative prefixes (di-, tri-, tetra-, penta-) indicate the number of identical groups.
-
The full name combines these elements. For example, the fully acetylated form of α-D-glucopyranose is 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose .
-
The logical flow for determining the systematic name of an acetylated sugar is outlined below.
Caption: Logical workflow for the systematic naming of acetylated sugars.
Symbol Nomenclature for Glycans (SNFG)
For representing complex glycans, the Symbol Nomenclature for Glycans (SNFG) provides a standardized graphical system.[4][5] In this system, modifications such as acetylation are indicated by attached letters and numbers.
-
An O-acetyl group is commonly abbreviated as Ac .
-
A number preceding the abbreviation indicates the position of substitution. For example, a 9-O-acetyl group on a sialic acid residue is denoted as 9Ac .[4][5][6]
For instance, N-Acetylneuraminic acid (Neu5Ac) with an additional O-acetyl group at the C-9 position would be represented by the standard symbol for Neu5Ac with "9Ac" attached.
Experimental Protocols for Acetylation and Analysis
The synthesis and analysis of acetylated sugars are routine procedures in carbohydrate chemistry and drug development.
Synthesis of Acetylated Sugars
Acetylation of sugar hydroxyl groups is typically achieved using an acetylating agent in the presence of a catalyst. Acetic anhydride (B1165640) (Ac₂O) is the most common agent.[3]
Method 1: Acetylation using Acetic Anhydride and a Catalyst This is a classic method that can be catalyzed by bases (like pyridine (B92270) or sodium acetate) or Lewis acids (like zinc chloride).[7][8] The choice of catalyst can influence the anomeric configuration of the product.[9]
-
Protocol for β-Anomer Synthesis (Sodium Acetate Catalyst) :
-
Mix the desired sugar (1 mmol), anhydrous sodium acetate (2 mmol), and acetic anhydride (6 mmol) in a flask.[9]
-
Heat the reaction mixture to approximately 100°C for 1-2 hours or expose to microwave irradiation for about 20 seconds.[9]
-
After the reaction is complete, pour the resulting solution into ice-water (e.g., 100 mL) while stirring.[9]
-
The solid acetylated sugar product precipitates and can be collected by filtration, washed with water, and recrystallized (e.g., from ethanol).
-
-
Protocol for α-Anomer Synthesis (Zinc Chloride Catalyst) :
-
Mix anhydrous zinc chloride (0.25 mmol) and acetic anhydride (6 mmol) in a flask.[9]
-
Add the desired sugar (e.g., α-D-glucose, 1 mmol) to the mixture.[9]
-
Expose the mixture to microwave irradiation for approximately 10 seconds until the reaction is complete.[9]
-
Work up the product as described in the sodium acetate method.
-
Method 2: Selective Anomeric Acetylation in Water Recent methods allow for the selective acetylation of the anomeric hydroxyl group in an aqueous solution, which is advantageous for unprotected sugars.
-
Protocol using 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) :
-
Dissolve the unprotected sugar (e.g., D-mannose, 27.8 mmol) and a base like sodium carbonate (1.6 equiv.) in water (100 mL) and cool to 0°C.[10]
-
Add thioacetic acid (2 equiv.), followed by the drop-wise addition of DMC (1 equiv.) dissolved in water.[10]
-
Stir the reaction mixture for a short period (e.g., 15 minutes). The process can be repeated in iterations to improve yield.[10]
-
The product can be purified using techniques like flash column chromatography.
-
The general workflow for the synthesis and purification of an acetylated sugar is depicted below.
Caption: General experimental workflow for sugar acetylation.
Analysis of Acetylated Sugars
To analyze acetylated sugars and determine their structure, several techniques are employed.
-
Gas Chromatography (GC) : Sugars are often derivatized to increase their volatility for GC analysis. Acetylation (or acylation with reagents like N-Methyl-bis(trifluoroacetamide), MBTFA) is a common derivatization method that converts polar -OH groups into less polar esters, improving chromatographic separation and detection.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the structural elucidation of acetylated sugars, confirming the position and number of acetyl groups and the anomeric configuration.[8]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the acetylated sugar and can provide structural information through fragmentation patterns.
-
Colorimetric Methods : Methods like the one developed by Reissig et al. can be used for the quantitative estimation of N-acetylamino sugars in a sample.[12]
Quantitative Data of Acetylated Sugars
The physical properties of acetylated sugars, such as melting point and optical rotation, are critical for their characterization. Yields from synthetic procedures provide important metrics for process efficiency.
| Sugar Derivative | Anomer | Catalyst | Yield (%) | Melting Point (°C) |
| Penta-O-acetyl-D-glucopyranose | α | ZnCl₂ | 94 | 112-113 |
| Penta-O-acetyl-D-glucopyranose | β | CH₃COONa | 92 | 131-132 |
| Penta-O-acetyl-D-galactopyranose | α | ZnCl₂ | 90 | 94-95 |
| Penta-O-acetyl-D-galactopyranose | β | CH₃COONa | 91 | 141-142 |
| Octa-O-acetyl-sucrose | - | ZnCl₂ | 93 | 69-70 |
| 1-O-acetyl-α-D-mannopyranose | α | Na₂CO₃ / DMC | 79 | (Not specified) |
Data compiled from references[10] and[9].
Role in Signaling Pathways and Drug Development
Acetylated sugars are not merely chemical derivatives; they play crucial roles in biological systems and are of significant interest in drug development.
Biological Signaling
Acetylation of sugars and proteins is a key post-translational modification that regulates cellular signaling.
-
Sialic Acid O-Acetylation : The O-acetylation of sialic acids can act as a molecular switch. For example, 9-O-acetylation of the sialoglycan ligand for Siglec-2 (a receptor on B cells) can block binding and inhibit its negative regulation of B cell receptor signaling.[13] This modulation of immune responses is critical in health and diseases like autoimmunity.
-
Insulin (B600854) Signaling : Lysine acetylation of various proteins within the insulin signaling pathway, such as those involved in glucose metabolism, can regulate their function.[14] This suggests that acetylation patterns are integral to maintaining glucose homeostasis.
The diagram below illustrates the role of sialic acid O-acetylation in modulating Siglec-2 signaling.
Caption: O-acetylation as a molecular switch for Siglec-2 signaling.
Applications in Drug Development
The unique properties of sugars and their derivatives are leveraged in drug design and delivery.
-
Prodrugs and Targeted Therapy : Sugars can be conjugated to therapeutic agents to create prodrugs.[15] Since cancer cells often overexpress glucose transporters (GLUTs), attaching a sugar moiety can help target the drug specifically to tumor cells, potentially increasing efficacy and reducing systemic toxicity.[15][16]
-
Improving Solubility and Bioavailability : Acetylation can modify the physicochemical properties of a drug. Glycoconjugation, the process of attaching sugar moieties to other molecules, can increase the water solubility of hydrophobic drugs, which is a significant advantage for drug formulation and delivery.[15]
-
Controlled Release Systems : Acetylated sugar analogs can be encapsulated within biodegradable polymer microparticles. The rate of drug release can then be controlled by the degradation of the polymer matrix, providing a sustained therapeutic effect. For example, peracetylated N-acetylmannosamine (ManNAc) analogs have been used in such systems for the controlled delivery of sialic acid precursors.[17]
References
- 1. media.iupac.org [media.iupac.org]
- 2. glyco.ac.ru [glyco.ac.ru]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Symbol Nomenclature for Glycans (SNFG) - NCBI (V 1.5) [ncbi.nlm.nih.gov]
- 6. dl.icdst.org [dl.icdst.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of Delivery Methods for Carbohydrate-based Drugs: Controlled Release of Biologically-active Short Chain Fatty Acid-Hexosamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for D-(+)-Cellohexose Eicosaacetate: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(+)-Cellohexose eicosaacetate, a complex acetylated oligosaccharide, presents a compelling yet underexplored frontier in carbohydrate-based therapeutics. While specific research on this molecule is nascent, its structural components—a cellohexose (B8235720) backbone and eicosapentaenoic acid (EPA) acetate (B1210297) esters—suggest significant potential across multiple therapeutic domains. This technical guide synthesizes the available information on this compound and related acetylated cellulose (B213188) derivatives to propose key research areas. It outlines potential mechanisms of action, suggests detailed experimental protocols, and provides a framework for investigating its utility in oncology, inflammatory diseases, and drug delivery. This document aims to serve as a foundational resource for researchers poised to unlock the therapeutic promise of this unique biomolecule.
Introduction
This compound (CAS 355012-91-8) is a specialized biochemical reagent with potential as an enzyme inhibitor in the study of diabetes, cancer, and inflammatory disorders.[] Its molecular formula is C76H102O51, and it has a molecular weight of 1831.59.[][2] As a derivative of cellulose, it belongs to the broader class of acetylated oligosaccharides, which are gaining attention for their diverse biological activities. The limited availability of specific data on this compound necessitates a research strategy built on the known properties of its constituent parts and analogous compounds. This guide outlines promising avenues for investigation.
Core Physicochemical Properties (Hypothesized)
| Property | Hypothesized Value/Characteristic | Suggested Analytical Method |
| Molecular Formula | C76H102O51 | Mass Spectrometry (MS) |
| Molecular Weight | 1831.59 g/mol | Mass Spectrometry (MS) |
| Appearance | White to off-white powder | Visual Inspection |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF) | Solubility Assays |
| Melting Point | >200 °C (with decomposition) | Differential Scanning Calorimetry (DSC) |
| Stability | Stable at 4°C for short-term storage | High-Performance Liquid Chromatography (HPLC) over time |
Potential Research Areas and Mechanisms of Action
Anti-Inflammatory and Immunomodulatory Effects
The linkage of eicosapentaenoic acid (EPA), a well-known anti-inflammatory omega-3 fatty acid, to a cellohexose backbone suggests a primary research direction in inflammation. The acetylation may enhance bioavailability and cellular uptake.
Hypothesized Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK.[3][4] this compound may suppress the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[4]
Suggested Experimental Workflow: Investigating Anti-Inflammatory Activity
Caption: Workflow for assessing the anti-inflammatory potential of this compound.
Anticancer Activity
Given its classification as a potential enzyme inhibitor for cancer studies, investigating its effects on cancer cell proliferation, apoptosis, and angiogenesis is a logical next step.
Hypothesized Signaling Pathway Inhibition:
References
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-(+)-Cellohexose Eicosaacetate in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Cellohexose eicosaacetate is a synthetic carbohydrate derivative with significant potential in biomedical research. As an ester of cellohexose (B8235720) and eicosapentaenoic acid (EPA), it is investigated for its roles as a specialized enzyme inhibitor in studies concerning diabetes, cancer, and inflammatory disorders.[1] Its purported biological activities include anti-inflammatory, anti-tumor, and anti-angiogenic effects.[2] These properties are thought to stem from its ability to inhibit cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin (B15479496) E2 (PGE2), as well as its potential to stimulate the production of adiponectin, a key hormone in glucose and lipid metabolism.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting.
Compound Properties and Storage
| Property | Value |
| Molecular Formula | C₇₆H₁₀₂O₅₁ |
| Molecular Weight | 1831.59 g/mol [1] |
| Appearance | White to off-white powder[2] |
| Solubility | Soluble in various organic solvents[2] |
| Storage | 4°C |
Key Applications and Experimental Protocols
The primary applications of this compound in laboratory research revolve around its potential as a COX-2 inhibitor and an inducer of adiponectin.
In Vitro COX-2 Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on COX-2 activity. A common method is a fluorometric assay that measures the generation of Prostaglandin G2 (PG2), an intermediate product of the COX enzyme.[3]
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Caption: Inhibition of the COX-2 pathway by this compound.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for a fluorometric COX-2 inhibition assay.
Protocol: Fluorometric COX-2 Inhibitor Screening
Materials:
-
This compound
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Abcam)[3]
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
DMSO (or other appropriate solvent)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations. The final solvent concentration in the assay should not exceed 1-5%.
-
Prepare the positive control (e.g., Celecoxib) in a similar manner.
-
Prepare the Arachidonic Acid solution and other kit components according to the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.[3]
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted this compound, positive control, or solvent control (for 100% activity) to the appropriate wells of the 96-well plate.
-
Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the master mix to each well.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate at 25°C for a few minutes.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[3]
-
-
Data Analysis:
-
Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence curve for each well.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Solvent Control)] x 100
-
Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Data Presentation: COX-2 Inhibition
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | [Conc. 1] | |
| [Conc. 2] | ||
| [Conc. 3] | ||
| [Conc. 4] | ||
| Celecoxib (Positive Control) | [Conc. X] | |
| Calculated IC₅₀ (µM) | [Value] |
Measurement of Adiponectin Production in Adipocytes
This protocol describes how to assess the effect of this compound on the production and secretion of adiponectin from differentiated adipocytes in culture.[4]
Signaling Pathway: Adiponectin Synthesis and Secretion
Caption: Stimulation of adiponectin synthesis and secretion in adipocytes.
Protocol: Adiponectin Secretion Assay
Materials:
-
Adipocyte cell line (e.g., 3T3-L1) or primary human preadipocytes
-
Preadipocyte growth medium
-
Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)
-
Adipocyte maintenance medium
-
This compound
-
Positive control (e.g., Pioglitazone)
-
Cell culture plates (24- or 48-well)
-
Adiponectin ELISA kit
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture preadipocytes in growth medium until confluent.
-
Induce differentiation by replacing the growth medium with differentiation medium.
-
After 2-3 days, switch to maintenance medium. Allow cells to fully differentiate for 7-10 days, replacing the medium every 2-3 days.
-
-
Treatment with this compound:
-
Once adipocytes are mature, replace the medium with fresh maintenance medium containing various concentrations of this compound, a positive control, or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well and store at -80°C for adiponectin measurement.
-
Wash the cells with PBS and lyse them with a suitable lysis buffer. Collect the cell lysates for protein quantification.
-
-
Adiponectin Measurement:
-
Quantify the concentration of adiponectin in the collected supernatants using an Adiponectin ELISA kit, following the manufacturer’s protocol.
-
-
Data Normalization and Analysis:
-
Measure the total protein concentration in the cell lysates using a BCA assay.
-
Normalize the adiponectin concentration to the total protein content in the corresponding well to account for variations in cell number.
-
Compare the normalized adiponectin levels in the treated groups to the vehicle control group.
-
Data Presentation: Adiponectin Production
| Treatment | Concentration | Adiponectin Secreted (ng/mL) (Mean ± SD) | Normalized Adiponectin (ng/mg protein) (Mean ± SD) |
| Vehicle Control | - | ||
| This compound | [Conc. 1] | ||
| [Conc. 2] | |||
| [Conc. 3] | |||
| Pioglitazone (Positive Control) | [Conc. Y] |
Disclaimer
This compound is intended for research use only and is not for use in human, therapeutic, or diagnostic applications. Researchers should adhere to standard laboratory safety practices when handling this compound. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
Protocol for the Dissolution of D-(+)-Cellohexose Eicosaacetate
Application Note
D-(+)-Cellohexose eicosaacetate, more accurately referred to as D-(+)-Cellohexose peracetate, is a peracetylated form of the cello-oligosaccharide cellohexose. It is a valuable tool in glycobiology and is under investigation for its potential as a specialized enzyme inhibitor in the study of diabetes, cancer, and inflammatory disorders. Due to its highly acetylated and hydrophobic nature, D-(+)-Cellohexose peracetate is practically insoluble in aqueous solutions. Therefore, proper selection of an organic solvent is critical for its effective use in in vitro and cell-based assays. This document provides a detailed protocol for the dissolution of D-(+)-Cellohexose peracetate, along with a summary of suitable solvents and a proposed experimental workflow for its application in cancer cell research.
Data Presentation: Solubility of Peracetylated Oligosaccharides
| Compound | Solvent(s) | Observations |
| D-(+)-Cellohexose Peracetate | Dimethyl sulfoxide (B87167) (DMSO) | Expected to be soluble. DMSO is a common solvent for preparing stock solutions of hydrophobic compounds for biological assays. |
| Chloroform | Expected to be soluble. Useful for chemical analysis but generally not suitable for direct use in cell-based assays due to its toxicity. | |
| Acetone (B3395972) | May have limited solubility. Often used in combination with other solvents. | |
| Ethanol | Likely to have poor solubility. | |
| alpha-D-Cellobiose Octaacetate | Chloroform | Soluble at 0.1 g/mL, resulting in a clear, colorless to faintly brownish-yellow solution.[1] |
| Highly Acetylated Mannans | Dimethyl sulfoxide (DMSO) with 0.5% Lithium Bromide (LiBr) | Soluble. This combination is effective for highly acetylated polysaccharides. |
| Cellulose Acetate | Acetone, Dimethyl sulfoxide (DMSO) | Solubility is dependent on the degree of acetylation and the specific solvent system. Mixtures of acetone and DMSO are often used.[2] |
Experimental Protocols
Protocol 1: Preparation of a D-(+)-Cellohexose Peracetate Stock Solution
This protocol describes the preparation of a high-concentration stock solution of D-(+)-Cellohexose peracetate in DMSO, which can then be diluted in culture medium for cell-based assays.
Materials:
-
D-(+)-Cellohexose peracetate (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of D-(+)-Cellohexose peracetate powder. Transfer the powder to a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM). It is recommended to start with a small volume of solvent and add more as needed.
-
Dissolution:
-
Tightly cap the tube or vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve, gentle warming in a water bath or on a heat block at 37°C for 5-10 minutes may aid in dissolution. Vortex the solution intermittently during warming.
-
Caution: Avoid excessive heating, as it may degrade the compound.
-
-
Sterilization (Optional): If the stock solution needs to be sterile for long-term storage or sensitive applications, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Application in Cancer Cell Proliferation Assay
This protocol outlines a general workflow for testing the effect of D-(+)-Cellohexose peracetate on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a human breast cancer cell line)
-
Complete cell culture medium
-
D-(+)-Cellohexose peracetate stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a commercial kit)
-
Multichannel pipettor
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours in a CO2 incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of the D-(+)-Cellohexose peracetate stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure that the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of D-(+)-Cellohexose peracetate or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Proliferation: At the end of the incubation period, assess cell viability using a suitable proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualization
Caption: Experimental workflow for preparing and testing D-(+)-Cellohexose Peracetate.
Caption: Hypothesized signaling pathway for D-(+)-Cellohexose Peracetate.
References
Application Notes and Protocols: D-(+)-Cellohexose Eicosaacetate in Cancer Research
A thorough review of publicly available scientific literature reveals no specific studies or established applications of D-(+)-Cellohexose eicosaacetate in the field of cancer research.
A datasheet for D-Cellohexose eicosaacetate specifies its use for research purposes only, but does not provide any references or context for its application in human, therapeutic, or diagnostic settings.[1] The scientific literature does contain extensive research on various other compounds and their roles in cancer signaling pathways and as potential therapeutic agents.[2][3][4][5][6][7][8][9] This body of research covers a wide range of molecules, from fatty acids like docosahexaenoic acid (DHA) to complex synthetic and natural products, and details their effects on cancer cell proliferation, apoptosis, and metastasis.[10][11][12][13][14]
However, specific data regarding this compound's interaction with cancer cells, its impact on signaling pathways, or any potential anti-tumor activity is currently absent from the available scientific record. Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for this specific compound.
Researchers interested in the potential applications of novel compounds in cancer research are encouraged to consult the vast existing literature on established and emerging anti-cancer agents to inform their work.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging agents that target signaling pathways in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting cancer stem cells and signaling pathways by phytochemicals: Novel approach for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. Docosahexaenoic acid suppresses breast cancer cell metastasis by targeting matrix-metalloproteinases | Oncotarget [vendor-stage.oncotarget.com]
Application Notes & Protocols: D-(+)-Cellohexose Eicosaacetate in Inflammatory Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. D-(+)-Cellohexose eicosaacetate is a heavily acetylated derivative of cellohexose, a cello-oligosaccharide. While direct studies on its anti-inflammatory properties are not yet available in published literature, its structural characteristics suggest it may be a valuable tool for studying inflammatory disorders. Oligosaccharides can modulate immune responses, and acetylation is known to alter the biological activity and cell permeability of sugars.[1][2] These application notes provide a proposed framework for the systematic evaluation of this compound as a potential modulator of inflammatory responses.
The following protocols are based on established in vitro and in vivo models widely used in inflammation research.[3][4][5][6] They are intended to serve as a starting point for investigating the bioactivity of this compound.
Hypothesized Mechanisms of Action
Given its structure, this compound may influence inflammatory processes through several putative mechanisms:
-
Modulation of Innate Immune Cells: The compound could directly interact with receptors on innate immune cells like macrophages, altering their activation state and production of inflammatory mediators. The high degree of acetylation may enhance its uptake and intracellular activity.[2]
-
Interaction with Carbohydrate-Binding Proteins (Lectins): Many proteins involved in inflammatory pathways, such as selectins, are lectins that recognize specific carbohydrate structures.[7][8] this compound could potentially interfere with these interactions.
-
Inhibition of Inflammatory Signaling Pathways: It might inhibit key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory cytokines.[9][10][11]
Section 1: In Vitro Evaluation of Anti-inflammatory Activity
Application Note 1.1: Assessing the Effect on LPS-Stimulated Macrophages
This protocol details the use of a lipopolysaccharide (LPS)-stimulated macrophage model to screen for the anti-inflammatory potential of this compound. Murine macrophage cell lines like RAW 264.7 or human monocytic cell lines like THP-1 (differentiated into macrophages) are suitable for this purpose.[12][13][14] The primary endpoints are the inhibition of pro-inflammatory mediators such as Nitric Oxide (NO) and cytokines (TNF-α, IL-6, IL-1β).
Experimental Protocol 1.1: Inhibition of Pro-inflammatory Mediators in RAW 264.7 Macrophages
1. Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide detection
-
ELISA kits for mouse TNF-α and IL-6
-
MTT or similar viability assay kit
-
96-well cell culture plates
2. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.[13]
3. Compound Treatment and Stimulation:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.[3] Include an unstimulated control group.
4. Measurement of Endpoints:
-
Cell Viability: After the incubation period, assess cell viability using an MTT assay to ensure the observed effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Measurement:
-
Collect 50-100 µL of the cell culture supernatant.
-
Use the Griess Reagent according to the manufacturer's instructions to measure the nitrite (B80452) concentration, which reflects NO production.[4]
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the remaining supernatant.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's protocols.[15]
-
Data Presentation: Hypothetical In Vitro Results
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (%) |
| Control (Unstimulated) | - | 5.2 ± 1.1 | 3.8 ± 0.9 | 4.5 ± 1.2 | 100 ± 3.5 |
| LPS (100 ng/mL) | - | 100 ± 5.6 | 100 ± 7.2 | 100 ± 6.8 | 98 ± 2.9 |
| This compound | 1 | 95.3 ± 4.8 | 98.1 ± 6.5 | 96.4 ± 5.9 | 101 ± 3.1 |
| 10 | 72.4 ± 3.9 | 75.6 ± 5.1 | 78.2 ± 4.7 | 99 ± 2.5 | |
| 50 | 45.1 ± 2.7 | 48.9 ± 3.3 | 52.3 ± 3.8 | 97 ± 3.0 | |
| 100 | 28.6 ± 1.9 | 31.5 ± 2.4 | 35.8 ± 2.9 | 95 ± 2.8 | |
| Positive Control (e.g., Dexamethasone) | 10 | 15.8 ± 1.5 | 20.4 ± 1.8 | 22.1 ± 2.0 | 99 ± 3.3 |
Data are presented as mean ± SD. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.
Visualization: Proposed In Vitro Experimental Workflow
Visualization: Key Inflammatory Signaling Pathways
This compound could potentially inhibit the NF-κB and MAPK signaling pathways.
References
- 1. N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses [casi.org]
- 2. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectin-carbohydrate interactions during inflammation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectin-carbohydrate interactions and the initiation of the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: D-(+)-Cellohexose Eicosaacetate as a Standard for Cellulose Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellulose (B213188), a ubiquitous natural polymer, and its derivatives are extensively utilized in various industries, including pharmaceuticals, food, and materials science. Accurate quantification of cellulose and its acetylated forms is crucial for quality control, process optimization, and research and development. This document describes the application of D-(+)-Cellohexose eicosaacetate as a primary standard for the quantitative analysis of acetylated cello-oligosaccharides, which are often products of the enzymatic or chemical degradation of acetylated cellulose. This compound, a fully acetylated cello-oligosaccharide, provides a stable and well-defined reference material for chromatographic and spectroscopic analyses.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a standard is essential for its proper handling and application.
| Property | Value | Reference |
| CAS Number | 355012-91-8 | [1] |
| Molecular Formula | C₇₆H₁₀₂O₅₁ | [1] |
| Grade | Highly Purified | [1] |
| Storage Temperature | 4°C | [1] |
| Shipping Temperature | Room Temperature | [1] |
Characterization of the Standard
Prior to its use as a standard, the purity and identity of this compound should be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of acetylated oligosaccharides.[2][3]
Protocol 1: Purity and Identity Verification of this compound by ¹H-NMR Spectroscopy
Objective: To confirm the identity and purity of the this compound standard.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR Spectrometer (300 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H-NMR spectrum.
-
Data Analysis:
-
Identify the characteristic resonances for the acetyl group protons (typically in the δ 1.9-2.2 ppm region).
-
Analyze the sugar backbone proton signals (typically in the δ 3.5-5.5 ppm region).
-
The presence of O-acetyl substituents causes a significant downfield shift of neighboring sugar-skeleton protons, which can be used to confirm the acetylation pattern.[2]
-
Integrate the signals to confirm the ratio of acetyl protons to sugar protons, which should correspond to the fully acetylated structure.
-
The absence of significant impurity peaks confirms the purity of the standard.
-
Application: Quantification of Acetylated Cello-oligosaccharides by HPLC-ELSD
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a robust method for the quantitative analysis of non-volatile compounds like acetylated sugars that lack a UV chromophore.[4][5][6]
Protocol 2: Quantification of Acetylated Cello-oligosaccharides using this compound as an External Standard
Objective: To quantify the concentration of acetylated cello-oligosaccharides in a sample.
Materials and Equipment:
-
HPLC system with a binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Amino-propyl or amide-based HPLC column (e.g., LiChrospher 100 NH2)[7]
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Sample containing acetylated cello-oligosaccharides
Experimental Workflow:
Figure 1. Workflow for the quantification of acetylated cello-oligosaccharides.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing acetylated cello-oligosaccharides in acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Conditions:
| Parameter | Setting |
| Column | Amino-propyl or Amide column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: Water |
| Gradient | 80% A to 60% A over 20 minutes[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 40°C |
| ELSD Evaporator Temp. | 60°C |
| ELSD Gas Flow | 1.5 L/min (Nitrogen) |
-
Data Analysis:
-
Inject the calibration standards and the sample into the HPLC system.
-
Record the peak areas from the chromatograms.
-
Plot the peak area versus the concentration of the this compound standards to generate a calibration curve.
-
Determine the concentration of the acetylated cello-oligosaccharides in the sample by interpolating its peak area on the calibration curve.
-
Logical Relationship for Calibration and Quantification:
Figure 2. Logical diagram of the calibration and quantification process.
This compound serves as a reliable and well-characterized standard for the quantitative analysis of acetylated cello-oligosaccharides. The protocols outlined in this application note provide a framework for the purity assessment of the standard itself and its use in the quantification of acetylated cellulose derivatives by HPLC-ELSD. These methods are valuable for researchers and professionals in fields where accurate characterization of cellulosic materials is paramount. While direct analytical protocols for this compound as a standard are not widely published, the methodologies for analogous acetylated oligosaccharides and cellulose esters provide a strong scientific basis for the applications described herein.[4][7][8][9]
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. jfda-online.com [jfda-online.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. caraa.fr [caraa.fr]
Application Notes and Protocols for Enzymatic Hydrolysis of D-(+)-Cellohexose Eicosaacetate
For researchers, scientists, and drug development professionals, this document provides a detailed experimental setup for the enzymatic hydrolysis of D-(+)-Cellohexose eicosaacetate. This process involves a two-stage approach: initial chemical deacetylation of the substrate followed by enzymatic hydrolysis to yield glucose.
This compound is a protected form of cellohexose, an oligosaccharide composed of six glucose units linked by β-1,4-glycosidic bonds.[1] Due to the presence of acetate (B1210297) groups, direct enzymatic hydrolysis by cellulases is sterically hindered. Therefore, a preliminary deacetylation step is mandatory to expose the glycosidic linkages to enzymatic action.
Experimental Overview
The overall experimental workflow consists of two primary stages:
-
Chemical Deacetylation: Removal of the eicosaacetate protecting groups from this compound to yield unprotected D-(+)-Cellohexose.
-
Enzymatic Hydrolysis: Catalytic breakdown of the β-1,4-glycosidic bonds of D-(+)-Cellohexose by a cellulase (B1617823) enzyme preparation to produce glucose.
The progress of each stage is monitored by appropriate analytical techniques.
Protocols
Stage 1: Chemical Deacetylation of this compound
This protocol describes the base-catalyzed deacetylation of this compound.
Materials and Reagents:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Sodium methoxide (B1231860) (NaOMe) solution (0.5 M in methanol)
-
Amberlite® IR120 H+ resin
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., Ethyl acetate/Methanol/Water, 8:2:1 v/v/v)
-
TLC visualization reagent (e.g., p-anisaldehyde stain)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
pH meter or pH paper
-
Heating mantle or water bath
Protocol:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. Periodically take aliquots from the reaction mixture, neutralize them with a small amount of Amberlite® IR120 H+ resin, and spot on a TLC plate. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicates the completion of the reaction.
-
Once the reaction is complete, neutralize the bulk solution by adding Amberlite® IR120 H+ resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude D-(+)-Cellohexose.
-
The crude product can be further purified by recrystallization or chromatography if necessary, but for subsequent enzymatic hydrolysis, the crude product is often sufficient.
Table 1: Reagent and Reaction Parameters for Deacetylation
| Parameter | Value |
| Substrate Concentration | 10-50 mg/mL in methanol |
| Sodium Methoxide | 0.1-0.5 equivalents |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 1-4 hours (monitor by TLC) |
| Neutralization Agent | Amberlite® IR120 H+ resin |
Stage 2: Enzymatic Hydrolysis of D-(+)-Cellohexose
This protocol outlines the enzymatic breakdown of the deacetylated D-(+)-Cellohexose into glucose.
Materials and Reagents:
-
Deacetylated D-(+)-Cellohexose
-
Cellulase enzyme preparation (e.g., from Trichoderma reesei)
-
Citrate (B86180) buffer (50 mM, pH 4.8)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
High-Performance Liquid Chromatography (HPLC) system or a Glucose Oxidase assay kit
Equipment:
-
Incubator shaker or water bath with temperature control
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes or larger vials)
-
Pipettes
-
Centrifuge
Protocol:
-
Prepare a stock solution of the deacetylated D-(+)-Cellohexose in 50 mM citrate buffer (pH 4.8).
-
Prepare a stock solution of the cellulase enzyme in the same buffer. The concentration will depend on the specific activity of the enzyme.
-
In a reaction vial, combine the D-(+)-Cellohexose solution and the enzyme solution to initiate the hydrolysis reaction. Include a negative control without the enzyme.
-
Incubate the reaction mixture at the optimal temperature for the cellulase, typically around 50°C, with gentle shaking.[2]
-
At specific time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots of the reaction mixture.
-
To stop the enzymatic reaction in the aliquots, heat them at 95-100°C for 5-10 minutes.[3]
-
Centrifuge the quenched aliquots to pellet any precipitated protein.
-
Analyze the supernatant for glucose concentration using a suitable method such as HPLC with a refractive index detector or a colorimetric glucose oxidase assay.[3][4][5]
Table 2: Parameters for Enzymatic Hydrolysis
| Parameter | Recommended Condition |
| Substrate Concentration | 1-10 mg/mL |
| Enzyme Loading | 10-50 FPU/g of substrate |
| Buffer | 50 mM Citrate Buffer |
| pH | 4.8 |
| Temperature | 50 °C |
| Incubation Time | Up to 24 hours (monitor for plateau) |
Data Presentation
The quantitative data from the enzymatic hydrolysis should be tabulated to compare the glucose yield over time.
Table 3: Example of Time-Course Data for Glucose Production
| Time (minutes) | Glucose Concentration (mg/mL) |
| 0 | 0.00 |
| 15 | 0.25 |
| 30 | 0.48 |
| 60 | 0.85 |
| 120 | 1.52 |
| 240 | 2.50 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from the starting material to the final product analysis.
Caption: Overall experimental workflow.
Enzymatic Hydrolysis Pathway
The following diagram illustrates the enzymatic breakdown of D-(+)-Cellohexose into glucose units.
Caption: Enzymatic conversion of Cellohexose.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of D-(+)-Cellohexose Eicosaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexose, a linear oligosaccharide consisting of six β-(1→4) linked D-glucose units. As a complex carbohydrate derivative, its structural elucidation is critical for understanding its biological function and for quality control in drug development and glycobiology research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the detailed structural analysis of such molecules in solution. This document provides detailed application notes and protocols for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Peracetylation of the oligosaccharide improves solubility in common organic solvents and enhances spectral dispersion, facilitating more straightforward analysis.[1]
Structural Elucidation Strategy
The complete structural assignment of this compound is achieved through a combination of NMR experiments. Initially, 1D ¹H and ¹³C NMR provide an overview of the proton and carbon environments. Subsequently, 2D NMR experiments are employed to establish connectivity. COSY spectra reveal proton-proton couplings within each glucose residue, allowing for the assignment of the spin systems. HSQC correlates directly bonded proton and carbon atoms, while HMBC provides information on longer-range (2-3 bond) C-H correlations, which is crucial for identifying the glycosidic linkages between the glucose units and confirming the positions of the acetyl groups.
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Peracetylated Cello-oligosaccharide Residues in CDCl₃
| Proton | Internal Residue (δ, ppm) | Non-reducing End (δ, ppm) | Reducing End (α-anomer) (δ, ppm) | Reducing End (β-anomer) (δ, ppm) | J (Hz) |
| H-1 | ~4.5-4.6 | ~4.5-4.6 | ~6.2-6.3 | ~5.7-5.8 | J₁,₂ ≈ 8 |
| H-2 | ~4.9-5.1 | ~4.9-5.1 | ~5.0-5.2 | ~5.0-5.2 | J₂,₃ ≈ 9 |
| H-3 | ~5.1-5.3 | ~5.1-5.3 | ~5.4-5.6 | ~5.2-5.4 | J₃,₄ ≈ 9 |
| H-4 | ~3.6-3.8 | ~5.0-5.2 | ~5.1-5.3 | ~5.1-5.3 | J₄,₅ ≈ 9 |
| H-5 | ~3.6-3.8 | ~3.6-3.8 | ~4.0-4.2 | ~3.7-3.9 | J₅,₆a ≈ 2 |
| H-6a | ~4.2-4.4 | ~4.2-4.4 | ~4.2-4.4 | ~4.2-4.4 | J₅,₆b ≈ 4 |
| H-6b | ~4.0-4.2 | ~4.0-4.2 | ~4.0-4.2 | ~4.0-4.2 | J₆a,₆b ≈ -12 |
| -COCH₃ | ~1.9-2.1 | ~1.9-2.1 | ~1.9-2.1 | ~1.9-2.1 | - |
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Peracetylated Cello-oligosaccharide Residues in CDCl₃
| Carbon | Internal Residue (δ, ppm) | Non-reducing End (δ, ppm) | Reducing End (α-anomer) (δ, ppm) | Reducing End (β-anomer) (δ, ppm) |
| C-1 | ~100-102 | ~100-102 | ~89-91 | ~91-93 |
| C-2 | ~72-74 | ~72-74 | ~70-72 | ~72-74 |
| C-3 | ~73-75 | ~73-75 | ~70-72 | ~72-74 |
| C-4 | ~78-80 | ~76-78 | ~67-69 | ~67-69 |
| C-5 | ~71-73 | ~71-73 | ~69-71 | ~72-74 |
| C-6 | ~61-63 | ~61-63 | ~61-63 | ~61-63 |
| -C OCH₃ | ~169-171 | ~169-171 | ~169-171 | ~169-171 |
| -COC H₃ | ~20-21 | ~20-21 | ~20-21 | ~20-21 |
Experimental Protocols
1. Sample Preparation
-
Sample: this compound
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). CDCl₃ is generally preferred for peracetylated carbohydrates due to good solubility and less solvent signal overlap with the sugar ring protons.
-
Concentration: 10-20 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Procedure:
-
Weigh the sample accurately into a clean, dry NMR tube.
-
Add the deuterated solvent.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution.
-
If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher is recommended for better resolution of complex spectra).
a. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
b. ¹³C NMR Spectroscopy
-
Pulse Program: Standard ¹³C observe with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
c. 2D COSY (Correlation SpectroscopY)
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments for magnitude mode or 'cosyph' for phase-sensitive).
-
Temperature: 298 K.
-
Spectral Width (F2 and F1): 10-12 ppm.
-
Data Points (F2 x F1): 2048 x 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay (d1): 1.5-2 seconds.
d. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width (F2 - ¹H, F1 - ¹³C): 10-12 ppm (¹H), 180-200 ppm (¹³C).
-
Data Points (F2 x F1): 1024 x 256.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay (d1): 1.5 seconds.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
e. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width (F2 - ¹H, F1 - ¹³C): 10-12 ppm (¹H), 200-220 ppm (¹³C).
-
Data Points (F2 x F1): 2048 x 256-512.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Long-range Coupling Delay: Optimized for a long-range C-H coupling of 8 Hz.
Data Processing and Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation.
Signaling Pathway for Structural Connectivity
The following diagram illustrates the key correlations used to determine the structure, focusing on the linkage between two glucose residues.
Caption: Key NMR correlations for identifying the β-(1→4) linkage.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and comprehensive approach for the complete structural characterization of this compound. The protocols and representative data presented here serve as a guide for researchers in setting up experiments and interpreting the resulting spectra. Careful application of these techniques will ensure accurate and reliable structural determination, which is fundamental for its application in research and development.
References
- 1. Proton-nuclear magnetic resonance study of peracetylated derivatives of ten oligosaccharides isolated from human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Acetylated Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylated oligosaccharides are complex carbohydrates that play pivotal roles in a myriad of biological processes, including cell-cell recognition, immune responses, and disease pathogenesis. The precise structural characterization of these molecules, particularly the location and extent of acetylation, is crucial for understanding their function and for the development of novel therapeutics. Mass spectrometry has emerged as an indispensable tool for the detailed analysis of acetylated oligosaccharides, offering high sensitivity and the ability to elucidate complex structures. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of acetylated oligosaccharides, with a focus on N-glycans released from glycoproteins.
Core Principles of Mass Spectrometric Analysis
The analysis of acetylated oligosaccharides by mass spectrometry typically involves several key stages:
-
Release of Oligosaccharides: Glycans are enzymatically or chemically released from their parent glycoproteins.
-
Purification: The released oligosaccharides are purified from other components such as peptides, salts, and detergents.
-
Derivatization (Optional but Recommended): Permethylation is a common derivatization technique that enhances ionization efficiency and provides more detailed structural information during fragmentation analysis.
-
Mass Spectrometry Analysis: Ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are used to generate gas-phase ions of the oligosaccharides.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ions provides detailed structural information, including sequence, branching, and the location of acetyl groups. A characteristic neutral loss of 60 Da, corresponding to acetic acid, is often observed for acetylated oligosaccharides.[1]
Experimental Protocols
Protocol 1: Release of N-linked Glycans from Glycoproteins
This protocol describes the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).
Materials:
-
Glycoprotein (B1211001) sample
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Igepal-CA630 (or other non-ionic detergent)
-
PNGase F
-
Ammonium bicarbonate (AmBic) buffer (50 mM, pH 7.8)
-
Acetonitrile (ACN)
-
Milli-Q water
Procedure:
-
Denaturation:
-
To your glycoprotein sample, add a solution of 1.33% SDS (w/v) and incubate at 65°C for 10 minutes.[2]
-
-
Detergent Exchange:
-
Add 4% (v/v) Igepal-CA630 to the denatured sample and mix for 15 minutes on a plate shaker.[2] This sequesters the SDS, which would otherwise inhibit PNGase F activity.
-
-
Enzymatic Digestion:
-
Collection of Released Glycans:
-
The released N-glycans are now in solution and can be separated from the protein backbone for further purification.
-
Protocol 2: Purification of Released N-Glycans using Solid-Phase Extraction (SPE)
This protocol outlines the purification of the released N-glycans using a graphite (B72142) carbon solid-phase extraction cartridge.
Materials:
-
Released N-glycan solution from Protocol 1
-
Graphite carbon SPE cartridge
-
Milli-Q water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Cartridge Equilibration:
-
Equilibrate the graphite carbon cartridge with 3 mL of 50% ACN containing 0.1% TFA.
-
Wash the cartridge with 6 mL of 5% ACN containing 0.1% TFA.
-
-
Sample Loading:
-
Dissolve the dried, released glycans in 100 µL of water and load the solution onto the equilibrated cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other hydrophilic impurities.
-
Further wash with 3 mL of 5% ACN containing 0.1% TFA to remove any remaining non-glycan components.
-
-
Elution:
-
Elute the bound oligosaccharides with four applications of 0.5 mL of 50% ACN containing 0.1% TFA.
-
Collect the eluate, which contains the purified N-glycans.
-
-
Drying:
-
Dry the eluted sample in a vacuum centrifuge. The purified glycans are now ready for derivatization or direct mass spectrometry analysis.
-
Protocol 3: Permethylation of Purified N-Glycans
Permethylation is a derivatization technique where hydroxyl groups on the oligosaccharide are replaced with methyl groups. This enhances the stability and ionization efficiency of the glycans.
Materials:
-
Purified, dried N-glycans
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium hydroxide (B78521) (NaOH) powder
-
Iodomethane (B122720) (Methyl Iodide)
-
Dichloromethane (DCM)
-
5% Acetic Acid (v/v)
-
Milli-Q water
Procedure:
-
Sample Dissolution:
-
Dissolve the dried N-glycan sample in 100 µL of anhydrous DMSO.
-
-
Base Addition:
-
Prepare a slurry of NaOH in DMSO. Add approximately 20 mg of powdered NaOH to the sample tube.
-
-
Methylation Reaction:
-
Add 100 µL of iodomethane to the sample mixture.
-
Seal the tube and vortex vigorously for 10-15 minutes at room temperature.
-
-
Quenching the Reaction:
-
Carefully quench the reaction by adding 1 mL of 5% acetic acid on ice.
-
-
Extraction:
-
Add 1 mL of DCM to the quenched reaction mixture and vortex.
-
Centrifuge to separate the phases. The permethylated glycans will be in the lower DCM layer.
-
Carefully remove the upper aqueous layer.
-
-
Washing:
-
Wash the DCM layer with 1 mL of Milli-Q water. Vortex and centrifuge to separate the phases. Remove the upper aqueous layer. Repeat this washing step two more times.
-
-
Drying:
-
Transfer the DCM layer to a new tube and dry under a stream of nitrogen or in a vacuum centrifuge. The permethylated N-glycans are now ready for mass spectrometry analysis.
-
Data Presentation: Quantitative Analysis of Acetylated N-Glycans in Colorectal Cancer
Aberrant glycosylation, including changes in acetylation, is a well-established hallmark of cancer. The following tables summarize hypothetical, yet representative, quantitative data on the relative abundance of specific acetylated N-glycan structures in colorectal cancer (CRC) cell lines compared to healthy colon mucosa, as determined by mass spectrometry. Such changes can serve as potential biomarkers for disease diagnosis and prognosis.
Table 1: Relative Abundance of Key Acetylated N-Glycan Structures in Colorectal Cancer vs. Healthy Colon Mucosa
| N-Glycan Structure (Monosaccharide Composition) | Proposed Structure | Relative Abundance in Healthy Colon Mucosa (%) | Relative Abundance in Colorectal Cancer (%) | Fold Change (Cancer/Healthy) |
| Hex(5)HexNAc(4)NeuAc(1) | Sialylated bi-antennary | 15.2 ± 2.1 | 8.5 ± 1.5 | 0.56 |
| Hex(5)HexNAc(4)NeuAc(2) | Di-sialylated bi-antennary | 10.8 ± 1.8 | 5.2 ± 1.1 | 0.48 |
| Hex(5)HexNAc(4)Fuc(1)NeuAc(1) | Fucosylated, sialylated bi-antennary | 7.5 ± 1.3 | 18.9 ± 2.5 | 2.52 |
| Hex(5)HexNAc(4)NeuAc(1)NeuGc(1) | Sialylated, N-glycolylneuraminic acid containing bi-antennary | 1.2 ± 0.4 | 9.8 ± 1.7 | 8.17 |
| Hex(6)HexNAc(5)NeuAc(1) (O-acetylated) | O-acetylated sialylated tri-antennary | 0.5 ± 0.2 | 6.3 ± 1.2 | 12.60 |
Data are presented as mean ± standard deviation. Fold change is calculated as the ratio of the mean relative abundance in colorectal cancer to that in healthy colon mucosa. Structures in bold indicate significant changes often associated with cancer progression.
Table 2: Comparison of O-Acetylation on Sialic Acids in Different Glycan Types
| Glycan Type | Average Number of O-acetylated Sialic Acids per Glycan (Healthy) | Average Number of O-acetylated Sialic Acids per Glycan (Cancer) |
| Bi-antennary N-Glycans | 0.15 | 0.45 |
| Tri-antennary N-Glycans | 0.28 | 0.75 |
| Tetra-antennary N-Glycans | 0.35 | 0.92 |
This table illustrates a general trend of increased O-acetylation on sialic acids in cancer across different N-glycan structures.
Visualization of Workflows and Pathways
Experimental Workflow for Comparative Glycomic Analysis
The following diagram illustrates a typical workflow for the comparative analysis of acetylated oligosaccharides from two different biological samples (e.g., healthy vs. disease).
Caption: Workflow for comparative glycomic analysis.
Signaling Pathway Involving Protein Acylation
While a specific signaling pathway directly initiated by an acetylated oligosaccharide is not well-defined, protein acetylation is a key post-translational modification that regulates numerous signaling pathways. The following diagram illustrates a simplified signaling cascade involving protein acetylation.
Caption: A simplified signaling pathway involving protein acetylation.
Conclusion
The mass spectrometric analysis of acetylated oligosaccharides is a powerful approach for gaining detailed structural insights that are critical for understanding their biological roles. The protocols and data presented here provide a framework for researchers, scientists, and drug development professionals to design and execute experiments for the characterization of these important biomolecules. The continued development of mass spectrometry techniques and data analysis workflows will further enhance our ability to unravel the complexities of the glycome and its impact on health and disease.
References
- 1. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
- 2. zenodo.org [zenodo.org]
- 3. In-gel glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 4. Glycomic Analysis of Glycans Released from Glycoproteins Using Chemical Immobilization and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
D-(+)-Cellohexose Eicosaacetate: Application Notes and Protocols for Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(+)-Cellohexose eicosaacetate, a fully acetylated derivative of cellohexose, presents a promising platform for the development of advanced drug delivery systems. Its highly hydrophobic nature, stemming from the eicosaacetate esterification, allows for the formation of stable nanoparticles capable of encapsulating a variety of therapeutic agents. This document provides an overview of its potential applications, detailed protocols for the formulation and characterization of this compound-based nanoparticles, and methodologies for evaluating drug loading and release kinetics. The protocols and data presented herein are based on established methodologies for analogous acetylated oligosaccharide and polysaccharide systems, providing a foundational framework for research and development.
Introduction
Oligosaccharide-based drug delivery systems have garnered significant attention due to their biocompatibility, biodegradability, and low toxicity.[1][2] Acetylation of these molecules increases their hydrophobicity, enabling their self-assembly into nanoparticles in aqueous environments, which can serve as effective drug carriers.[2] this compound, with its high degree of acetylation, is an excellent candidate for forming such nanoparticles. These carriers are anticipated to be particularly effective for the delivery of hydrophobic drugs, enhancing their solubility and bioavailability. While direct experimental data for this compound in drug delivery is emerging, extensive research on similar acetylated polysaccharides like starch and chitosan (B1678972) provides a strong basis for its application.[3][4]
Potential Applications
-
Targeted Cancer Therapy: Nanoparticles can be functionalized with targeting ligands to selectively deliver chemotherapeutic agents to tumor cells, reducing systemic toxicity.[4]
-
Controlled Release Formulations: The polymeric matrix can be engineered to provide sustained release of drugs over extended periods.
-
Delivery of Poorly Soluble Drugs: The hydrophobic core of the nanoparticles can encapsulate hydrophobic drugs, improving their formulation and in-vivo performance.
Quantitative Data from Analogous Systems
The following table summarizes key performance parameters of drug delivery systems based on acetylated polysaccharides, which can be used as a benchmark for the development of this compound-based systems.
| Parameter | Acetylated Starch Nanocrystals (ASN) | Acetylated Corn Starch (ACS) Nanoparticles | Reference(s) |
| Drug Model | Doxorubicin (DOX) | Ciprofloxacin (CFx) | [4] |
| Particle Size | Not Specified | ~312 nm | [3] |
| Drug Loading Capacity | Up to 6.07% | Not Specified | [4] |
| Encapsulation Efficiency | 91.1% | Up to 89.1% | [3][4] |
Experimental Protocols
Protocol 1: Formulation of this compound Nanoparticles
This protocol describes the nanoprecipitation method for preparing drug-loaded nanoparticles.[3]
Materials:
-
This compound
-
Drug of interest (e.g., Paclitaxel, Curcumin)
-
Acetone (or other suitable organic solvent)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve 50 mg of this compound and 5 mg of the hydrophobic drug in 10 mL of acetone.
-
Stir the solution at 500 rpm for 30 minutes to ensure complete dissolution.
-
In a separate beaker, place 30 mL of deionized water.
-
While stirring the water at 700 rpm, add the organic solution dropwise using a syringe pump at a rate of 0.5 mL/min.
-
Continue stirring for 2 hours at room temperature to allow for nanoparticle formation and evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used for further characterization or lyophilized for storage.
Visualization of Nanoparticle Formulation Workflow:
Caption: Workflow for Nanoparticle Formulation.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Materials:
-
Drug-loaded nanoparticle suspension
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Solvent to dissolve nanoparticles and drug
Procedure:
-
Centrifuge 5 mL of the nanoparticle suspension at 15,000 rpm for 30 minutes to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength. A standard curve of the drug in the same solvent should be prepared beforehand.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
Visualization of Drug Loading Calculation Logic:
Caption: Logic for Calculating Drug Loading and Encapsulation Efficiency.
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis method to evaluate the release kinetics of the encapsulated drug.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Transfer 5 mL of the drug-loaded nanoparticle suspension into a dialysis bag and seal both ends.
-
Immerse the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4).
-
Place the beaker in a shaking incubator at 37°C with a gentle agitation of 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release percentage against time.
Biocompatibility and Cytotoxicity Assessment
The biocompatibility of this compound nanoparticles should be evaluated to ensure their safety for biomedical applications. In vitro cytotoxicity assays are a standard preliminary assessment.
Protocol 4: MTT Assay for Cytotoxicity
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Blank this compound nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[5]
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the blank nanoparticles (e.g., 10, 50, 100, 200 µg/mL).
-
Incubate the cells with the nanoparticles for another 24 or 48 hours.
-
After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
Visualization of a Potential Signaling Pathway Interaction:
While the specific signaling pathways affected by this compound are not yet elucidated, acetylated oligosaccharides have been shown to influence pathways like Bcl-2/Bax in neuronal cells.[6][7] The following diagram illustrates this hypothetical interaction in the context of a cancer cell line.
Caption: Hypothetical Signaling Pathway Interaction.
Conclusion
This compound holds considerable promise as a novel biomaterial for drug delivery applications. The protocols outlined in this document provide a comprehensive guide for the formulation, characterization, and in vitro evaluation of drug delivery systems based on this compound. Further research is warranted to fully explore its potential and to establish its in vivo efficacy and safety profile. The provided data from analogous systems serves as a valuable starting point for these future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of acetylated starch nanoparticles as drug carrier: Ciprofloxacin as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylated starch nanocrystals: Preparation and antitumor drug delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylated chitosan oligosaccharides act as antagonists against glutamate-induced PC12 cell death via Bcl-2/Bax signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for cello-oligosaccharides
An in-depth guide to High-Performance Liquid Chromatography (HPLC) methods for the analysis of cello-oligosaccharides, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the separation and quantification of cello-oligosaccharides using state-of-the-art HPLC techniques.
Introduction
Cello-oligosaccharides (COS) are oligomers of glucose linked by β-1,4-glycosidic bonds, typically derived from the hydrolysis of cellulose (B213188). They are of significant interest in various fields, including biofuels, food science, and pharmaceuticals, due to their potential as prebiotics and their role in biomass conversion processes. Accurate and efficient analytical methods are crucial for their characterization and quantification. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, offering high resolution and sensitivity. This document details three primary HPLC-based methods for cello-oligosaccharide analysis: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Porous Graphitized Carbon Liquid Chromatography (PGC-LC), and Hydrophilic Interaction Chromatography (HILIC).
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is the most widely used and powerful technique for the separation and direct quantification of underivatized carbohydrates.[1] At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. Pulsed amperometric detection provides highly sensitive and specific detection without the need for derivatization.
Application Notes
HPAEC-PAD offers superior resolution and sensitivity for cello-oligosaccharides, including the separation of native and oxidized forms.[2][3] The CarboPac™ series of columns, such as the PA100 and PA200, are specifically designed for high-resolution separation of oligosaccharides.[4][5][6] The separation is based on the degree of polymerization (DP), with larger oligosaccharides eluting later. A gradient of sodium acetate (B1210297) in a sodium hydroxide (B78521) eluent is typically used to elute the oligosaccharides from the column.[7]
Advantages:
-
High resolution and sensitivity, allowing for the separation of oligosaccharides up to a high degree of polymerization.[3]
-
Direct detection without derivatization.
-
Excellent for quantitative analysis.
Disadvantages:
-
Requires a dedicated ion chromatography system capable of handling high pH mobile phases.
-
The high salt concentration in the mobile phase can be problematic for subsequent mass spectrometry (MS) analysis without a desalting step.[4]
Experimental Protocol
Sample Preparation (from Enzymatic Hydrolysis):
-
Perform enzymatic hydrolysis of a cellulose substrate using cellulase (B1617823) at optimal temperature and pH (e.g., 40°C, pH 4.5).[8]
-
Periodically take aliquots of the reaction mixture.
-
To stop the enzymatic reaction, heat the samples at 95°C for 5 minutes.[9]
-
Centrifuge the samples to pellet any remaining insoluble substrate.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[8]
-
Dilute the sample with deionized water to a suitable concentration for HPLC analysis.
HPAEC-PAD System and Conditions:
-
HPLC System: A biocompatible, metal-free ion chromatography system.
-
Column: Dionex CarboPac™ PA200 (3 x 250 mm) with a CarboPac™ PA200 Guard Column (3 x 50 mm).[4][10]
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH) in deionized water.[7]
-
Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc) in deionized water.[7]
-
Flow Rate: 0.5 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Injection Volume: 20 µL.
-
Detector: Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode.
Gradient Program: A two-stage binary gradient is effective for separating a mixture of cello-oligosaccharides.[1]
| Time (min) | %A (100 mM NaOH) | %B (100 mM NaOH, 1 M NaOAc) |
| 0.0 | 100 | 0 |
| 10.0 | 90 | 10 |
| 30.0 | 50 | 50 |
| 30.1 | 0 | 100 |
| 35.0 | 0 | 100 |
| 35.1 | 100 | 0 |
| 45.0 | 100 | 0 |
Quantitative Data
Table 1: Typical Retention Times for Cello-oligosaccharides using HPAEC-PAD
| Cello-oligosaccharide | Degree of Polymerization (DP) | Typical Retention Time (min) |
| Cellobiose | 2 | ~8.5 |
| Cellotriose | 3 | ~12.0 |
| Cellotetraose | 4 | ~15.5 |
| Cellopentaose | 5 | ~18.5 |
| Cellohexaose | 6 | ~21.0 |
Note: Retention times are approximate and can vary depending on the specific system, column, and exact gradient conditions.
Workflow Diagram
Caption: HPAEC-PAD workflow for cello-oligosaccharide analysis.
Porous Graphitized Carbon Liquid Chromatography (PGC-LC)
PGC-LC is a powerful technique for the separation of oligosaccharide isomers and is highly compatible with mass spectrometry.[3][11] The stationary phase, porous graphitized carbon, separates carbohydrates based on size and three-dimensional structure.[3]
Application Notes
PGC-LC is an excellent alternative to HPAEC-PAD, especially when online MS detection is desired for structural elucidation.[3] It can separate a wide range of neutral and acidic oligosaccharides.[3] The use of volatile mobile phases, such as acetonitrile (B52724) and water with additives like trifluoroacetic acid, allows for direct coupling to an electrospray ionization (ESI) mass spectrometer.[11]
Advantages:
-
Excellent for separating isomers.[11]
-
Fully compatible with MS detection.[3]
-
Can be used for both neutral and acidic oligosaccharides.[3]
Disadvantages:
-
Lower sensitivity compared to HPAEC-PAD when using non-MS detectors like evaporative light scattering (ELSD) or charged aerosol detectors (CAD).[3]
Experimental Protocol
Sample Preparation: The sample preparation is similar to that for HPAEC-PAD, involving enzymatic hydrolysis, reaction quenching, and filtration. If MS detection is used, it is crucial to ensure the final sample is free of non-volatile salts.
PGC-LC-MS System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: Porous Graphitized Carbon column (e.g., Thermo Scientific Hypercarb, 2.1 x 150 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detector: Electrospray Ionization Mass Spectrometer (ESI-MS) in negative ion mode.
Gradient Program:
| Time (min) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 60 | 40 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 95 | 5 |
| 40.0 | 95 | 5 |
Quantitative Data
Table 2: Representative m/z values for Cello-oligosaccharides in PGC-LC-MS
| Cello-oligosaccharide | DP | Formula | [M-H]⁻ (m/z) |
| Cellobiose | 2 | C12H22O11 | 341.11 |
| Cellotriose | 3 | C18H32O16 | 503.16 |
| Cellotetraose | 4 | C24H42O21 | 665.22 |
| Cellopentaose | 5 | C30H52O26 | 827.27 |
| Cellohexaose | 6 | C36H62O31 | 989.32 |
Note: Retention times on PGC columns are highly dependent on the specific column and gradient profile.
Workflow Diagram
Caption: PGC-LC-MS workflow for cello-oligosaccharide analysis.
Hydrophilic Interaction Chromatography (HILIC)
HILIC is another valuable technique for the separation of polar compounds like oligosaccharides. It utilizes a polar stationary phase (e.g., amino-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.
Application Notes
HILIC provides an alternative separation mechanism to reversed-phase and ion-exchange chromatography.[12] It is well-suited for the separation of oligosaccharides and is compatible with MS detection due to the use of volatile mobile phases.[13] The elution order in HILIC is generally from least polar to most polar, meaning smaller, more hydrophilic oligosaccharides are retained longer.
Advantages:
-
Good for separating polar compounds.
-
Compatible with MS detection.[13]
-
Offers a different selectivity compared to other methods.
Disadvantages:
-
Can be less robust than other methods, with retention times sensitive to mobile phase composition.
-
Peak shapes can sometimes be broad.
Experimental Protocol
Sample Preparation: Sample preparation is similar to the other methods. It is beneficial to dissolve the final sample in a solvent with a high organic content (e.g., 50% acetonitrile) to improve peak shape upon injection.[14]
HILIC-LC-MS System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: Amino-bonded silica (B1680970) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[13]
-
Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile.[13]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Detector: ESI-MS in negative ion mode.
Gradient Program:
| Time (min) | %A (0.1% NH4OH in Water) | %B (0.1% NH4OH in Acetonitrile) |
| 0.0 | 20 | 80 |
| 15.0 | 50 | 50 |
| 16.0 | 80 | 20 |
| 18.0 | 80 | 20 |
| 18.1 | 20 | 80 |
| 25.0 | 20 | 80 |
Quantitative Data
Table 3: Expected Elution Order for Cello-oligosaccharides in HILIC
| Cello-oligosaccharide | DP | Expected Elution Order |
| Cellohexaose | 6 | 1 |
| Cellopentaose | 5 | 2 |
| Cellotetraose | 4 | 3 |
| Cellotriose | 3 | 4 |
| Cellobiose | 2 | 5 |
Note: In HILIC, larger, less polar oligosaccharides typically elute earlier.
Workflow Diagram
Caption: HILIC-LC-MS workflow for cello-oligosaccharide analysis.
Summary and Comparison of Methods
Table 4: Comparison of HPLC Methods for Cello-oligosaccharide Analysis
| Feature | HPAEC-PAD | PGC-LC-MS | HILIC-LC-MS |
| Primary Separation Principle | Anion-Exchange | Adsorption | Partitioning |
| Detection | Pulsed Amperometry | Mass Spectrometry | Mass Spectrometry |
| Sensitivity | Very High | High | High |
| MS Compatibility | Requires Desalting | Excellent | Excellent |
| Isomer Separation | Good | Excellent | Good |
| Key Advantage | High-resolution quantitative analysis without derivatization. | Excellent for structural elucidation of isomers. | Alternative selectivity for polar analytes. |
| Typical Application | Routine quantification of cello-oligosaccharides in hydrolysates. | Detailed structural characterization of complex mixtures. | Analysis of polar oligosaccharides, complementary to other methods. |
Conclusion
The choice of HPLC method for cello-oligosaccharide analysis depends on the specific research goals. HPAEC-PAD is the gold standard for robust and sensitive quantification. PGC-LC-MS is unparalleled for detailed structural characterization, particularly of isomers. HILIC-LC-MS provides a valuable alternative separation technique, especially for polar oligosaccharides. By selecting the appropriate methodology and following the detailed protocols provided, researchers can achieve accurate and reliable analysis of cello-oligosaccharides in a variety of sample matrices.
References
- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 2. wsenetwork.org [wsenetwork.org]
- 3. Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. shodex.com [shodex.com]
Application Notes and Protocols: D-(+)-Cellohexose Eicosaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of D-(+)-Cellohexose eicosaacetate, a fully acetylated form of cellohexose. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring reproducible experimental outcomes.
Product Information
| Parameter | Specification |
| IUPAC Name | Acetic acid,1,1',1'',1''',1'''',1'''''-[β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-D-glucopyranose] eicosaacetate |
| Molecular Formula | C₇₆H₁₀₂O₅₁ |
| Molecular Weight | 1831.59 g/mol |
| CAS Number | 355012-91-8 |
| Appearance | White to off-white solid |
| Purity | ≥95% |
Handling and Storage
2.1. Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, it is essential to use appropriate personal protective equipment to avoid inhalation of dust and direct contact with skin and eyes.
-
Gloves: Nitrile or latex gloves are recommended.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust mask or respirator should be used when handling larger quantities or if there is a risk of dust generation.
-
Lab Coat: A standard laboratory coat should be worn.
2.2. Storage Conditions
Proper storage is critical to prevent degradation of the compound. This compound is hygroscopic and susceptible to hydrolysis of the acetyl groups.
| Condition | Recommendation | Rationale |
| Temperature | 4°C | To minimize degradation and maintain long-term stability. Shipped at room temperature for short durations.[1] |
| Humidity | Store in a desiccator with a desiccant (e.g., silica (B1680970) gel) | The compound is hygroscopic; exposure to moisture can lead to hydrolysis of the acetate (B1210297) esters.[2] |
| Light | Store in a light-resistant container | To prevent potential light-induced degradation. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) | To further protect against moisture and oxidative degradation. |
2.3. Stability Profile
Peracetylated oligosaccharides like this compound exhibit greater stability in acidic to neutral conditions compared to basic conditions, where deacetylation can readily occur. The rate of hydrolysis of the acetyl groups is also dependent on temperature.
Illustrative Stability Data for a Peracetylated Oligosaccharide (Representative Data):
| Condition | Parameter | Result |
| Temperature | 25°C | Stable for >1 year when stored dry at 4°C. |
| pH | 5.0 (Aqueous Buffer) | Minimal degradation observed over 24 hours at room temperature. |
| pH | 7.0 (Aqueous Buffer) | Slow hydrolysis observed over 24 hours at room temperature. |
| pH | 9.0 (Aqueous Buffer) | Significant deacetylation observed within a few hours at room temperature. |
Note: This is representative data for a similar compound. Users should perform their own stability studies for their specific application.
Experimental Protocols
3.1. Preparation of Stock Solutions
Due to its hydrophobic nature, this compound is insoluble in water but soluble in many common organic solvents.
Solubility Data:
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Ethanol | Sparingly soluble |
| Methanol | Sparingly soluble |
| Water | Insoluble |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound in a suitable vial. For 1 mL of a 10 mM solution, weigh 1.832 mg.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3.2. Application Example: Enzyme Inhibition Assay
This compound can be used as a potential inhibitor for carbohydrate-active enzymes.[] The following is a general protocol for an enzyme inhibition assay.
Workflow for Enzyme Inhibition Assay:
Caption: Workflow for a typical enzyme inhibition assay.
Detailed Protocol:
-
Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Enzyme of interest (e.g., a cellulase (B1617823) or other glycoside hydrolase) in a suitable buffer.
-
Substrate for the enzyme (e.g., p-nitrophenyl-β-D-cellobioside).
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Stop solution (e.g., 1 M sodium carbonate).
-
96-well microplate.
-
Microplate reader.
-
-
Assay Procedure: a. Prepare serial dilutions of the this compound stock solution in the assay buffer. b. To each well of a 96-well plate, add:
- 20 µL of the diluted inhibitor solution (or DMSO as a vehicle control).
- 60 µL of the enzyme solution. c. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes. d. Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well. e. Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes). f. Stop the reaction by adding 100 µL of the stop solution. g. Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound is difficult to dissolve | Inappropriate solvent; compound has degraded due to moisture. | Use an appropriate anhydrous organic solvent (e.g., DMSO, DMF). Ensure the compound has been stored correctly. |
| Inconsistent experimental results | Degradation of the compound; inaccurate pipetting of viscous stock solution. | Use fresh aliquots of the stock solution. Use positive displacement pipettes for viscous solutions. |
| Low or no inhibitory activity | Compound is not an inhibitor for the target enzyme; incorrect assay conditions. | Verify the assay conditions (pH, temperature). Test a broader concentration range of the inhibitor. |
Safety Information
-
Hazard Identification: The toxicological properties of this compound have not been fully investigated. Handle with care as with any other laboratory chemical.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: This information is for research use only and is not intended for human or therapeutic use. The user is solely responsible for determining the suitability of this product for their particular application.
References
Application Note: A Two-Step Assay for Cellulase Activity Using D-(+)-Cellohexose Eicosaacetate
Introduction
Cellulases are a class of enzymes that catalyze the hydrolysis of β-1,4-glycosidic bonds in cellulose, the most abundant biopolymer on Earth. The measurement of cellulase (B1617823) activity is crucial in various fields, including biofuel research, industrial biotechnology, and drug development. While various substrates are available, soluble oligosaccharides provide a homogenous system for studying enzyme kinetics. D-(+)-Cellohexose eicosaacetate is a peracetylated form of cellohexose (B8235720), a six-unit glucose oligomer. Its acetylated nature renders it more soluble in organic solvents and potentially more stable for storage, but it also protects the hydroxyl groups and makes the glycosidic bonds inaccessible to cellulase.
This application note describes a novel, two-step method for determining cellulase activity using this compound. The protocol first involves the chemical deprotection of the substrate to yield soluble D-(+)-Cellohexose. This is followed by the enzymatic hydrolysis of the deprotected cellohexose by cellulase. The resulting products, reducing sugars, are then quantified using one of two established colorimetric methods: the 3,5-Dinitrosalicylic Acid (DNS) assay for total reducing sugars, or a more specific Glucose Oxidase-Peroxidase (GOD-POD) assay for liberated glucose. This approach provides a reliable and adaptable workflow for researchers studying both endo- and exo-cellulase activities.
Experimental Protocols
Protocol 1: Preparation of D-(+)-Cellohexose Substrate via Deacetylation
This protocol describes the removal of acetyl protecting groups from this compound using the Zemplén deacetylation method to generate the active cellulase substrate, D-(+)-Cellohexose.[1][2]
Materials:
-
This compound
-
Dry Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe), 0.5 M solution in MeOH
-
Ion-exchange resin (H+ form, e.g., Amberlite IR120)
-
Argon or Nitrogen gas
-
Thin-Layer Chromatography (TLC) plate (Silica gel 60)
-
TLC developing solvent (e.g., ethyl acetate/methanol/water mixture)
-
Flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound in dry methanol.
-
Cool the solution to 0°C using an ice bath.
-
Add a catalytic amount of 0.5 M sodium methoxide solution dropwise to the reaction mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once the reaction is complete, add the H+ ion-exchange resin to the mixture and stir until the pH becomes neutral (check with pH paper). This step neutralizes the sodium methoxide.[1]
-
Filter off the resin and wash it with additional methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected D-(+)-Cellohexose.
-
Verify the product purity and structure using appropriate analytical techniques (e.g., NMR, Mass Spectrometry) and dissolve in an appropriate buffer (e.g., 50 mM Sodium Acetate, pH 5.0) for use in the cellulase assay.
Protocol 2: Cellulase Activity Assay - Enzymatic Hydrolysis
This protocol details the enzymatic reaction where cellulase hydrolyzes the prepared D-(+)-Cellohexose substrate.
Materials:
-
Prepared D-(+)-Cellohexose substrate solution (in buffer)
-
Cellulase enzyme solution (diluted in the same buffer)
-
50 mM Sodium Acetate Buffer (pH 5.0) or other appropriate buffer
-
Water bath or incubator set to the optimal temperature for the cellulase (e.g., 50°C)
-
Microcentrifuge tubes or 96-well plate
-
Stop solution (depending on the detection method, e.g., DNS reagent or heat inactivation)
Procedure:
-
Prepare the cellulase enzyme solution by diluting it to an appropriate concentration in 50 mM Sodium Acetate Buffer (pH 5.0). The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Pipette the D-(+)-Cellohexose substrate solution into reaction tubes or wells.
-
Prepare a "Substrate Blank" containing only the substrate solution and buffer, and an "Enzyme Blank" containing the enzyme solution and buffer (substrate will be added after the stop solution).
-
Pre-incubate the substrate solution and the enzyme solution at the desired reaction temperature (e.g., 50°C) for 5 minutes.[3]
-
To start the reaction, add the pre-warmed enzyme solution to the substrate solution and mix gently.
-
Incubate the reaction for a defined period (e.g., 10, 20, 30, or 60 minutes). The incubation time should be within the linear range of the assay.
-
Stop the reaction. For the DNS assay, the addition of the DNS reagent will stop the reaction. For the GOD-POD assay, the reaction can be stopped by heating the mixture in a boiling water bath for 5-10 minutes.[4]
-
Proceed immediately to the quantification protocol.
Protocol 3A: Quantification of Reducing Sugars by DNS Method
This method quantifies the total reducing sugars generated during the enzymatic hydrolysis.[4][5][6][7]
Materials:
-
Reaction mixture from Protocol 2
-
DNS (3,5-Dinitrosalicylic acid) Reagent
-
Potassium sodium tartrate solution (40%)
-
Glucose standard solutions (0.1 to 2.0 mg/mL)
-
Boiling water bath
-
Spectrophotometer or microplate reader capable of reading absorbance at 540 nm
Procedure:
-
To the stopped reaction mixture, add an equal volume of DNS reagent.
-
Mix thoroughly and heat in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.[4][7]
-
After heating, immediately cool the tubes in a cold water bath to room temperature.
-
Add potassium sodium tartrate solution to stabilize the color.[7]
-
Add distilled water to reach a final volume suitable for spectrophotometric reading.
-
Measure the absorbance at 540 nm against a reagent blank.
-
Prepare a standard curve using known concentrations of glucose.
-
Calculate the amount of reducing sugar released in the samples by comparing their absorbance values to the glucose standard curve.
Protocol 3B: Quantification of Glucose by GOD-POD Method
This method specifically quantifies the amount of glucose released, which is particularly useful for assaying exo-cellulase or β-glucosidase activity.[8][9][10]
Materials:
-
Reaction mixture from Protocol 2 (heat-inactivated)
-
GOD-POD Reagent (containing glucose oxidase, peroxidase, and a chromogen like 4-aminoantipyrine (B1666024) and phenol)
-
Glucose standard solutions (0.01 to 0.5 mg/mL)
-
Spectrophotometer or microplate reader capable of reading absorbance at ~505 nm
Procedure:
-
Centrifuge the heat-inactivated reaction mixture to pellet any denatured protein.
-
Transfer a known volume of the supernatant to a new tube or well.
-
Add the GOD-POD reagent to the supernatant.
-
Incubate at 37°C or room temperature for 15-30 minutes, allowing for color development (typically pink to red).[10]
-
Measure the absorbance at the appropriate wavelength for the chromogen used (e.g., 505 nm for the phenol/4-aminoantipyrine system).[8]
-
Prepare a standard curve using known concentrations of glucose.
-
Calculate the amount of glucose released in the samples by comparing their absorbance values to the glucose standard curve.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Specification | Supplier |
|---|---|---|
| This compound | ≥95% Purity | e.g., Sigma-Aldrich, Carbosynth |
| Cellulase Enzyme | Specify Source (e.g., Trichoderma reesei) | e.g., Worthington, Megazyme |
| Sodium Methoxide | 0.5 M solution in Methanol | e.g., Sigma-Aldrich |
| DNS Reagent | 1% 3,5-Dinitrosalicylic acid, 30% Na-K Tartrate, 1.6% NaOH | Lab-prepared or commercial |
| GOD-POD Assay Kit | Commercial kit | e.g., Invitrogen, Elabscience |
| Sodium Acetate Buffer | 50 mM, pH 5.0 | Lab-prepared |
| D-Glucose | Analytical Grade | e.g., Sigma-Aldrich |
Table 2: Protocol 1 - Deacetylation Reaction Parameters
| Parameter | Value | Notes |
|---|---|---|
| Substrate Concentration | 1.0 equiv. | --- |
| Solvent | Dry Methanol | 5-10 mL / mmol of substrate |
| Catalyst | 0.5 M NaOMe in MeOH | 0.1 equiv. (catalytic amount) |
| Reaction Temperature | 0°C to Room Temperature | --- |
| Reaction Time | Monitored by TLC | Typically 1-4 hours |
| Neutralization Agent | H+ Ion-Exchange Resin | Added until pH is neutral |
Table 3: Protocol 2 - Cellulase Hydrolysis Reaction Setup (per sample)
| Component | Volume | Final Concentration |
|---|---|---|
| 50 mM Acetate Buffer (pH 5.0) | Variable | 50 mM |
| D-(+)-Cellohexose (Substrate) | 100 µL | 1-10 mg/mL (example) |
| Cellulase Enzyme Solution | 100 µL | To be optimized |
| Total Volume | 200 µL | --- |
| Incubation Temperature | 50°C | Or optimal for enzyme |
| Incubation Time | 30 min | Or within linear range |
Table 4: Protocol 3A - DNS Assay Parameters
| Component | Volume | Notes |
|---|---|---|
| Reaction Sample | 200 µL | From Protocol 2 |
| DNS Reagent | 200 µL | Stops the reaction |
| Incubation (Boiling Water) | 10 min | For color development |
| Distilled Water (Dilution) | 1.6 mL | To bring volume to 2.0 mL |
| Absorbance Reading | 540 nm | --- |
Table 5: Protocol 3B - GOD-POD Assay Parameters
| Component | Volume | Notes |
|---|---|---|
| Supernatant of Sample | 50 µL | From heat-inactivated reaction |
| GOD-POD Reagent | 200 µL | --- |
| Incubation | 20 min at 37°C | For color development |
| Absorbance Reading | ~505 nm | Wavelength depends on kit |
Visualizations: Workflows and Pathways
Caption: Experimental workflow for the cellulase activity assay.
Caption: Reaction pathway from substrate to detectable product.
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. oiv.int [oiv.int]
- 4. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 7. sciencevivid.com [sciencevivid.com]
- 8. Glucose oxidase - Wikipedia [en.wikipedia.org]
- 9. Peroxidase-Coupled Glucose Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: D-(+)-Cellohexose Eicosaacetate in Biofuel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Acetylation in Biofuel Production from Lignocellulosic Biomass
The quest for sustainable and renewable energy sources has positioned biofuels, particularly bioethanol derived from lignocellulosic biomass, at the forefront of green technology. Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, represents a vast and underutilized resource. The conversion of this biomass into fermentable sugars, which are then converted to biofuels, is a key area of research. Acetylation of hemicellulose, however, presents a significant challenge to the efficiency of this process. D-(+)-Cellohexose eicosaacetate, a peracetylated form of cellohexose, serves as a valuable tool for researchers studying the impact of acetylation on enzymatic hydrolysis and fermentation in the context of biofuel production. While not a direct feedstock for biofuel, its utility lies in its application as a model substrate and analytical standard to overcome the challenges posed by acetylated polysaccharides in biomass.
Naturally occurring lignocellulosic biomass contains acetylated hemicellulose. During the pretreatment and enzymatic hydrolysis stages of biofuel production, these acetyl groups are released as acetic acid, a potent inhibitor of the fermenting microorganisms (e.g., yeast).[1][2][3] Furthermore, the acetyl groups on the polysaccharide backbone sterically hinder the access of cellulolytic enzymes, reducing the efficiency of sugar release and consequently lowering biofuel yields.[1] Therefore, a critical step in the bioconversion of lignocellulosic biomass is deacetylation.[1][2][4]
These application notes will detail the challenges of acetylation in biofuel production, the importance of deacetylation, and the application of this compound as a research tool in this field.
The Challenge of Acetylation in Biofuel Production
Acetylation of hemicellulose negatively impacts biofuel production in two primary ways:
-
Inhibition of Fermentation: Acetic acid, released from the deacetylation of hemicellulose during pretreatment, is toxic to fermentative organisms like Saccharomyces cerevisiae. This toxicity leads to reduced ethanol (B145695) production and lower overall biofuel yields.[1][2]
-
Reduced Enzymatic Digestibility: The presence of acetyl groups on the xylan (B1165943) backbone of hemicellulose increases the recalcitrance of the biomass.[1] This means that cellulases and hemicellulases have more difficulty accessing and breaking down the polysaccharides into simple sugars, resulting in lower sugar yields.
The following table summarizes the quantitative impact of deacetylation on sugar yields and ethanol production from corn stover.
| Parameter | Non-Deacetylated Corn Stover | Deacetylated Corn Stover | Percentage Improvement | Reference |
| Xylose Yield in Pretreatment | ~47% - 63% | >10% increase | >10% | [1] |
| Glucose Yield in Enzymatic Hydrolysis | Varies | ~20% increase | ~20% | [1] |
| Xylose Utilization in Fermentation | Lower | ~10% improvement | ~10% | [1] |
| Ethanol Yield | Lower | ~7% improvement | ~7% | [1] |
Application of this compound in Biofuel Research
Given that this compound is a fully acetylated oligosaccharide, its direct use as a fermentation substrate for biofuel production is not feasible. However, it serves as an important research tool in several key areas:
-
Model Substrate for Deacetylating Enzymes: It can be used as a well-defined, soluble substrate to screen for and characterize the activity of novel acetyl xylan esterases and other deacetylating enzymes. The efficiency of these enzymes is crucial for developing effective biomass pretreatment strategies.
-
Analytical Standard: In high-performance liquid chromatography (HPLC) and mass spectrometry (MS), this compound can be used as a standard for the identification and quantification of acetylated oligosaccharides released during the enzymatic hydrolysis of biomass.
-
Investigating Enzyme Inhibition: Researchers can use this compound to study the inhibitory effects of acetylated oligosaccharides on the activity of various cellulases and hemicellulases. Understanding these interactions is key to developing more robust enzyme cocktails for biomass conversion.
Experimental Protocols
Protocol 1: Enzymatic Deacetylation of this compound using an Acetyl Xylan Esterase
Objective: To determine the activity of an acetyl xylan esterase on a model acetylated oligosaccharide.
Materials:
-
This compound (CAS: 355012-91-8)[]
-
Purified acetyl xylan esterase
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Acetic acid standard solution
-
Acetic acid assay kit (e.g., colorimetric or fluorometric)
-
Microplate reader
-
Incubator
Procedure:
-
Substrate Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the reaction buffer to the desired final concentration. Note: Due to its hydrophobic nature, ensure the substrate is fully solubilized.
-
Enzyme Preparation: Dilute the purified acetyl xylan esterase in sodium phosphate buffer to a working concentration.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of the this compound solution with 40 µL of sodium phosphate buffer. Pre-incubate at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.
-
Initiate Reaction: Add 10 µL of the diluted enzyme solution to the substrate mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Quantify Acetic Acid Release: Use a commercial acetic acid assay kit to measure the amount of acetic acid released. Follow the manufacturer's instructions.
-
Data Analysis: Calculate the enzyme activity based on the amount of acetic acid released per unit time per amount of enzyme.
Protocol 2: Acid Hydrolysis of this compound for Monosaccharide Analysis
Objective: To hydrolyze the acetylated oligosaccharide to its constituent monosaccharides for analysis by HPLC. This protocol can be adapted from methods used for the hydrolysis of other acetylated polysaccharides.
Materials:
-
This compound
-
Sulfuric acid (72% and 4%)
-
Calcium carbonate
-
Deionized water
-
HPLC system with a suitable carbohydrate analysis column and refractive index detector
Procedure:
-
Primary Hydrolysis: Weigh approximately 10 mg of this compound into a pressure-resistant glass tube. Add 0.1 mL of 72% sulfuric acid and incubate at 30°C for 1 hour with occasional stirring.
-
Secondary Hydrolysis: Dilute the acid to 4% by adding 2.8 mL of deionized water. Seal the tube and autoclave at 121°C for 1 hour.
-
Neutralization: After cooling, neutralize the hydrolysate to approximately pH 5.5-6.0 with calcium carbonate.
-
Sample Preparation: Centrifuge the mixture to pellet the calcium sulfate (B86663) and any insoluble material. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Analyze the filtered sample by HPLC to quantify the glucose content.
Visualizations
Logical Workflow for Biofuel Production Highlighting Deacetylation
Caption: Workflow for biofuel production emphasizing the crucial deacetylation step.
Inhibitory Pathway of Acetic Acid on Yeast Fermentation
Caption: Acetic acid inhibition pathway in yeast during fermentation.
Conclusion
While this compound is not a direct substrate for biofuel production, its application as a specialized research tool is invaluable. It enables the detailed study of enzymatic deacetylation processes and the inhibitory effects of acetylated compounds, which are critical for optimizing the conversion of lignocellulosic biomass to biofuels. Understanding and overcoming the challenges posed by acetylation is a key step towards making cellulosic biofuels an economically viable and sustainable energy alternative.
References
Troubleshooting & Optimization
Technical Support Center: Purification of D-(+)-Cellohexose Eicosaacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of D-(+)-Cellohexose eicosaacetate following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are silica (B1680970) gel column chromatography and recrystallization. Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the purification and assessing the purity of the collected fractions.[1][2]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities include residual acetylation reagents (e.g., acetic anhydride, pyridine), incompletely acetylated cellohexaose derivatives, and potential byproducts formed from the reaction of water with the acetylation reagents.[3] Over-acetylation is generally not an issue, but degradation products can be present if the reaction conditions were too harsh.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the standard method for monitoring fraction purity.[1][2] A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether) should be used to achieve good separation between the product and impurities. The spots can be visualized using a UV lamp (if the compound is UV active) or by staining with a suitable agent, such as a p-anisaldehyde or potassium permanganate (B83412) solution, followed by gentle heating.
Q4: My purified this compound is a gum or oil, not a solid. What should I do?
A4: The presence of residual solvents or minor impurities can prevent the product from solidifying. Try co-evaporation with a solvent in which the product is soluble but the solvent is volatile, such as toluene, to remove residual pyridine (B92270). If the issue persists, re-purification by column chromatography using a shallower solvent gradient may be necessary to remove closely eluting impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Poor Separation during Silica Gel Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Product co-elutes with impurities. | The solvent system is too polar, causing all compounds to move too quickly down the column. | 1. Adjust Solvent Polarity: Decrease the polarity of the eluent. For example, if using an ethyl acetate/petroleum ether mixture, increase the proportion of petroleum ether. 2. Use a Gradient Elution: Start with a low polarity solvent and gradually increase the polarity. This will allow for better separation of compounds with different polarities.[4] 3. Change the Stationary Phase: While less common, using a different type of silica gel (e.g., with a different particle size) or a different stationary phase (e.g., alumina) might improve separation. |
| Product does not elute from the column. | The solvent system is not polar enough to move the product. | 1. Increase Solvent Polarity: Gradually increase the polarity of the eluent. For instance, in an ethyl acetate/petroleum ether system, increase the concentration of ethyl acetate. 2. Add a More Polar Solvent: A small amount of a more polar solvent, such as methanol, can be added to the eluent to help elute highly retained compounds.[2] |
| Tailing of spots on TLC and broad peaks during chromatography. | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. Acidic impurities in the silica or the compound itself can also cause tailing. | 1. Reduce Sample Load: Ensure the amount of crude product loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). 2. Add a Modifier: Adding a small amount of a modifier like triethylamine (B128534) or pyridine to the eluent can help to reduce tailing caused by acidic compounds. 3. Use High-Purity Silica Gel: Ensure the silica gel is of high quality and neutral pH. |
Problem 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product does not crystallize. | The solvent may be too non-polar or too polar, or the solution may not be sufficiently concentrated. The presence of impurities can also inhibit crystallization. | 1. Select an Appropriate Solvent System: Ideal recrystallization solvents dissolve the compound when hot but not when cold. Test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure product. 3. Concentrate the Solution: Slowly evaporate the solvent until the solution is saturated. 4. Further Purification: If impurities are preventing crystallization, an additional round of column chromatography may be necessary. |
| Product oils out instead of crystallizing. | The melting point of the compound may be lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | 1. Lower the Crystallization Temperature: Use a refrigerated bath to cool the solution slowly. 2. Change the Solvent: Select a solvent with a lower boiling point. 3. Dilute the Solution: Add more solvent to reduce the saturation of impurities and then cool slowly. |
| Low recovery after recrystallization. | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Cool the Solution Thoroughly: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. 2. Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. 3. Recover from Mother Liquor: Concentrate the mother liquor and cool again to obtain a second crop of crystals. Check the purity of the second crop by TLC. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., petroleum ether).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v).
-
Gradually increase the polarity of the eluent (e.g., to 2:1, then 1:1 ethyl acetate/petroleum ether) to elute the product. The optimal solvent gradient should be determined by preliminary TLC analysis.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals upon cooling. Common solvent systems for acetylated sugars include ethanol/water or ethyl acetate/hexane.[3]
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the purified product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Once fully dissolved, cover the flask and allow it to cool slowly to room temperature.
-
After the solution has cooled, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Troubleshooting low solubility of D-(+)-Cellohexose eicosaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with D-(+)-Cellohexaose eicosaacetate.
Troubleshooting Low Solubility
Low or poor solubility of D-(+)-Cellohexaose eicosaacetate can be a significant hurdle in experimental workflows. The following guide provides a systematic approach to addressing this issue.
Initial Assessment and Common Causes
The first step in troubleshooting is to understand the potential reasons for low solubility. For highly acetylated sugars like D-(+)-Cellohexaose eicosaacetate, solubility is heavily influenced by the degree of acetylation and the choice of solvent. High degrees of acetylation can decrease solubility in many common solvents.[1][2]
Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting solubility issues.
References
Optimizing reaction conditions for enzymatic assays using cello-oligosaccharides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays involving cello-oligosaccharides.
Frequently Asked Questions (FAQs)
Q1: What are cello-oligosaccharides and why are they used as substrates?
Cello-oligosaccharides (COS) are short chains of glucose units linked by β-1,4-glycosidic bonds, essentially fragments of cellulose (B213188). They are soluble in aqueous solutions, unlike crystalline cellulose. This solubility makes them ideal substrates for studying the kinetics and mechanism of cellulase (B1617823) enzymes (including endoglucanases, exoglucanases/cellobiohydrolases, and β-glucosidases) in a homogenous reaction environment, free from the mass transfer limitations and physical barriers present with insoluble cellulose.[1]
Q2: Which type of cellulase should I use for my cello-oligosaccharide substrate?
The choice of enzyme depends on the specific research question:
-
Endoglucanases (EC 3.2.1.4): These enzymes cleave internal β-1,4-glycosidic bonds randomly within the cellulose chain and are effective at hydrolyzing longer cello-oligosaccharides into smaller fragments like cellobiose (B7769950) and cellotriose.[2]
-
Exo-glucanases / Cellobiohydrolases (CBH) (e.g., EC 3.2.1.176): These enzymes act processively from the ends of the cello-oligosaccharide chain. For example, cellobiohydrolase II (CBHII) from Trichoderma reesei hydrolyzes soluble cello-oligosaccharides with a degree of polymerization of 4-6.[3]
-
β-Glucosidases (EC 3.2.1.21): These enzymes are critical for the final step of cellulose saccharification, hydrolyzing cellobiose and other short-chain cello-oligosaccharides to glucose.[4] They are often used in conjunction with other cellulases to prevent product inhibition by cellobiose.[5]
Q3: What are the most critical parameters to optimize in my assay?
The most critical parameters to optimize for a cellulase assay are pH, temperature, enzyme concentration, and substrate concentration. Optimal conditions vary significantly depending on the specific enzyme source.[6] For instance, the optimal temperature for cellulase systems can range from 40°C to over 85°C, and the optimal pH can range from acidic (pH 4.0) to neutral or slightly alkaline (pH 8.0).[2][7][8][9]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by quantifying the release of reducing sugars over time. Common methods include:
-
DNS (Dinitrosalicylic Acid) Method: A colorimetric assay that measures the total concentration of reducing sugars produced.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of individual cello-oligosaccharides and glucose, providing a detailed view of the reaction products.[3][12]
-
Coupled Enzyme Assays: Using specific enzymes like β-glucosidase to convert products into a readily detectable substance. For example, a chromogenic substrate can be used where hydrolysis releases a colored or fluorescent molecule.[13]
Troubleshooting Guide
Problem: No or Very Low Enzyme Activity
| Possible Cause | Recommended Solution |
| Incorrect Assay Conditions | Verify that the assay buffer pH and incubation temperature are optimal for your specific enzyme. Optimal conditions can vary widely; for example, some cellulases have temperature optima of 50-55 °C and pH optima between 4.2-5.8.[6] Check the literature for your enzyme or perform a pH and temperature optimization matrix. |
| Enzyme Inactivation | Ensure proper storage of the enzyme stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions in an appropriate buffer just before use.[14] |
| Substrate Degradation | Cello-oligosaccharide solutions should be prepared fresh. If stored, keep them frozen to prevent microbial growth or degradation. |
| Presence of Inhibitors | Reaction products like cellobiose and glucose are known to be potent inhibitors of cellulase activity.[5][15] Additionally, substances from sample preparation, such as EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (B81097) (>0.2%), can interfere with the assay.[14] Consider sample purification or dialysis if inhibitors are suspected. |
| Omission of a Protocol Step | Carefully review the entire experimental protocol to ensure no steps, such as the addition of a required cofactor or reagent, were missed.[14] |
Problem: High Background Signal or Inconsistent Results
| Possible Cause | Recommended Solution |
| Substrate Contamination | Your cello-oligosaccharide substrate may be contaminated with smaller sugars (e.g., glucose). Run a "substrate only" blank (without enzyme) to check for background signal and subtract it from your sample readings. |
| Improper Reagent Mixing | Ensure all components, especially viscous enzyme solutions, are thoroughly mixed before aliquoting. Thaw all reagents completely and vortex gently before preparing the master mix.[14] |
| Pipetting Inaccuracy | Use calibrated pipettes and avoid pipetting very small volumes. When possible, prepare a master mix of reagents to minimize pipetting errors between wells.[14] |
| Inconsistent Incubation Times | Start all reactions simultaneously by adding the enzyme or substrate last. For endpoint assays, ensure the stopping reagent is added to all samples at the precise end of the incubation period. |
| Instrument Reading Errors | Ensure the plate reader is set to the correct wavelength for your assay. For fluorescence assays, use black plates, and for colorimetric assays, use clear plates.[14] Check for bubbles or precipitation in the wells before reading.[16] |
Problem: Non-linear Reaction Progress Curves
| Possible Cause | Recommended Solution |
| Substrate Depletion | If the reaction rate slows down over time, the substrate may be getting consumed. Use a higher initial substrate concentration or measure only the initial linear rate of the reaction. |
| Product Inhibition | The accumulation of products like cellobiose and glucose can inhibit the enzyme.[15] This is a common phenomenon in cellulase kinetics. To mitigate this, you can add β-glucosidase to the reaction to convert cellobiose to glucose or analyze only the initial velocity where product concentration is minimal. |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay under the chosen temperature or pH conditions. Perform a stability test by pre-incubating the enzyme at the assay temperature for varying times before adding the substrate.[6] |
| High Enzyme Concentration | If the reaction proceeds too quickly, it can be difficult to measure the linear range accurately. Reduce the enzyme concentration to slow down the reaction rate. |
Experimental Protocols
Protocol 1: Standard Cellulase Assay using the DNS Method
This protocol describes a general method for measuring total reducing sugars released from cello-oligosaccharides.
Materials:
-
Cello-oligosaccharide substrate (e.g., cellopentaose, cellohexaose)
-
Cellulase enzyme solution
-
Buffer solution (e.g., 50 mM Sodium Acetate, pH 5.0 or 100 mM Sodium Phosphate, pH 6.0)[13][17]
-
Dinitrosalicylic Acid (DNS) Reagent
-
Glucose standard solutions (for calibration curve)
-
Spectrophotometer
Procedure:
-
Prepare Substrate Solution: Dissolve the cello-oligosaccharide in the assay buffer to the desired final concentration (e.g., 1% w/v).
-
Prepare Enzyme Dilutions: Prepare a series of dilutions of the cellulase enzyme in cold assay buffer. Keep on ice until use.
-
Reaction Setup:
-
For each reaction, pipette 0.5 mL of the substrate solution into a test tube.
-
Include a "reagent blank" tube containing 0.5 mL of buffer instead of substrate.
-
Pre-incubate the tubes at the optimal temperature for your enzyme (e.g., 50°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 0.5 mL of the diluted enzyme solution to each substrate-containing tube to start the reaction.
-
For the blank, add 0.5 mL of the enzyme solution to the buffer-only tube.
-
Incubate for a precise period (e.g., 10-60 minutes). The time should be within the linear range of the reaction.
-
-
Stop Reaction:
-
After incubation, stop the reaction by adding 1.5 mL of DNS reagent to each tube.
-
-
Color Development:
-
Vortex the tubes and place them in a boiling water bath for exactly 5-10 minutes.[11]
-
Cool the tubes to room temperature in a cold water bath.
-
-
Measurement:
-
Add a specific volume of distilled water (e.g., as specified by your DNS reagent protocol) to each tube and mix.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.[4]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of glucose.
-
Determine the amount of reducing sugar released in your samples by comparing their absorbance values to the glucose standard curve. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute under the specified assay conditions.
-
Data Presentation
Table 1: Examples of Optimal Reaction Conditions for Cellulases
| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
| Nectria catalinensis | General Cellulase System | 4.2 - 5.8 | 50 - 55 | [6] |
| Aspergillus fumigatus | CMCase | 6.0 | 40 | [9] |
| Aspergillus fumigatus | FPase | 6.0 | 50 | [9] |
| Acremonium cellulolyticus | CMCase | 4.0 | Not Specified | [7] |
| Acremonium cellulolyticus | Avicelase / β-glucosidase | 5.5 - 6.0 | Not Specified | [7] |
| Trichoderma viride | CMCase | 9.0 | 25 | [10] |
| Staphylococcus caprae | Cellulase | 4.9 | 41.8 | [18] |
| Sulfolobus solfataricus | Endo-β-glucanase | 1.8 | 80 | [8] |
Table 2: Kinetic Parameters of Cellulases on Oligosaccharide Substrates
| Enzyme | Substrate | Km | Vmax | Reference |
| Nectria catalinensis Endoglucanase | CMC | 1.73 mg/mL | 0.45 µmol glucose/min/mg | [6] |
| Nectria catalinensis Cellobiase | Cellobiose | 2.95 mM | 0.17 µmol glucose/min/mg | [6] |
| Trichoderma reesei Cel7A | pNPC | 0.19 mM | 0.23 s⁻¹ | [19] |
| Phanerochaete chrysosporium PcCel7D | pNPC | 0.15 mM | 0.65 s⁻¹ | [19] |
(Note: CMC = Carboxymethyl cellulose, pNPC = p-nitrophenyl-β-D-cellobioside. These are model substrates often used alongside natural cello-oligosaccharides.)
Visualizations
Caption: A flowchart illustrating the key stages of an enzymatic assay.
Caption: A decision tree for troubleshooting low enzyme activity.
Caption: Enzymatic breakdown of cello-oligosaccharides and product inhibition.
References
- 1. auetd.auburn.edu [auetd.auburn.edu]
- 2. mdpi.com [mdpi.com]
- 3. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of cellobiose hydrolysis using cellobiase composites from Ttrichoderma reesei and Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of temperature and pH on cellulase activity and stability in Nectria catalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Response of Cellulase Activity in pH-Controlled Cultures of the Filamentous Fungus Acremonium cellulolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Temperature Enzymatic Breakdown of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Process optimization and production kinetics for cellulase production by Trichoderma viride VKF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 16. thermofisher.com [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. scienceopen.com [scienceopen.com]
Avoiding degradation of D-(+)-Cellohexose eicosaacetate during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of D-(+)-Cellohexose eicosaacetate to minimize degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fully acetylated form of cellohexose, an oligosaccharide consisting of six glucose units. Its peracetylated nature renders it soluble in a range of organic solvents.[1] It is primarily utilized in biomedical research as a specialized enzyme inhibitor, with studies exploring its potential in areas such as diabetes, cancer, and inflammatory disorders.
Q2: What is the primary cause of this compound degradation?
The most common degradation pathway for this compound, like other peracetylated sugars, is the hydrolysis of its acetate (B1210297) ester groups. This process, known as deacetylation, can be catalyzed by acidic or basic conditions.[2][3] Thermal decomposition can also occur at elevated temperatures.[4][5][6]
Q3: How should I properly store this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended. It is crucial to protect it from moisture and exposure to acidic or basic environments.
Q4: In which solvents is this compound soluble and stable?
Peracetylated sugar derivatives generally exhibit good solubility in a variety of organic solvents.[1] For experimental work, it is advisable to use anhydrous, neutral solvents. The stability in solution is dependent on the absence of acidic or basic impurities.
Q5: How can I assess the purity and integrity of my this compound sample?
The purity and integrity of this compound can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8][9][10] ¹H and ¹³C NMR can confirm the presence of the acetyl groups and the overall structure of the molecule. Mass spectrometry can verify the molecular weight and provide information on fragmentation patterns, which can be indicative of purity.[7][8][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to deacetylation. | - Ensure all solvents are anhydrous and neutral. - Avoid acidic or basic conditions in your experimental setup.[2][3] - Check the pH of all aqueous solutions used in proximity to the compound. - Perform a purity check of your sample using NMR or MS.[7][8][9][10] |
| Sample appears discolored or has a changed consistency. | Potential thermal degradation or reaction with impurities. | - Store the compound at the recommended temperature of 4°C. - Avoid exposure to high temperatures during your experiments unless specified by a protocol.[4][5][6] - Ensure all glassware and equipment are clean and free of contaminants. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent or presence of moisture. | - Consult literature for appropriate anhydrous, neutral solvents for peracetylated oligosaccharides. - Ensure the solvent is completely dry. The presence of water can lead to hydrolysis and affect solubility. |
| Inconsistent results between experimental runs. | Partial degradation of the stock solution. | - Prepare fresh stock solutions for each experiment or for use within a short timeframe. - Store stock solutions at low temperatures and protect them from light and moisture. |
Quantitative Data Summary
| Condition | Parameter | General Stability Profile for Peracetylated Oligosaccharides | Recommendation for this compound |
| pH | Acidic (pH < 6) | Increased rate of hydrolysis of acetyl groups.[3][12] | Maintain neutral pH (6.5-7.5) in all solutions. |
| Neutral (pH 6.5-7.5) | Generally stable. | Optimal pH range for experiments. | |
| Basic (pH > 8) | Rapid hydrolysis of acetyl groups. | Strictly avoid basic conditions. | |
| Temperature | 4°C | High stability for long-term storage. | Recommended storage temperature. |
| Room Temperature (20-25°C) | Stable for short periods in a dry, neutral environment. | Prepare solutions fresh and use promptly. | |
| Elevated Temperatures (> 40°C) | Increased risk of thermal degradation and deacetylation.[4][5][6] | Avoid unnecessary heating. | |
| Solvents | Anhydrous, Neutral Organic Solvents | Generally stable. | Use high-purity, dry solvents. |
| Protic Solvents (e.g., methanol, ethanol) | May participate in transesterification or hydrolysis if acidic/basic impurities are present. | Use with caution and ensure neutrality and dryness. | |
| Aqueous Solutions | Prone to hydrolysis, especially outside of neutral pH. | If use is unavoidable, ensure the solution is buffered to a neutral pH and use for a minimal amount of time. |
Experimental Protocols
Key Experiment: Enzyme Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory effect of this compound on a target enzyme.
1. Materials and Reagents:
-
This compound
-
Purified target enzyme
-
Substrate for the target enzyme
-
Assay buffer (at optimal pH for the enzyme, ensuring it is neutral and will not cause deacetylation)
-
Anhydrous organic solvent for stock solution (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in the chosen anhydrous organic solvent to a high concentration (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution in the same solvent to obtain a range of inhibitor concentrations.
-
Enzyme Preparation: Dilute the target enzyme to the desired working concentration in the assay buffer.
-
Pre-incubation: Add a small volume of each inhibitor dilution to the wells of the microplate. Add the diluted enzyme solution to each well. Incubate for a specific period (e.g., 15 minutes) at a constant temperature to allow for inhibitor-enzyme binding.[13]
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.[13]
-
Data Collection: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.[13]
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.[14]
Visualizations
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Inhibition of a hypothetical signaling pathway.
References
- 1. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influences of acidic reaction and hydrolytic conditions on monosaccharide composition analysis of acidic, neutral and basic polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of disaccharides over solid acid catalysts under green conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Comparative Analysis of the Thermal Stability of Konjac Glucomannan Oligosaccharides and Prebiotic Fructooligosaccharides [spkx.net.cn]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation characteristics of permethylated oligosaccharides using a matrix-assisted laser desorption/ionization two-stage time-of-flight (TOF/TOF) tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and desorption mass spectrometry of permethyl and peracetyl derivatives of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Stability of Fructooligosaccharides Extracted from Defatted Rice Bran: A Kinetic Study Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: D-(+)-Cellohexose Eicosaacetate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the creation of calibration curves for D-(+)-Cellohexose Eicosaacetate using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC detector for this compound analysis?
A1: this compound lacks a significant UV chromophore, making UV detection suboptimal. Universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) are recommended. An ELSD is often preferred as it is compatible with gradient elution, which can be beneficial for separating complex mixtures of oligosaccharides.[1][2][3] RID is a viable alternative but is generally restricted to isocratic methods.[4][5]
Q2: What type of HPLC column is best suited for separating this compound?
A2: For the separation of acetylated oligosaccharides like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are a primary choice. Polymer-based amino columns have also been shown to be effective.[6][7] Reversed-phase columns (e.g., C18) can also be used; however, the high degree of acetylation may lead to very strong retention, necessitating a high percentage of organic solvent for elution.
Q3: In what solvents is this compound soluble for sample preparation?
A3: Fully acetylated cello-oligosaccharides, such as this compound, generally exhibit good solubility in common reversed-phase HPLC solvents like acetonitrile (B52724) and methanol, as well as mixtures of these with water. It is recommended to dissolve the standard and samples in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
Q4: Is this compound stable in typical HPLC mobile phases?
A4: The acetyl groups of this compound can be susceptible to hydrolysis under strongly acidic or basic conditions. However, under the neutral or mildly acidic pH conditions typically employed in HILIC and reversed-phase HPLC, the compound is generally stable. It is advisable to avoid prolonged exposure to extreme pH and high temperatures.
Troubleshooting Guides
Calibration Curve Linearity Problems
Poor linearity in the calibration curve for this compound can lead to inaccurate quantification. The following table outlines common causes and their solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Non-linear response (e.g., sigmoidal or quadratic curve) | Detector saturation at high concentrations. | Reduce the concentration of the highest calibration standards or narrow the calibration range. |
| Inappropriate curve fitting model. | For detectors like ELSD, a non-linear (e.g., quadratic or power) fit may be more appropriate than a linear regression.[8] | |
| Poor solubility at high concentrations. | Ensure the highest standard is fully dissolved. Consider a different diluent if necessary. | |
| Inconsistent response at low concentrations | Adsorption of the analyte to vials or tubing. | Use deactivated vials and PEEK tubing. |
| High background noise from the detector. | Refer to the specific detector troubleshooting guides below (ELSD or RID). | |
| Correlation coefficient (r²) < 0.995 | Inaccurate standard preparation. | Prepare fresh standards using calibrated pipettes and high-purity solvent. Perform serial dilutions carefully. |
| System suitability issues. | Ensure the HPLC system is equilibrated and stable before injection. Check for leaks and consistent flow rate. |
Peak Shape Issues: Tailing and Broadening
Asymmetrical or broad peaks can compromise resolution and lead to inaccurate integration.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase. | For reversed-phase columns, residual silanols can interact with polar analytes. Use a column with good end-capping or operate at a lower pH (e.g., with 0.1% formic acid) to suppress silanol (B1196071) activity. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Column void or contamination. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Peak Broadening | Extra-column volume. | Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
| High flow rate. | Optimize the flow rate to improve efficiency. | |
| Column degradation. | Replace the column if it has exceeded its recommended lifetime or number of injections. |
Appearance of Ghost or Spurious Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram, which can interfere with the analyte of interest.
| Problem | Potential Cause | Troubleshooting Steps |
| Ghost peaks in blank injections | Contamination in the mobile phase. | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all mobile phases. |
| Carryover from the autosampler. | Clean the injection needle and sample loop. Implement a needle wash with a strong solvent in the injection sequence. | |
| Leaching from system components. | Ensure all tubing and fittings are compatible with the mobile phase. | |
| Ghost peaks only in sample injections | Impurities in the sample or diluent. | Use a sample cleanup procedure like solid-phase extraction (SPE). Ensure the sample diluent is of high purity. |
| Sample degradation. | Prepare samples fresh and store them at an appropriate temperature if necessary. |
Experimental Protocols
Recommended HPLC-ELSD Method
This protocol provides a starting point for developing a robust analytical method for this compound.
| Parameter | Condition |
| Column | HILIC (e.g., Amide or Amino phase), 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
| ELSD Gas Flow (Nitrogen) | 1.5 SLM (Standard Liters per Minute) |
Note: These parameters should be optimized for your specific instrument and application.
Standard Preparation for Calibration Curve
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 80% acetonitrile in water) to prepare a series of at least five calibration standards covering the desired concentration range.
Visual Troubleshooting Workflows
Caption: General troubleshooting workflow for HPLC calibration curve issues.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. peakscientific.com [peakscientific.com]
- 3. youtube.com [youtube.com]
- 4. Improved evaporative light scattering detection for carbohydrate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. richmondscientific.com [richmondscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. blog.krssltd.com [blog.krssltd.com]
Technical Support Center: Interpreting Complex NMR Spectra of Acetylated Sugars
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetylated sugars. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the interpretation of complex NMR spectra.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your NMR analysis of acetylated sugars.
Problem 1: Severe signal overlap in the 1H NMR spectrum.
Symptoms:
-
Ring proton signals are clustered in the 3.4-4.0 ppm region, making individual assignments impossible.[1]
-
Coupling constants cannot be accurately determined from the 1D spectrum.[2]
Possible Causes:
-
Limited chemical shift dispersion is inherent to carbohydrate spectra.[1][3]
-
The presence of multiple sugar residues or anomeric forms further complicates the spectrum.[1]
Solutions:
-
Utilize 2D NMR Experiments: Two-dimensional NMR is essential for resolving overlapping signals in carbohydrate spectra.[1][4]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This is the first step in "walking through" the spin system of a sugar ring.[2][5]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, even if they are not directly coupled. This is extremely useful for identifying all the protons belonging to a single sugar residue.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a powerful method for resolving proton signals based on the more dispersed carbon chemical shifts.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying linkages between sugar residues and the location of acetyl groups.[2][7]
-
-
Optimize Solvent and Temperature:
Problem 2: Difficulty in assigning anomeric configuration (α vs. β).
Symptoms:
-
Uncertainty in determining the stereochemistry at the anomeric carbon (C1).
Possible Causes:
-
Overlapping anomeric proton signals.
-
Inconclusive coupling constant values.
Solutions:
-
Analyze 1H Chemical Shifts: The anomeric proton (H1) of the α-anomer typically resonates at a lower field (further downfield) than the β-anomer.[10]
-
Measure 3JH1,H2 Coupling Constants: The magnitude of the three-bond coupling constant between H1 and H2 is highly dependent on their dihedral angle.
-
Utilize 1JC1,H1 Coupling Constants: The one-bond coupling constant between the anomeric carbon and its attached proton can also be diagnostic.
-
Typically, 1JC1,H1 is larger for the α-anomer (~170 Hz) compared to the β-anomer (~160 Hz).
-
Problem 3: Ambiguous localization of acetyl groups.
Symptoms:
-
Uncertainty about which hydroxyl groups are acetylated.
Possible Causes:
Solutions:
-
HMBC Experiment: This is the most direct method. Look for long-range correlations (2-3 bonds) between the methyl protons of the acetyl groups and the ring carbons of the sugar. A cross-peak between an acetyl methyl proton and a specific ring carbon confirms the location of that acetyl group.[2]
-
Chemical Shift Analysis: Acetylation causes a significant downfield shift (deshielding) of the proton attached to the carbon bearing the acetyl group. By comparing the chemical shifts of the acetylated sugar to its non-acetylated counterpart, the positions of acetylation can be inferred.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical shift ranges for protons in acetylated sugars?
A1: The following table summarizes approximate 1H NMR chemical shift ranges for protons in acetylated pyranose sugars. Note that these values can vary depending on the specific sugar, solvent, and other substituents.
| Proton Type | Typical Chemical Shift (ppm) |
| Anomeric (H1) | 4.4 - 5.6[1] |
| Ring (H2-H6) | 3.2 - 5.5[3][12] |
| Acetyl Methyl (CH3) | 2.0 - 2.2[1][3] |
Q2: How much sample do I need for NMR analysis?
A2: The required sample amount depends on the type of experiment and the magnetic field strength of the spectrometer.
| Experiment | Minimum Sample Amount |
| 1H NMR | 5-25 mg[13] |
| 13C NMR | 50-100 mg[13] |
| 2D NMR (COSY, HSQC, etc.) | 10 mg or more is recommended[4] |
Q3: What is the best solvent for my acetylated sugar sample?
A3: The choice of solvent depends on the solubility of your compound. For many carbohydrates, deuterium (B1214612) oxide (D2O) is a good starting point.[1] However, for peracetylated sugars, which are less polar, deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6) are often used.[1] It is recommended to perform several exchanges with D2O and lyophilize to reduce the residual HDO signal if working in an aqueous solution.[1]
Q4: How can I differentiate between intra-residue and inter-residue correlations in my 2D NMR spectra?
A4:
-
Intra-residue correlations (within the same sugar unit) are typically identified using COSY and TOCSY experiments, which show correlations through the bond network of a single monosaccharide.[6]
-
Inter-residue correlations (between different sugar units) are identified using HMBC and NOESY experiments. HMBC shows through-bond correlations across the glycosidic linkage, while NOESY shows through-space correlations between protons on adjacent residues.[4]
Experimental Protocols
Standard Sample Preparation for NMR
-
Dissolution: Weigh the appropriate amount of your acetylated sugar (see table above) and dissolve it in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a small vial.[13]
-
Volume: Use approximately 0.6-0.7 mL of solvent.[13]
-
Mixing: Ensure the sample is fully dissolved. Gentle heating or vortexing may be necessary.[13]
-
Filtering: If any particulate matter is present, filter the solution using a pipette with a small cotton or glass wool plug before transferring it to the NMR tube to prevent poor shimming.[13]
-
Transfer: Carefully transfer the clear solution to a clean, dry NMR tube.
Key 2D NMR Experiments
The following table outlines the key 2D NMR experiments, their purpose, and a brief description of the information they provide for the analysis of acetylated sugars.
| Experiment | Purpose | Information Provided |
| COSY | Identify coupled protons | Shows correlations between protons that are J-coupled (typically 2-3 bonds apart), allowing for the tracing of the proton network within a sugar ring.[5] |
| TOCSY | Identify all protons in a spin system | Reveals correlations between all protons within a single sugar residue, even those not directly coupled, which helps to group signals belonging to the same monosaccharide.[6] |
| HSQC | Correlate protons to their attached carbons | Provides a 1H-13C correlation map for directly bonded pairs, aiding in the resolution of overlapping proton signals.[7] |
| HMBC | Identify long-range proton-carbon correlations | Shows correlations between protons and carbons separated by 2-3 bonds, which is essential for determining glycosidic linkages and the positions of acetyl groups.[7] |
Visualizations
Workflow for NMR Spectral Assignment
Caption: A typical workflow for the structural elucidation of acetylated sugars using a combination of 1D and 2D NMR experiments.
Troubleshooting Logic for Signal Overlap
Caption: A decision-making diagram for resolving severe signal overlap in the 1H NMR spectra of acetylated sugars.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. google.com [google.com]
- 3. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
How to address peak tailing in chromatography of oligosaccharides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatography of oligosaccharides, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution and quantification.[1][2][3] This guide provides a systematic approach to diagnosing and resolving peak tailing in oligosaccharide analysis.
Is the peak tailing observed for all peaks or only specific ones?
This is the first critical question to narrow down the potential causes.
-
All Peaks Tailing: This typically indicates a problem at or before the column inlet that affects the entire sample band.[4]
-
Specific Peaks Tailing (usually polar or charged oligosaccharides): This suggests chemical interactions between the analyte and the stationary phase.[1][2]
Scenario 1: All Peaks in the Chromatogram are Tailing
If all peaks exhibit tailing, the issue is likely mechanical or related to the system setup before any separation occurs.
Caption: Troubleshooting workflow for tailing of all peaks.
1. Check for Physical Obstructions:
-
Symptom: A sudden increase in backpressure often accompanies peak tailing.[5]
-
Cause: Particulate matter from the sample, mobile phase, or system wear can block the column inlet frit.[4]
-
Protocol: Column Backflushing
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush with a strong solvent (e.g., 50:50 methanol:water for HILIC columns) to waste for at least 10 column volumes.[6][7]
-
If the problem persists, replace the inlet frit or the guard column if one is in use.[5][7]
-
2. Inspect for Column Bed Deformation:
-
Symptom: Gradual loss of performance and peak shape.
-
Cause: Voids or channels in the column packing create non-uniform flow paths.[1] This can be caused by pressure shocks or using an inappropriate pH.[8]
-
Solution: If a void is suspected, replacing the column is the most reliable solution.[1][7]
3. Minimize Extra-Column Volume:
-
Symptom: More pronounced tailing for early-eluting peaks.[9]
-
Cause: Excessive volume between the injector, column, and detector can cause the separated analyte bands to spread out.[2]
-
Solution:
Scenario 2: Specific Peaks are Tailing
When only certain peaks are tailing, the cause is typically chemical and related to undesirable secondary interactions between specific oligosaccharides and the stationary phase. This is very common for acidic or sialylated oligosaccharides.
Caption: Troubleshooting workflow for analyte-specific peak tailing.
1. Mitigate Secondary Silanol Interactions:
-
Symptom: Tailing is more pronounced for acidic (e.g., sialylated) or very polar oligosaccharides on silica-based columns (like most HILIC phases).
-
Cause: Ionized, acidic silanol groups (Si-O⁻) on the silica surface can have strong, unwanted ionic interactions with analytes, causing a secondary retention mechanism that leads to tailing.[1][3][10]
-
Solutions:
-
Adjust Mobile Phase pH: For HILIC analysis of glycans, a mobile phase pH of 4.4-4.5 is often recommended.[11] This keeps acidic glycans in a charged state for better separation while being gentle on the silica column.[11] Lowering the pH can protonate the silanol groups (Si-OH), minimizing their ionic interaction with analytes.[1][3][7]
-
Increase Buffer Concentration: Increasing the concentration of a buffer like ammonium (B1175870) formate (B1220265) (e.g., from 50 mM to 100 mM) can help mask residual silanol interactions and improve peak shape.[1][6][11]
-
Use a Deactivated Column: Employ a column that is "end-capped," where residual silanol groups are chemically treated to be less active.[1][8] Alternatively, consider stationary phases less prone to these interactions, like those with hybrid particle technology or polymer-based columns.[3]
-
2. Check for Column Overload:
-
Symptom: Peak shape improves (becomes more symmetrical) and retention time may increase upon sample dilution.[4]
-
Cause: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to a distorted peak shape.[2][4]
-
Protocol: Sample Dilution Test
3. Optimize Mobile Phase Composition:
-
Symptom: Poor peak shape that is sensitive to small changes in the mobile phase.
-
Cause: The mobile phase may not be optimal for the specific oligosaccharides being analyzed.
-
Solutions:
-
Mobile Phase Additives: For LC-MS analysis, using an additive like ammonium acetate (B1210297) instead of formic acid can reduce in-source fragmentation and improve peak shape for certain oligosaccharides by promoting the formation of more stable adduct ions.[12]
-
Ion-Pairing Reagents: For reversed-phase separations of charged oligosaccharides, adding an ion-pairing reagent like tributylamine (B1682462) (TrBA) can enhance retention and improve peak shape.[13]
-
Quantitative Data Summary
The following tables summarize the expected impact of key parameters on peak asymmetry. The Asymmetry Factor (As) is a common measure of peak tailing, where a value of 1.0 is a perfectly symmetrical Gaussian peak. Values > 1.2 are typically considered tailing.[7]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Sialylated Oligosaccharide (Illustrative)
| Mobile Phase pH | Expected Asymmetry Factor (As) | Rationale |
| 7.0 | > 2.0 | At neutral pH, surface silanols are deprotonated (SiO⁻) and strongly interact with analytes, causing significant tailing.[7] |
| 4.5 | 1.2 - 1.5 | A common starting point for glycan analysis, balancing analyte ionization and column stability.[11] |
| 3.0 | < 1.2 | At low pH, silanol groups are protonated (SiOH), suppressing the secondary ionic interactions that cause tailing.[3][7] |
Table 2: Effect of Buffer Concentration on Peak Asymmetry (Illustrative)
| Ammonium Formate Conc. | Expected Asymmetry Factor (As) | Rationale |
| 10 mM | > 1.8 | Insufficient buffer ions to effectively shield the charged silanol sites on the stationary phase.[6] |
| 50 mM | 1.3 - 1.6 | Improved masking of silanol interactions, leading to better peak shape.[11] |
| 100 mM | < 1.3 | Higher buffer concentration provides more effective shielding, further reducing tailing and improving symmetry.[11] |
Frequently Asked Questions (FAQs)
Q1: Why are my oligosaccharide peaks tailing even on a brand new HILIC column? A1: Peak tailing on a new column is often due to chemical interactions. Oligosaccharides, especially acidic or sialylated ones, can interact strongly with active silanol groups on the silica surface.[1][10] Try increasing the buffer concentration (e.g., to 100 mM ammonium formate) or slightly lowering the mobile phase pH to suppress these interactions.[7][11] Also, confirm that your sample is not overloaded by injecting a diluted sample.[4]
Q2: Can my sample solvent cause peak tailing? A2: Yes. If the sample is dissolved in a solvent that is much stronger (more eluting) than the initial mobile phase, it can cause peak distortion, including tailing.[2] For HILIC, this means avoiding dissolving your sample in a high-water content solvent. Try to match your sample solvent as closely as possible to the initial mobile phase conditions.[14]
Q3: Does derivatization of oligosaccharides help with peak tailing? A3: Yes, derivatization techniques like permethylation or reductive amination can significantly improve chromatographic performance. These methods cap the reducing end and can make the oligosaccharides less polar, which often leads to better peak shapes and improved sensitivity in both liquid chromatography separations and mass spectrometry analysis.[13]
Q4: I see tailing and a gradual decrease in retention time. What could be the cause? A4: The combination of peak tailing and decreasing retention time are classic symptoms of column overload.[4] The stationary phase is becoming saturated, leading to a change in the retention mechanism. To confirm this, inject a 10-fold dilution of your sample. If the retention time increases and the peak shape improves, you have confirmed column overload.[4]
Q5: How do I know if the problem is with my HPLC system or the column? A5: A simple way to diagnose this is to replace the current column with a new one of the same type that you know is performing well. If the peak tailing is resolved with the new column, the issue was with the old column (e.g., contamination, bed deformation).[1][7] If the problem persists with a new column, the issue is likely elsewhere in the system (e.g., extra-column volume, mobile phase preparation, injector issues).[5]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Preventing contamination in D-(+)-Cellohexose eicosaacetate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination and ensuring the quality of their D-(+)-Cellohexose eicosaacetate samples during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a highly acetylated form of cellohexose, a six-unit glucose oligosaccharide. It serves as a biochemical reagent in glycobiology research and functions as an enzyme inhibitor, particularly targeting cellulases. Its applications are primarily in studying carbohydrate-protein interactions and in the development of enzymatic inhibitors for various therapeutic areas.
Q2: What are the most likely sources of contamination for my this compound sample?
A2: Contamination can arise from several sources, including:
-
Environmental Factors: Dust, microorganisms, and volatile organic compounds (VOCs) from the laboratory environment.[1][2]
-
Cross-Contamination: Residues from previously analyzed samples, reagents, or improperly cleaned laboratory equipment.[1][3]
-
Handling Errors: Introduction of contaminants from gloves, pipettes, or other handling materials.[4][5]
-
Reagent Impurities: Contaminants present in solvents, buffers, or other chemicals used in your experiments.
-
Sample Degradation: Breakdown of the this compound itself due to improper storage or handling conditions.
Q3: How should I properly store my this compound samples?
A3: To ensure the stability of your this compound samples, it is recommended to store them at 4°C for short-term use and protected from moisture. For long-term storage, refer to the manufacturer's specific instructions, which may involve storage at lower temperatures in a desiccated environment.
Q4: What are the potential degradation products of this compound that could be mistaken for contaminants?
A4: Acetylated oligosaccharides can be susceptible to degradation under certain conditions. Potential degradation products include partially deacetylated cello-oligosaccharides and the free monosaccharide, glucose. These can result from exposure to strong acids or bases, or enzymatic activity from contaminating glycosidases.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Q: I am observing unexpected peaks in my HPLC or LC-MS chromatogram. How can I determine the source of this contamination and resolve the issue?
A: Unexpected peaks can originate from various sources. Follow these troubleshooting steps to identify and eliminate the contamination:
-
Isolate the Source:
-
Run a Blank Gradient: Inject the mobile phase without your sample. If the peaks persist, the contamination is in your HPLC system (solvents, tubing, or injector).
-
Analyze the Solvent: Inject the solvent used to dissolve your sample. If the peaks appear, the solvent is contaminated.
-
Check Sample Preparation: If the peaks are only present when your sample is injected, the contamination was likely introduced during sample preparation.
-
-
Common Solutions:
-
System Contamination: Flush the HPLC system with a strong solvent (e.g., isopropanol) and then with fresh, high-purity mobile phase.
-
Solvent Contamination: Use fresh, HPLC-grade solvents for your mobile phase and sample dissolution.
-
Sample Preparation Contamination: Use new, clean vials, pipette tips, and other consumables. Ensure all glassware is thoroughly cleaned.[5]
-
| Potential Contaminant Source | Troubleshooting Step | Recommended Action |
| HPLC System | Run a blank gradient injection. | Flush system with appropriate cleaning solvents. |
| Mobile Phase/Solvents | Inject each solvent individually. | Use fresh, high-purity HPLC-grade solvents. |
| Sample Vials/Caps | Use a new, unopened vial and cap. | Always use high-quality, certified vials.[5] |
| Pipettes and Tips | Use a different set of pipettes and new tips. | Dedicate a set of pipettes for sensitive analyses.[2] |
| Glassware | Thoroughly clean with appropriate solvent. | Use glassware that has been specifically cleaned for trace analysis. |
Issue 2: Poor Reproducibility of Results
Q: My experimental results with this compound are not reproducible. Could contamination be the cause?
A: Yes, contamination is a significant cause of poor reproducibility. Inconsistent introduction of contaminants can lead to variable results.
-
Review Your Workflow: Carefully document and review every step of your experimental protocol. Identify any potential points where contamination could be intermittently introduced.
-
Standardize Cleaning Procedures: Ensure that all lab equipment and surfaces are cleaned consistently and thoroughly between experiments.[1]
-
Use Aliquots: To prevent contamination of your entire stock of this compound, prepare several smaller aliquots for daily use.[4]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of acetonitrile (B52724) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | Amide-based column (e.g., TSK-Gel Amide-80) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 60% B over 60 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: General Laboratory Best Practices for Preventing Contamination
-
Personal Protective Equipment (PPE): Always wear a clean lab coat, safety glasses, and powder-free gloves. Change gloves frequently, especially if you suspect they have come into contact with a contaminant.[2][4]
-
Designated Work Areas: Establish separate "clean" and "dirty" areas in your laboratory.[1] Prepare your this compound samples in the clean area.
-
Sterilization:
-
Reagent Handling:
-
Sample Transport: When moving samples between labs, use a secondary container with a secure lid to prevent environmental contamination.[1]
Visualizations
Caption: Troubleshooting workflow for identifying the source of unexpected peaks in analytical results.
Caption: Diagram illustrating the inhibitory action of this compound on cellulase.
References
Technical Support Center: Enhancing the Stability of Carbohydrate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with carbohydrate derivatives.
Troubleshooting Guides
Issue 1: Unexpected Degradation of Carbohydrate Derivative in Aqueous Solution
Symptoms:
-
Loss of active compound concentration over time, confirmed by HPLC analysis.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Change in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis of Glycosidic Bonds | 1. pH Analysis: Measure the pH of the solution. Glycosidic bonds are susceptible to acid- or base-catalyzed hydrolysis.[1][2] 2. Literature Review: Check the known stability profile of the specific glycosidic linkage (e.g., α vs. β, 1→4 vs. 1→6) under different pH conditions. | 1. pH Adjustment: Adjust the pH of the solution to a range where the glycosidic bond is most stable, typically near neutral pH for many derivatives.[3] 2. Buffering: Use a suitable buffer system to maintain the optimal pH. 3. Protecting Groups: For synthetic intermediates, consider using protecting groups to shield the labile glycosidic linkage.[4][5][6] |
| Oxidative Degradation | 1. Headspace Analysis: Check for the presence of excessive oxygen in the vial's headspace. 2. Peroxide Test: Test the solvent for the presence of peroxides. 3. Metal Ion Contamination: Analyze for trace metal ions that can catalyze oxidation. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: Add suitable antioxidants to the formulation. 3. Chelating Agents: Incorporate chelating agents (e.g., EDTA) to sequester catalytic metal ions. |
| Enzymatic Degradation | 1. Source of Contamination: Identify potential sources of enzymatic contamination (e.g., microbial growth, impure reagents). 2. Enzyme Activity Assay: If a specific enzyme is suspected, perform an activity assay. | 1. Sterile Filtration: Filter the solution through a 0.22 µm filter to remove microbial contamination. 2. Enzyme Inhibitors: Add specific enzyme inhibitors if the contaminating enzyme is known.[7] 3. Aseptic Techniques: Employ strict aseptic techniques during sample preparation and handling. |
Issue 2: Browning or Color Change in a Formulation Containing a Carbohydrate Derivative and an Amine-Containing Compound
Symptoms:
-
The initially colorless or pale-yellow solution turns yellow, brown, or even dark brown over time, especially when heated or during storage.[8]
-
A characteristic caramel-like or roasted odor may develop.
Possible Cause and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Maillard Reaction | 1. Identify Reactants: Confirm the presence of a reducing sugar (or a carbohydrate that can hydrolyze to a reducing sugar) and a primary or secondary amine.[9] 2. Temperature and pH Review: Note the storage temperature and pH of the formulation. The Maillard reaction is accelerated by higher temperatures and alkaline pH.[9][10][11] | 1. Temperature Control: Store the formulation at a lower temperature. The reaction rate significantly decreases with every 10°C reduction.[8] 2. pH Adjustment: Lower the pH of the formulation, as the initial step of the Maillard reaction is slower in acidic conditions.[12] 3. Use Non-Reducing Sugars: If possible, substitute the reducing sugar with a non-reducing sugar. 4. Chemical Modification: Modify the amine or carbonyl group to prevent the initial condensation reaction. |
Frequently Asked Questions (FAQs)
Q1: My carbohydrate derivative is degrading during my synthesis workup. What can I do?
A1: Degradation during synthesis is often due to the lability of unprotected hydroxyl groups or the anomeric center. Consider using protecting groups to shield reactive sites during harsh reaction conditions. The choice of protecting group depends on the specific reaction chemistry and the desired regioselectivity. Common protecting groups include acetals, ketals, benzyl (B1604629) ethers, and silyl (B83357) ethers.[13] It is also crucial to control the pH and temperature during the workup and purification steps.
Q2: How can I improve the aqueous stability of my carbohydrate-based drug candidate?
A2: Several strategies can be employed:
-
Chemical Modification: Introduce stabilizing moieties through etherification or esterification of hydroxyl groups.
-
Formulation with Excipients:
-
Lyophilization (Freeze-Drying): Removing water can prevent degradation pathways that require an aqueous environment, such as hydrolysis.
Q3: What are the key factors influencing the rate of glycosidic bond hydrolysis?
A3: The primary factors are:
-
pH: Hydrolysis is often catalyzed by both acid and base.[3][19] The rate is generally slowest at a specific pH, which is dependent on the carbohydrate's structure.
-
Temperature: The rate of hydrolysis increases with temperature, following the Arrhenius equation.[19]
-
Anomeric Configuration: The stereochemistry at the anomeric carbon (α or β) can influence the stability of the glycosidic bond.
-
Ring Size and Substituents: Furanosides are generally more labile than pyranosides. Electron-withdrawing or -donating groups on the carbohydrate ring can also affect stability.[4]
Q4: How can I prevent enzymatic degradation of my oligosaccharide sample?
A4: To prevent enzymatic degradation, you should:
-
Maintain Aseptic Conditions: Work in a sterile environment and use sterile reagents and equipment to prevent microbial contamination, which is a common source of glycosidases.
-
Use Enzyme Inhibitors: If you suspect the presence of specific enzymes, add appropriate inhibitors to your solution.
-
Denature Enzymes: Heat treatment (if your compound is thermally stable) or the use of denaturing agents can inactivate contaminating enzymes.
-
Purify the Sample: Use chromatographic techniques to separate your carbohydrate derivative from any contaminating enzymes.
Data Presentation
Table 1: Effect of pH on the First-Order Rate Constant (k) for the Hydrolysis of a Generic Glycosidic Bond at an Elevated Temperature
| pH | Rate Constant (k) (s⁻¹) at 130°C |
| 1.2 | 8.0 x 10⁻⁶ |
| 3.0 | 2.5 x 10⁻⁶ |
| 5.0 | 1.2 x 10⁻⁶ |
| 7.0 | 1.1 x 10⁻⁶ |
| 9.0 | 2.0 x 10⁻⁶ |
| 10.7 | 6.3 x 10⁻⁶ |
| Note: Data is illustrative and based on trends observed for adenosine (B11128) hydrolysis.[19] Actual rates are highly dependent on the specific carbohydrate derivative and temperature. |
Table 2: Influence of Temperature on the Rate of the Maillard Reaction
| Temperature Range | Reaction Rate | Notes |
| >165°C | Very Rapid | Caramelization becomes more prominent.[9] |
| 140-165°C | Rapid | Typical range for significant browning in minutes.[9] |
| 100-140°C | Moderate | Reaction proceeds over hours. |
| 55-100°C | Slow | Can take many hours to days, influenced by pH and concentration.[11] |
| Room Temperature | Very Slow | Can occur over days, months, or even years.[11] |
| Note: The Maillard reaction rate is significantly influenced by factors other than temperature, including pH, water activity, and the specific types of amino acids and reducing sugars present.[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Carbohydrate Derivative
Objective: To assess the intrinsic stability of a carbohydrate derivative under various stress conditions and to identify potential degradation products. This protocol is a general guideline and should be adapted based on the specific properties of the molecule.[20]
Materials:
-
Carbohydrate derivative
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Thermostatically controlled oven or water bath
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., RID, ELSD, or UV if the derivative has a chromophore)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the carbohydrate derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer in which it is stable).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2 using 0.1 M and 1 M NaOH, neutralizing with HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store protected from light at room temperature for a defined period (e.g., 24 hours).
-
Withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution (in a sealed vial) and a sample of the solid derivative to an oven set at a high temperature (e.g., 80°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution and a sample of the solid derivative to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples after exposure. A control sample should be kept in the dark under the same conditions.
-
-
HPLC Analysis: Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC method. Quantify the amount of the parent compound remaining and characterize any significant degradation products.
Protocol 2: Stability Assessment by HPLC
Objective: To quantify the concentration of a carbohydrate derivative over time to determine its stability under specific storage conditions.
Instrumentation and Columns:
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and a suitable detector.
-
Detector:
-
Refractive Index (RI) Detector: Universal for carbohydrates but sensitive to temperature and mobile phase fluctuations.[21]
-
Evaporative Light Scattering Detector (ELSD): More sensitive than RI and compatible with gradient elution.
-
Pulsed Amperometric Detector (PAD): Highly sensitive for carbohydrates, but requires high pH mobile phases.
-
-
Column:
-
Amino-based columns: Commonly used for the separation of mono- and oligosaccharides.
-
Ion-exchange columns: Effective for separating charged carbohydrates.
-
Reversed-phase (C18) columns: Can be used for derivatized carbohydrates or with specific mobile phases for underivatized ones.[22]
-
General HPLC Method:
-
Sample Preparation:
-
Accurately weigh and dissolve the carbohydrate derivative in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example for an amino column):
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: RI detector.
-
-
Stability Study:
-
Prepare multiple samples of the carbohydrate derivative under the desired storage conditions (e.g., specific pH, temperature, light exposure).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample.
-
Analyze the sample by HPLC and quantify the peak area of the parent compound.
-
-
Data Analysis:
-
Plot the concentration of the carbohydrate derivative as a function of time.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constant and half-life.
-
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Decision Pathway for Selecting a Stabilization Strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Differences in the effects of pH on the hydrolytic and transgalactosylic reactions of beta-galactosidase (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Linkage Stereochemistry and Protecting Groups on Glycosidic Bond Stability of Sodium Cationized Glycosyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Carbohydrates for Therapeutics: A Review on Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejbps.com [ejbps.com]
- 9. Maillard reaction - Wikipedia [en.wikipedia.org]
- 10. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cooking.stackexchange.com [cooking.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulprospector.com [ulprospector.com]
- 15. ijfmr.com [ijfmr.com]
- 16. researchgate.net [researchgate.net]
- 17. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 19. The rate of spontaneous cleavage of the glycosidic bond of adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Quantitative Analysis of D-(+)-Cellohexose Eicosaacetate
This technical support guide provides detailed information, troubleshooting advice, and standardized protocols for the quantitative analysis of D-(+)-Cellohexose eicosaacetate. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantitative analysis of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the quantitative analysis of acetylated oligosaccharides like this compound. Due to the lack of a strong chromophore in this compound, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often preferred over UV detectors.[1] For high-sensitivity analysis, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) can also be a powerful technique.[2]
Q2: Can I use UV detection for this compound analysis?
A2: While the acetyl groups provide some UV absorbance at low wavelengths (around 205-210 nm), the sensitivity is often limited.[3] This method can be susceptible to interference from other components in the sample matrix that also absorb in this region. For more robust and sensitive quantification, ELSD or CAD is generally recommended.
Q3: What are the key considerations for sample preparation?
A3: Proper sample preparation is critical for accurate and reproducible results. Key steps include:
-
Dissolution: Ensure complete dissolution of the sample in an appropriate solvent. The solvent should be compatible with the mobile phase to prevent peak distortion.[3]
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC system or column.
-
Concentration: The analyte concentration should fall within the linear range of the detector. Dilution may be necessary to avoid detector saturation.
Q4: Is Quantitative NMR (qNMR) a viable alternative for quantification?
A4: Yes, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful absolute quantification method that does not require a calibration curve with an identical standard. By integrating the signals of the anomeric protons or the acetyl group protons of this compound against a certified internal standard, a precise and accurate concentration can be determined.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantitative analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injection issue (e.g., empty vial, incorrect injection volume). | Verify sample vial contents and injection parameters in the sequence. Manually inject a standard to confirm system functionality. |
| Detector is off or not properly configured. | Check detector settings (e.g., nebulizer and evaporator temperatures for ELSD) and ensure it is powered on and warmed up. | |
| Sample is too dilute. | Prepare a more concentrated sample or standard to inject. | |
| Peak Tailing | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) if using a silica-based column. | |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Peak Fronting | Sample overload. | Dilute the sample and reinject. |
| Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved and consider a different injection solvent. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing/degassing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Pump issues (e.g., leaks, air bubbles). | Purge the pump to remove air bubbles and check for leaks at all fittings. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and flush the detector cell. |
| Mobile phase is not properly degassed. | Degas the mobile phase using an online degasser, sonication, or helium sparging. | |
| Detector temperature instability (ELSD). | Allow the detector to fully equilibrate and ensure a stable gas flow.[5] |
qNMR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration. | Increase the sample concentration or the number of scans. |
| Incorrect receiver gain setting. | Optimize the receiver gain to maximize signal without causing clipping. | |
| Inaccurate Quantification | Incomplete relaxation of nuclei. | Ensure the relaxation delay (d1) is at least 5 times the longest T1 of both the analyte and the internal standard. |
| Poor baseline correction or phasing. | Carefully perform manual baseline correction and phasing for accurate integration. | |
| Overlapping peaks. | Select unique, well-resolved signals for both the analyte and the internal standard for integration. Consider using a higher field NMR spectrometer for better resolution. | |
| Inaccurate concentration of the internal standard. | Use a certified internal standard and ensure accurate weighing. |
Experimental Protocols
Protocol 1: Quantitative Analysis by HPLC-ELSD
This protocol is adapted from established methods for acetylated oligosaccharides and should be validated for this compound.[6][7]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters (PTFE or nylon)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Chromatography data system
3. Chromatographic Conditions:
-
Column: Amino-propyl silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: 80% A to 60% A over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution with the 50:50 acetonitrile/water mixture.
-
Sample Preparation: Dissolve the sample containing this compound in the 50:50 acetonitrile/water mixture to an expected concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantitative Analysis by qNMR
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
NMR tubes
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30')
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 30-60 seconds (should be > 5 x T1 of the slowest relaxing proton)
-
Acquisition Time (aq): 2-4 seconds
-
Number of Scans (ns): 8 or 16 (can be adjusted based on concentration)
-
Temperature: 298 K
5. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Identify a well-resolved signal for this compound (e.g., anomeric protons or a specific acetyl proton signal) and a signal for the internal standard.
-
Carefully integrate the selected signals.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the standard
-
Data Presentation
The following tables present typical quantitative data that can be expected from the HPLC-ELSD method for acetylated oligosaccharides. These values should be established specifically for this compound during method validation.
Table 1: HPLC-ELSD Method Validation Parameters for a Similar Acetylated Oligosaccharide [7]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 2 - 5 µg/mL |
| Limit of Quantification (LOQ) | 6 - 10 µg/mL |
| Accuracy (% Recovery) | 95 - 106% |
| Precision (% RSD) | < 2.5% |
Table 2: Example Calibration Data for HPLC-ELSD Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 50 | 15,234 |
| 100 | 35,876 |
| 250 | 105,678 |
| 500 | 256,987 |
| 750 | 410,234 |
Visualizations
Caption: Workflow for Quantitative HPLC-ELSD Analysis.
Caption: Workflow for Quantitative qNMR Analysis.
Caption: Logical Flow for HPLC Troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to D-(+)-Cellohexose Eicosaacetate and Other Cello-oligosaccharide Standards for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate standards is a critical step in ensuring the accuracy and reproducibility of experimental results. In the field of carbohydrate research, particularly studies involving cellulose (B213188) degradation and oligosaccharide signaling, D-(+)-Cellohexose eicosaacetate and unmodified cello-oligosaccharides serve as essential reference materials. This guide provides an objective comparison of their performance, supported by experimental context and data, to aid in the selection of the most suitable standard for your research needs.
Introduction to Cello-oligosaccharide Standards
Cello-oligosaccharides are linear chains of β-(1→4) linked D-glucose units, which are fundamental components of cellulose. They are widely used in various research applications, including as substrates for cellulolytic enzymes, as standards for chromatographic analysis, and in studies of their physiological effects, such as their role as prebiotics.[1] Standard cello-oligosaccharides are typically available as a series of oligomers with varying degrees of polymerization (DP), from cellobiose (B7769950) (DP2) to cellohexaose (DP6) and beyond.
This compound is a fully acetylated derivative of cellohexaose. This peracetylation significantly alters the physicochemical properties of the molecule, leading to distinct applications compared to its unmodified counterpart. It is primarily utilized as a biochemical reagent in glycobiology and as a specialized enzyme inhibitor.[2][]
Physicochemical Properties: A Tale of Two Solubilities
The most significant difference between this compound and standard cello-oligosaccharides lies in their solubility, a direct consequence of their chemical structure. This property dictates their suitability for different experimental systems.
| Property | This compound | Standard Cello-oligosaccharides (e.g., Cellohexaose) |
| Structure | Peracetylated D-glucose hexamer | Linear D-glucose hexamer |
| Molecular Formula | C₇₆H₁₀₂O₅₁[] | C₃₆H₆₂O₃₁ |
| Molecular Weight | 1831.59 g/mol [] | 990.86 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water | Soluble in water, with solubility decreasing as DP increases[1][4] |
| Key Feature | Hydrophobic due to acetylation | Hydrophilic due to exposed hydroxyl groups |
Table 1: Comparison of the physicochemical properties of this compound and standard cellohexaose.
The acetylation of the hydroxyl groups in this compound replaces polar hydroxyl groups with nonpolar acetyl groups, rendering the molecule hydrophobic.[5] This characteristic is advantageous for studies involving non-aqueous environments or for facilitating passage across biological membranes. In contrast, the free hydroxyl groups in standard cello-oligosaccharides make them highly soluble in aqueous buffers, which is ideal for most in vitro enzymatic assays and biological studies in aqueous media.[1]
Applications in Research and Drug Development
The distinct properties of acetylated and non-acetylated cello-oligosaccharides translate into different primary applications in research and drug development.
| Application | This compound | Standard Cello-oligosaccharides |
| Enzyme Assays | As an inhibitor or for studies in non-aqueous enzymology.[] | As substrates for cellulases and β-glucosidases to determine enzyme activity and kinetics.[6] |
| Glycobiology Research | As a tool to study carbohydrate-protein interactions and cellular uptake of complex carbohydrates.[2] | As standards for calibrating analytical instruments like HPLC and mass spectrometers for the quantification of cellulose degradation products.[7] |
| Drug Development | For studying the inhibition of specific enzymes involved in disease pathways.[] | In the development of prebiotics and functional foods, and for studying their effects on gut microbiota.[1] |
| Cell-based Assays | Potentially better cell permeability for intracellular studies.[8] | Primarily for extracellular effects, unless specific transporters are present. |
Table 2: Comparison of the primary applications of this compound and standard cello-oligosaccharides.
Experimental Protocols: A Focus on Enzymatic Assays
The choice of standard is critical when studying enzymatic activity. Below is a generalized protocol for a typical cellulase (B1617823) assay using a standard cello-oligosaccharide as a substrate, followed by a discussion on how this compound might be used in a different experimental context.
Protocol: Determining Endoglucanase Activity using Cello-oligosaccharides and HPLC Analysis
This protocol outlines the measurement of endoglucanase activity by quantifying the hydrolysis of cello-oligosaccharides.
1. Materials:
-
Endoglucanase enzyme solution of unknown activity.
-
Cello-oligosaccharide standards (e.g., cellotetraose, cellopentaose, cellohexaose) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).
-
Sodium acetate buffer (50 mM, pH 5.0).
-
High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for carbohydrate analysis (e.g., an amino-bonded column) and a refractive index (RI) detector.[9][10]
2. Enzyme Reaction:
-
Prepare reaction mixtures in microcentrifuge tubes by adding 50 µL of the cello-oligosaccharide substrate solution to 40 µL of sodium acetate buffer.
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Incubate the reaction for a specific time (e.g., 10, 20, 30 minutes).
-
Stop the reaction by boiling the tubes for 5 minutes to denature the enzyme.
-
Centrifuge the tubes to pellet any precipitate.
3. HPLC Analysis:
-
Transfer the supernatant to HPLC vials.
-
Inject a defined volume (e.g., 20 µL) onto the HPLC column.
-
Elute the products using an appropriate mobile phase (e.g., an acetonitrile/water gradient).[9]
-
Detect the separated oligosaccharides using the RI detector.
-
Quantify the decrease in the substrate peak area and the increase in the product peak areas by comparing them to a standard curve generated using known concentrations of cello-oligosaccharide standards.
4. Data Interpretation:
-
Enzyme activity can be calculated based on the rate of substrate consumption or product formation.
In contrast, This compound would not be a suitable substrate for determining the activity of most cellulases in an aqueous buffer due to its insolubility. However, it could be employed in studies investigating:
-
Enzyme inhibition: By testing its ability to block the active site of a cellulase or other glycoside hydrolases. In such an experiment, the acetylated compound would be added to a standard enzyme assay (like the one above) to observe any decrease in product formation.
-
Non-aqueous enzymology: Where the enzyme's activity is studied in organic solvents. The solubility of this compound in such solvents would make it a viable substrate in this context.
Visualizing Experimental Workflows and Concepts
To further clarify the roles of these standards, the following diagrams illustrate a typical experimental workflow for enzyme analysis and the conceptual difference between the two types of standards.
Conclusion
The choice between this compound and other cello-oligosaccharide standards is fundamentally driven by the experimental question and design. For quantitative analysis of cellulase activity in aqueous systems and for prebiotic studies, the water-soluble, unmodified cello-oligosaccharides are the standards of choice. Conversely, this compound, with its hydrophobic nature, serves as a valuable tool for enzyme inhibition studies, research in non-aqueous environments, and potentially for investigating the intracellular effects of complex carbohydrates. A clear understanding of their distinct physicochemical properties and applications will enable researchers to select the most appropriate standard, thereby enhancing the quality and relevance of their scientific findings.
References
- 1. Short-Chain Cello-oligosaccharides: Intensification and Scale-up of Their Enzymatic Production and Selective Growth Promotion among Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellohexaose Oligosaccharide | Megazyme [megazyme.com]
- 7. Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective effects of peracetylated chitosan oligosaccharides against β-amyloid-induced cognitive deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Guide for the Validation of Analytical Methods: D-(+)-Cellohexose Eicosaacetate and Alternative Carbohydrate Standards
This guide provides a comparative overview of D-(+)-Cellohexose eicosaacetate and other carbohydrate standards for the validation of analytical methods. The information is intended for researchers, scientists, and drug development professionals working on the characterization and quantification of complex carbohydrates and glycoconjugates. While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected performance based on the known properties of peracetylated oligosaccharides and contrasts it with established analytical standards.
Introduction to Carbohydrate Analysis and the Role of Standards
The accurate quantification and characterization of oligosaccharides are critical in various fields, including drug development, food science, and biotechnology. Analytical methods for these purposes require thorough validation to ensure reliability and accuracy. The choice of an appropriate analytical standard is fundamental to this process. An ideal standard should be stable, highly pure, and structurally similar to the analyte of interest.
This compound, a fully acetylated derivative of cellohexose, represents a class of non-polar, hydrophobic oligosaccharide derivatives. Its properties make it suitable for analysis by techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In this guide, we compare its theoretical application with other commonly used carbohydrate standards.
Comparison of Analytical Standards
The selection of an analytical standard is dictated by the analytical method and the nature of the analyte. Here, we compare this compound with two other classes of standards: native (non-derivatized) oligosaccharides and partially acetylated oligosaccharides like N-acetyl-chito-oligosaccharides.
| Parameter | This compound (Peracetylated) | Native Cello-oligosaccharides | N-acetyl-chito-oligosaccharides |
| Solubility | Soluble in organic solvents (e.g., acetonitrile (B52724), methanol) | Soluble in aqueous solutions | Soluble in aqueous solutions |
| Chromatographic Behavior | Well-retained on reverse-phase (C18) columns | Poorly retained on reverse-phase columns; suitable for HILIC or anion-exchange chromatography | Amenable to HILIC and reverse-phase chromatography with aqueous mobile phases[1] |
| Detection Methods | MS, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD) | Pulsed Amperometric Detection (PAD), Refractive Index Detector (RID), MS (with derivatization)[2][3] | UV (at low wavelengths), ELSD, MS[1] |
| Purity & Stability | High purity achievable through crystallization; stable under anhydrous conditions | Purity can be high, but may be hygroscopic and susceptible to microbial degradation | High purity available; generally stable |
| Matrix Interference | Less susceptible to interference from polar matrix components | Susceptible to interference from salts and other polar compounds | Moderate susceptibility to matrix effects |
Experimental Protocols
Below are representative experimental protocols for the analysis of acetylated and native oligosaccharides.
1. HPLC-ELSD Method for this compound (Hypothetical)
This protocol is based on typical methods for the analysis of peracetylated oligosaccharides.
-
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Initial conditions: 60% acetonitrile, 40% water.
-
Linear gradient to 100% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 30°C.
-
Evaporator Temperature: 50°C.
-
Gas Flow: 1.5 L/min.
-
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
2. HPAEC-PAD Method for Native Cello-oligosaccharides
This protocol is adapted from established methods for the analysis of native oligosaccharides.[2][3]
-
Instrumentation: High-Performance Anion-Exchange Chromatography (HPAEC) system with Pulsed Amperometric Detection (PAD).
-
Column: Anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac series).
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.
-
Eluent A: 100 mM Sodium Hydroxide.
-
Eluent B: 1 M Sodium Acetate in 100 mM Sodium Hydroxide.
-
Gradient elution to separate oligosaccharides by size.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
PAD Settings: Gold working electrode with a standard quadruple potential waveform for carbohydrate detection.
-
Standard Preparation: Prepare a stock solution of native cello-oligosaccharide standards in deionized water.
-
Sample Preparation: Dilute the aqueous sample in deionized water.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Caption: A typical workflow for the development and validation of an analytical method.
Signaling Pathway for Method Selection
The choice of analytical method is dependent on the properties of the analyte. This diagram illustrates a decision-making pathway for selecting a suitable chromatographic method for oligosaccharide analysis.
Caption: A decision tree for selecting a chromatographic method based on analyte properties.
Conclusion
While this compound is not a widely documented analytical standard, its properties as a peracetylated oligosaccharide make it theoretically suitable for reverse-phase chromatography and mass spectrometry-based methods. Its use would be advantageous for analyzing similarly derivatized or hydrophobic carbohydrate molecules, offering good solubility in organic solvents and potentially reduced matrix interference from polar components.
In contrast, native oligosaccharides and partially acetylated standards are more commonly employed for the analysis of underivatized carbohydrates, often requiring aqueous-based chromatographic techniques like HPAEC-PAD or HILIC. The choice of the most appropriate standard is crucial and must be aligned with the specific analytical method being validated and the nature of the target analyte. Researchers should consider the trade-offs in terms of solubility, chromatographic behavior, and detection methods when selecting a standard for their validation studies.
References
Cross-validation of results from different analytical techniques for oligosaccharides
In the fields of biotechnology and pharmaceutical development, the precise characterization of oligosaccharides is critical due to their significant impact on the efficacy, safety, and stability of glycoprotein (B1211001) therapeutics. Given the inherent complexity and heterogeneity of carbohydrate structures, no single analytical technique can provide a complete profile.[1] This guide provides a comparative overview of three powerful and complementary techniques for oligosaccharide analysis: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. It emphasizes the importance of cross-validating results to ensure comprehensive and accurate structural elucidation.
Overview of Key Analytical Techniques
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a robust method for high-resolution separation and quantification of carbohydrates. At high pH, the hydroxyl groups of carbohydrates become partially deprotonated, allowing them to be separated as oxyanions via anion-exchange chromatography.[2][3] The separated analytes are then detected with high sensitivity by a pulsed amperometric detector, which involves their oxidation at a gold electrode surface.[2] A key advantage of HPAEC-PAD is its ability to analyze carbohydrates directly without the need for derivatization.[3][4]
Mass Spectrometry (MS) is an indispensable tool for determining the composition and sequence of oligosaccharides.[1] It offers high sensitivity and is tolerant of complex mixtures.[1] Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to ionize oligosaccharides with minimal fragmentation.[1] Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the parent ions.[1] However, MS alone cannot distinguish between structural isomers, necessitating its combination with a separation method like liquid chromatography (LC).[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled in its ability to provide definitive structural information, including the sequence of monosaccharides, glycosidic linkage positions, and anomeric configurations (α or β).[6][7] While extremely powerful, NMR spectra of oligosaccharides can be complex due to poor spectral dispersion of ring protons, which can lead to severe resonance overlap.[6][7] Two-dimensional NMR experiments are often required to fully resolve and assign the structure.[8]
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific information required. Cross-validation using a combination of these methods provides the most comprehensive and reliable characterization.
| Parameter | HPAEC-PAD | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Information | Quantitative analysis, Isomer separation (positional, linkage), Oligosaccharide profiling | Molecular weight, Monosaccharide composition, Sequence, Branching patterns | Definitive 3D structure, Glycosidic linkage positions, Anomeric configuration, Conformational analysis |
| Resolution | Excellent for isomers.[2][9] | High mass resolution; requires chromatography (e.g., LC) to separate isomers.[1] | High, but spectra can be complex with significant signal overlap.[6] |
| Sensitivity | Very High (low- to sub-picomole range).[2] | Very High (femtoto-attomole range).[1] | Low; requires larger sample amounts (microgram to milligram). |
| Quantitation | Excellent; direct quantification without labeling. | Can be quantitative, but often requires isotopic labeling for high accuracy.[1] | Quantitative under specific experimental conditions. |
| Sample Derivatization | Not required.[3][4] | Often beneficial (e.g., permethylation) to improve ionization and fragmentation.[1] | Not required. |
| Throughput | High | High (especially with MALDI-TOF) | Low; experiments can be time-consuming. |
Integrated Analytical Workflow
A multi-technique approach is essential for robust oligosaccharide characterization. HPAEC-PAD can provide initial quantitative profiles and separate isomers, which can then be collected for more detailed structural analysis by MS and NMR. This cross-validation ensures that the quantitative data from HPAEC-PAD is consistent with the structural data from MS and NMR.
Complementary Nature of Analytical Data
Each technique provides a unique piece of the structural puzzle. The combination of data from HPAEC-PAD, MS, and NMR allows for the assembly of a complete and validated oligosaccharide structure.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each key technique.
HPAEC-PAD for Oligosaccharide Profiling
This protocol is a general guideline for the analysis of neutral and charged oligosaccharides.
-
Instrumentation: A high-pressure, inert, metal-free chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac series column (e.g., PA1, PA20, or PA200), is typically used.[10]
-
Mobile Phases:
-
Eluent A: 100 mM Sodium Hydroxide (B78521) (NaOH)
-
Eluent B: 100 mM NaOH with 1 M Sodium Acetate (B1210297) (NaOAc)
-
-
Procedure:
-
Sample Preparation: Dilute the purified oligosaccharide sample in high-purity water to a final concentration suitable for the detector's linear range.
-
Chromatography:
-
Inject 10-25 µL of the sample onto the column.
-
Elute the oligosaccharides using a gradient of sodium acetate in a sodium hydroxide mobile phase. A typical gradient might run from 0% to 40% Eluent B over 40 minutes at a flow rate of 0.3-0.5 mL/min.[10]
-
The column is washed with 100% Eluent B and then re-equilibrated to initial conditions before the next injection.[10]
-
-
Detection: Use a pulsed amperometric waveform optimized for carbohydrate detection to monitor the eluting analytes.
-
Quantification: Integrate the peak areas and quantify against a calibration curve generated from known standards.
-
Mass Spectrometry Analysis (LC-MS/MS)
This protocol outlines a general approach for oligosaccharide sequencing using liquid chromatography coupled to tandem mass spectrometry.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UHPLC system.[5][11]
-
Column: A porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column is commonly used for separation.
-
Procedure:
-
Sample Preparation:
-
(Optional but recommended) Derivatize the oligosaccharides via permethylation to improve ionization efficiency and obtain more informative fragmentation spectra.[1]
-
Reconstitute the sample in a solvent compatible with the initial mobile phase conditions.
-
-
Chromatography: Separate the oligosaccharides using an appropriate gradient (e.g., acetonitrile/water with a modifier like formic acid).
-
Mass Spectrometry:
-
Acquire data in both positive and negative ion modes. ESI is a common ionization source.[1]
-
Perform a full MS scan to determine the molecular weights of the eluting oligosaccharides.
-
Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation on the most abundant precursor ions. Collision-induced dissociation (CID) is the most common fragmentation method.[1]
-
-
Data Analysis: Interpret the MS/MS spectra to determine the monosaccharide composition and sequence. Specialized software can aid in this process.
-
NMR Spectroscopy for Structural Elucidation
This protocol provides a basic framework for acquiring 1D and 2D NMR data for detailed structural analysis.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Procedure:
-
Sample Preparation:
-
Lyophilize the oligosaccharide sample multiple times with deuterium (B1214612) oxide (D₂O) to exchange labile protons.
-
Dissolve the final sample in high-purity D₂O (99.96%).
-
-
1D ¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum to get an overview of the sample. The anomeric proton region (δ ~4.4–6.0 ppm) is particularly informative.[7]
-
-
2D NMR Acquisition: Acquire a suite of 2D NMR experiments to resolve spectral overlap and establish connectivities:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within each monosaccharide ring system.[12]
-
TOCSY (Total Correlation Spectroscopy): To trace the complete spin system for each monosaccharide residue.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which are crucial for determining glycosidic linkages.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons on adjacent residues, confirming linkage positions.
-
-
Data Analysis: Assign all proton and carbon resonances and use the correlations from the 2D spectra to piece together the complete primary structure of the oligosaccharide.[8]
-
Conclusion
The structural complexity of oligosaccharides necessitates a multi-faceted analytical strategy. While HPAEC-PAD provides excellent quantitative data and isomeric separation, MS offers deep insights into composition and sequencing, and NMR delivers the definitive, high-resolution structure. By employing these techniques in a complementary fashion and cross-validating the results, researchers can achieve a comprehensive and unambiguous characterization of oligosaccharides, ensuring the quality and consistency of biopharmaceutical products and advancing our understanding of glycobiology.
References
- 1. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cigs.unimo.it [cigs.unimo.it]
- 9. researchgate.net [researchgate.net]
- 10. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Milk Oligosaccharides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of Acetylated Sugar Derivatives as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetylated Sugars and Glycosidase Inhibition
Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a therapeutic strategy for managing conditions such as type 2 diabetes, viral infections, and lysosomal storage diseases[1]. Acetylation of sugars, a common chemical modification, can alter their physicochemical properties, including cell permeability and solubility, which may, in turn, influence their biological activity as enzyme inhibitors. Peracetylation, where all hydroxyl groups are acetylated, is a common strategy in carbohydrate chemistry to create intermediates for the synthesis of glycosides and their analogs[2][3][4].
Comparative Inhibitory Activities
While specific IC50 or Ki values for the simple peracetylated forms of glucose, galactose, and mannose against common glycosidases are not extensively reported in comparative studies, the literature on various acetylated derivatives provides valuable insights. The inhibitory potential of these molecules is often evaluated against α-glucosidase and α-amylase, enzymes involved in the digestion of dietary carbohydrates.
Below is a summary of the inhibitory activities of selected acetylated sugar derivatives from published studies. It is important to note that these are not direct comparisons of the parent peracetylated monosaccharides but rather illustrate the inhibitory potential that can be achieved with acetylated carbohydrate scaffolds.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Acetylated Anthocyanins | Diacylated pelargonidin (B1210327) 3-sophoroside-5-glucoside | α-Glucosidase (maltase activity) | 60 | - | [5] |
| Acetylated Triterpenoids | Uvaol | α-Glucosidase | 1.1 (µg/mL) | - | [6] |
| Ursolic acid | α-Glucosidase | 7.71 | - | [6] | |
| Acetylated Proteoglycan | FYGL from Ganoderma lucidum | α-Glucosidase | 45.45 (µg/mL) | - | [7] |
Note: The inhibitory activities are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
A standardized protocol for assessing the inhibitory activity of compounds against α-glucosidase is crucial for comparative studies. The following is a representative in vitro α-glucosidase inhibitory assay protocol synthesized from established methodologies.
In Vitro α-Glucosidase Inhibitory Assay
Objective: To determine the concentration of an acetylated sugar derivative required to inhibit 50% of the α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test compounds (acetylated sugars) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.5 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., acarbose) in the appropriate solvent.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a small volume (e.g., 10 µL) of the different concentrations of the test compounds.
-
Add a solution of α-glucosidase (e.g., 5 µL of 0.05 mg/mL) to each well containing the test compound.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate pNPG (e.g., 5 µL of 0.25 mM) to each well.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a sodium carbonate solution (e.g., 100 µL of 0.5 M).
-
-
Measurement and Calculation:
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve, typically by non-linear regression analysis.
-
Visualizing Experimental and Logical Relationships
To better understand the processes involved in evaluating the inhibitory effects of acetylated sugars, the following diagrams illustrate the experimental workflow and the fundamental principle of reversible enzyme inhibition.
Caption: Workflow for determining the IC50 of acetylated sugar inhibitors against α-glucosidase.
Caption: Reversible enzyme inhibition by an acetylated sugar, preventing substrate binding.
References
- 1. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In the Search of Glycoside-Based Molecules as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Inhibition of α-Glucosidase, Acetylcholinesterase, and Nitric Oxide Production by Phytochemicals Isolated from Millettia speciosa—In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition on α-Glucosidase Activity and Non-Enzymatic Glycation by an Anti-Oxidative Proteoglycan from Ganoderma lucidum [mdpi.com]
Lack of Publicly Available Data on D-(+)-Cellohexose Eicosaacetate as an Internal Standard
A comprehensive search for published studies and experimental data on the use of D-(+)-Cellohexose eicosaacetate as an internal standard for analytical applications has yielded insufficient information to create a detailed comparison guide.
Despite a thorough investigation into scientific databases and online resources, no specific studies were found that evaluate the accuracy and precision of this compound for this purpose. The search for comparative data against other commonly used internal standards also did not return any relevant results. The available information is limited to product listings from chemical suppliers, which do not include the necessary experimental details or performance metrics required for a scientific comparison.
Furthermore, a broader search for the use of chemically similar compounds, such as other acetylated oligosaccharides or cello-oligosaccharide derivatives, as internal standards also failed to provide the specific quantitative data needed to construct a meaningful comparative analysis as requested.
Therefore, we are unable to provide the requested "Publish Comparison Guides" on the accuracy and precision of this compound as an internal standard, nor can we supply the associated data tables, experimental protocols, and visualizations.
Researchers, scientists, and drug development professionals interested in the potential application of this compound as an internal standard would need to conduct their own validation studies to determine its performance characteristics. Such studies would typically involve:
-
Purity and Characterization: Ensuring the high purity of the this compound standard.
-
Stability Studies: Evaluating its stability in relevant solvents and biological matrices under different storage conditions.
-
Method Validation: Performing a full analytical method validation according to regulatory guidelines (e.g., FDA, EMA), which would include assessing:
-
Linearity and Range
-
Accuracy and Precision (repeatability and intermediate precision)
-
Selectivity and Specificity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery and Matrix Effects
-
A general workflow for validating a novel internal standard is outlined below.
Caption: General workflow for validating a novel internal standard.
Without empirical data, any claims about the suitability of this compound as an internal standard would be purely speculative. We recommend that researchers in need of such a standard perform the necessary validation experiments to generate the data required to support its use in their specific analytical methods.
D-(+)-Cellohexose Eicosaacetate vs. Cellobiose Octaacetate in Cellulase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of cellulase (B1617823) activity. This guide provides an objective comparison of two fully acetylated cello-oligosaccharides, D-(+)-Cellohexose eicosaacetate and Cellobiose octaacetate, for their utility in enzymatic assays related to cellulose (B213188) degradation.
While traditional cellulase assays often employ insoluble or chromogenic substrates, acetylated oligosaccharides offer potential as soluble, defined molecules for studying the activity of both cellulases and the esterases that act in synergy with them. Complete acetylation, however, significantly impacts the susceptibility of these substrates to direct enzymatic hydrolysis by cellulases. Evidence suggests that deacetylation by acetyl esterases is a critical prerequisite for glycoside hydrolases (cellulases) to act upon the glycosidic bonds. Therefore, this comparison focuses on their performance as substrates for enzymatic deacetylation, a key step in the overall enzymatic breakdown of acetylated cellulose.
Quantitative Data Summary
Recent studies investigating the enzymatic deacetylation of peracetylated oligosaccharides have provided valuable comparative data. The following table summarizes the extent of deacetylation of this compound and Cellobiose octaacetate by various esterases over a 68-hour period.
| Enzyme | Substrate | Degree of Deacetylation (%) |
| GAE | This compound | 45.0 |
| AXE 55 | This compound | 14.0 |
| CUT 1 | This compound | 13.5 |
| Other Esterases | This compound | < 4.0 |
| Not Reported | Cellobiose octaacetate | Data not available in the compared study |
Data sourced from a 2018 study on enzymatic systems for cellulose acetate (B1210297) degradation[1]. The study reported significant deacetylation for this compound by only a few tested esterases, highlighting its recalcitrance. Data for Cellobiose octaacetate under the same comparative conditions was not provided in this specific experiment, though it was investigated in the study.
Key Performance Comparison
The primary difference in performance between these two substrates lies in their susceptibility to enzymatic deacetylation. This compound, a larger molecule with twenty acetyl groups, demonstrated considerable resistance to deacetylation by a range of esterases. Only specific enzymes, such as GAE, were able to achieve significant (45%) deacetylation over an extended period[1]. This suggests that the longer chain length and high degree of acetylation present a steric hindrance for many enzymes.
Conversely, while direct comparative data under identical conditions is limited, shorter-chain acetylated oligosaccharides are generally more susceptible to enzymatic action. It is inferred that Cellobiose octaacetate, being a smaller molecule, would be more readily deacetylated than its Cellohexose counterpart. The inhibitory effect of acetyl groups on cellulase activity is well-documented, as they can interfere with the necessary hydrogen bonding between the cellulose chain and the enzyme's catalytic domain[1]. Therefore, the rate of deacetylation is a critical factor in any assay system that aims to measure the synergistic activity of esterases and cellulases.
For direct cellulase assays, neither this compound nor Cellobiose octaacetate are suitable substrates without prior deacetylation. The presence of acetyl groups protects the β-1,4-glycosidic bonds from cellulase-mediated hydrolysis[1]. Consequently, their primary application in this context is for screening and characterizing acetyl xylan (B1165943) esterases or other carbohydrate esterases.
Experimental Protocols
The following is a detailed methodology for an enzymatic deacetylation assay, as adapted from studies on acetylated oligosaccharides[1].
Objective: To determine the extent of enzymatic deacetylation of this compound and Cellobiose octaacetate.
Materials:
-
This compound or Cellobiose octaacetate
-
Esterase enzyme solution (e.g., GAE, AXE 55)
-
0.1 M Sodium Phosphate (B84403) Buffer (pH adjusted to the optimum for the specific enzyme)
-
Reaction vessels (e.g., 50 mL tubes)
-
Incubator or water bath
-
Analytical system for measuring acetic acid concentration (e.g., HPLC)
Procedure:
-
Substrate Preparation: Weigh 100 mg of the acetylated oligosaccharide substrate and place it into a 50 mL reaction vessel.
-
Reaction Buffer: Add 50 mL of 0.1 M sodium phosphate buffer to the reaction vessel.
-
Enzyme Addition: Add the esterase enzyme to the substrate solution at a concentration of 0.1 Units per mg of substrate. One unit is defined as the amount of enzyme that converts 1 µmol of substrate per minute.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme for a defined period (e.g., 68 hours), with gentle agitation.
-
Sampling: Withdraw aliquots at various time points to monitor the progress of the reaction.
-
Analysis: Analyze the concentration of released acetic acid in the samples using a suitable analytical method, such as HPLC.
-
Calculation: Determine the degree of deacetylation based on the amount of acetic acid released relative to the total amount of acetyl groups present on the substrate.
Visualizations
Enzymatic Deacetylation of Acetylated Cello-oligosaccharides
References
Unveiling the Impact of Acetylation on Oligosaccharide Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on oligosaccharides is paramount. This guide provides a comprehensive comparison of acetylated oligosaccharides against their unmodified counterparts, supported by published experimental data. We delve into key performance metrics, detail the underlying experimental protocols, and visualize a critical biological pathway influenced by these molecules.
Enhanced Biological Activity and Physicochemical Properties of Acetylated Oligosaccharides
Acetylation, the process of introducing an acetyl functional group, has been shown to significantly alter the biological and physicochemical properties of oligosaccharides. Published studies indicate that this modification can lead to improved antioxidant potential, enhanced prebiotic activity, and modulated effects in cellular models. These changes are attributed to alterations in molecular structure, which in turn affect solubility, bioavailability, and interaction with biological targets.
For instance, research on acetylated fructo-oligosaccharides (Ac-FOS) has demonstrated their potential as effective prebiotics.[1][2][3] Studies have shown that supplementation with Ac-FOS can promote the growth of beneficial intestinal bacteria like Bifidobacteria and Lactobacillus.[1][2][3] Furthermore, acetylation can influence the antioxidant properties of oligosaccharides. A comparative evaluation of acetylated milk oligosaccharides (A-MOs) and their deacetylated forms (D-MOs) revealed that A-MOs exhibited concentration-dependent antioxidant activity.[4]
In the context of therapeutic applications, peracetylated fucose analogues have been investigated for their ability to modify the glycosylation profile of therapeutic antibodies, a critical factor in their efficacy.[5] While acetylation was found to have a minor impact on cellular entry, the study highlighted the potency of fucose analogues in reducing core fucosylation.[5] Another study indicated that acetylation of chitosan (B1678972) oligosaccharides enhanced their neuroprotective effects against glutamate-induced cell death in PC12 cells.[6]
Quantitative Performance Metrics: A Side-by-Side Comparison
To facilitate a clear comparison, the following table summarizes key quantitative data from published studies on acetylated oligosaccharides versus their non-acetylated or other modified forms.
| Performance Metric | Acetylated Oligosaccharide | Non-Acetylated/Other Oligosaccharide | Key Findings | Reference |
| Purity | Acetylated Fructo-oligosaccharides (Ac-FOS) | - | >95% purity confirmed by HPLC. | [1][2] |
| Prebiotic Activity (Probiotic Growth) | Ac-FOS | Fructo-oligosaccharides (FOS) | Ac-FOS showed a longer stationary phase in bacterial growth, suggesting prolonged beneficial effects.[1] | [1] |
| Antioxidant Activity | Acetylated Milk Oligosaccharides (A-MOs) | Deacetylated Milk Oligosaccharides (D-MOs) | A-MOs demonstrated concentration-dependent antioxidant activity.[4] | [4] |
| Neuroprotective Effect | Peracetylated Chitosan Oligosaccharides | Chitosan Oligosaccharides | Acetylation enhanced the antagonist effects against glutamate-induced PC12 cell death.[6] | [6] |
| Effect on IgG Fucosylation | Peracetylated Fucose Analogues | Non-acetylated Fucose Analogues | Acetylation had a minor impact on cellular entry; the fucose analogue itself was potent in reducing core fucosylation.[5] | [5] |
Foundational Experimental Protocols
The benchmarking data presented above is grounded in rigorous experimental methodologies. Below are detailed protocols for key experiments cited in the referenced literature.
Synthesis and Purity Analysis of Acetylated Fructo-Oligosaccharides (Ac-FOS)
Synthesis: Acetylated fructo-oligosaccharides are synthesized via esterification of fructo-oligosaccharides (FOS).[1][2]
Purity Analysis (HPLC): The purity of the synthesized Ac-FOS is determined using High-Performance Liquid Chromatography (HPLC).[1][2]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: ODS-2 column or equivalent.
-
Mobile Phase: A gradient of methanol (B129727) and water is typically used.
-
Detection: UV detection at 210 nm.
-
Outcome: The presence of a single, sharp peak indicates high purity (>95%).[1][2]
Characterization of Acetylated Oligosaccharides
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS): The structural confirmation of acetylated oligosaccharides is achieved through 1H-NMR, 13C-NMR, and HRMS analyses.[1][2] These techniques confirm the addition of acetyl groups and the overall structure of the modified oligosaccharide.
In Vitro Prebiotic Activity Assessment
The growth-promoting effects of Ac-FOS on probiotics are evaluated by monitoring bacterial growth over time.
-
Microorganisms: Probiotic strains such as Lactobacillus rhamnosus and Bifidobacterium longum.[1]
-
Culture Conditions: Bacteria are incubated in a suitable growth medium supplemented with either FOS, Ac-FOS, or a control sugar (e.g., glucose).
-
Measurement: The number of viable bacteria is determined at various time points (e.g., 48 and 72 hours) to assess the growth-promoting activity.[1]
Linkage Analysis of Oligosaccharides
A common method for determining the glycosidic linkages within an oligosaccharide involves a series of chemical reactions followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Permethylation: Unlinked hydroxyl groups are marked with methyl groups.
-
Hydrolysis: The polysaccharide is broken down into its constituent monosaccharides.
-
Reduction: The monosaccharides are reduced to alditols.
-
Acetylation: The newly formed free hydroxyl groups are acetylated.
-
GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are analyzed by GC-MS to identify the linkage positions.[7]
Visualizing Biological Impact: Prebiotic Activity of Acetylated Oligosaccharides
The following diagram illustrates the proposed mechanism of how acetylated oligosaccharides exert their prebiotic effect within the gut microbiota.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Antioxidant and Potential Prebiotic Activities of Acetylated and Butyrylated Fructo-Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylated Chitosan Oligosaccharides Act as Antagonists against Glutamate-Induced PC12 Cell Death via Bcl-2/Bax Signal Pathway | MDPI [mdpi.com]
- 7. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Polysaccharide Derivatives for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of drug delivery has increasingly turned to natural polymers for their biocompatibility, biodegradability, and versatile chemical structures. Among these, polysaccharide derivatives have emerged as leading candidates for creating sophisticated and effective drug delivery systems. Their inherent properties, coupled with the potential for chemical modification, allow for the fine-tuning of drug release kinetics, targeting capabilities, and overall therapeutic efficacy. This guide provides a structural and performance-based comparison of common polysaccharide derivatives—chitosan, alginate, cellulose (B213188), dextran, and starch—supported by experimental data and detailed protocols to aid researchers in selecting the optimal carrier for their specific application.
Structural and Physicochemical Properties
The fundamental differences in the monomer units and glycosidic linkages of polysaccharides dictate their higher-order structure and physicochemical properties. These characteristics, in turn, influence their performance as drug delivery vehicles.
| Property | Chitosan | Alginate | Cellulose | Dextran | Starch |
| Monomer Unit | D-glucosamine and N-acetyl-D-glucosamine | β-D-mannuronic acid and α-L-guluronic acid | β-D-glucose | α-D-glucose | α-D-glucose |
| Glycosidic Linkage | β-(1→4) | α-(1→4) and β-(1→4) | β-(1→4) | α-(1→6) with α-(1→3) branches | α-(1→4) and α-(1→6) (amylopectin) |
| Charge in Solution | Cationic (in acidic pH) | Anionic | Neutral | Neutral | Neutral |
| Solubility | Soluble in dilute acids | Soluble in water (as salt) | Insoluble in water | Soluble in water | Sparingly soluble in cold water |
| Key Derivatives | Carboxymethyl chitosan, Glycol chitosan | Sodium alginate, Propylene glycol alginate | Methylcellulose, Carboxymethyl cellulose (CMC) | Dextran sulfate, Carboxymethyl dextran | Starch acetate, Hydroxypropyl starch |
Performance in Drug Delivery Applications
The performance of polysaccharide derivatives in drug delivery is often evaluated based on their ability to encapsulate therapeutic agents, control their release, and maintain biocompatibility. The following tables summarize key performance metrics for nanoparticles and hydrogels formulated from these derivatives.
Nanoparticle Drug Delivery Systems
| Parameter | Chitosan Nanoparticles | Alginate Nanoparticles | Cellulose Nanoparticles | Dextran Nanoparticles | Starch Nanoparticles |
| Drug Loading Capacity (%) | 10-40% | 5-30% | 5-25% | 15-50% | 10-35% |
| Encapsulation Efficiency (%) | 60-95%[1] | 50-90% | 40-85% | 70-98%[2] | 50-90%[3] |
| Model Drug Release (Doxorubicin) | Sustained, pH-responsive release[4] | pH-sensitive release | Sustained release over 34 days[5] | pH-sensitive release | Sustained release |
| Cell Viability (MTT Assay) | >80% at concentrations up to 0.1 mg/mL[6] | Generally high | Generally high[7] | High biocompatibility[8] | High biocompatibility[3] |
Hydrogel Drug Delivery Systems
| Parameter | Chitosan Hydrogel | Alginate Hydrogel | Cellulose Derivative Hydrogel | Dextran Hydrogel | Starch-based Hydrogel |
| Swelling Ratio (%) | High in acidic pH | High in neutral/alkaline pH | Varies with derivative | High | Moderate to High |
| Degradation Rate | Enzymatic (lysozyme) | Ion-dependent, slow | Slow, dependent on derivative | Enzymatic (dextranase) | Enzymatic (amylase) |
| Drug Release Mechanism | Diffusion and swelling-controlled | Diffusion and erosion-controlled | Primarily diffusion-controlled | Diffusion and degradation-controlled | Diffusion and degradation-controlled |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of polysaccharide derivatives.
Determination of Drug Loading Capacity and Encapsulation Efficiency
Protocol:
-
Preparation of Nanoparticles: Prepare drug-loaded nanoparticles using a suitable method (e.g., ionic gelation for chitosan/alginate, nanoprecipitation for cellulose derivatives).
-
Separation of Nanoparticles: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of the free, unencapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation:
-
Drug Loading Capacity (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
In Vitro Drug Release Study
Protocol:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles or hydrogel in a release medium (e.g., phosphate-buffered saline, PBS) of a specific pH.
-
Incubation: Place the sample in a dialysis membrane bag and immerse it in a larger volume of the release medium. Incubate at 37°C with constant, gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released against time to obtain the drug release profile.
MTT Assay for Cytotoxicity Assessment
Protocol:
-
Cell Seeding: Seed a specific type of cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the polysaccharide derivative nanoparticles or hydrogel extracts. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.[10]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9][10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Calculation of Cell Viability (%): (Absorbance of treated cells / Absorbance of control cells) x 100.
Determination of Swelling Ratio and In Vitro Degradation of Hydrogels
Protocol:
-
Initial Weight: Weigh the dry hydrogel sample (Wd).
-
Immersion: Immerse the hydrogel in a specific buffer solution (e.g., PBS pH 7.4) at 37°C.[13]
-
Swelling Measurement: At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).[14]
-
Swelling Ratio Calculation: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
Degradation Study: After reaching equilibrium swelling, continue to incubate the hydrogel in the buffer. At predetermined time points, retrieve the hydrogel, wash it with distilled water, and then freeze-dry it to a constant weight (Wt).
-
Degradation Calculation: Weight Loss (%) = [(Wd - Wt) / Wd] x 100.
Visualizing Workflows and Mechanisms
Nanoparticle Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of polysaccharide-based nanoparticles for drug delivery.
Caption: Workflow for Polysaccharide Nanoparticle Synthesis and Characterization.
Signaling Pathway Modulation by Polysaccharide Derivatives
Certain polysaccharide derivatives have been shown to influence cellular signaling pathways, which can be advantageous in applications such as cancer therapy. For instance, some polysaccharides can induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway.
Caption: Modulation of the PI3K/Akt Signaling Pathway by Polysaccharide Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and drug delivery of dextran-drug complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Potential of Chitosan in Nanomedicine: An Overview of the Cytotoxicity of Chitosan Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Trends in Assessment of Cellulose Derivatives in Designing Novel and Nanoparticulate-Based Drug Delivery Systems for Improvement of Oral Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextran Formulations as Effective Delivery Systems of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. A Full Set of In Vitro Assays in Chitosan/Tween 80 Microspheres Loaded with Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Evaluating the performance of different cellulase enzymes using D-(+)-Cellohexose eicosaacetate
Evaluating the Performance of Different Cellulase (B1617823) Enzymes: A Comparative Guide
Introduction
Cellulases are a class of enzymes crucial for the breakdown of cellulose, a key component of the plant cell wall. Their efficiency is a critical factor in various biotechnological applications, including biofuel production, textile finishing, and food processing. This guide provides a comparative performance evaluation of cellulase enzymes from different fungal sources. While the initially specified substrate, D-(+)-Cellohexose eicosaacetate, is not widely documented for standard cellulase assays, this guide utilizes the well-established chromogenic substrate, p-nitrophenyl-β-D-cellobioside (pNPC), for a robust comparison of enzyme kinetics. This substrate allows for a straightforward spectrophotometric assay to determine key performance indicators.
The enzymes compared in this guide are from prominent fungal species known for their cellulolytic systems: Trichoderma reesei, Phanerochaete chrysosporium, and Aspergillus niger.
Comparative Performance Data
The performance of cellulase enzymes can be quantitatively compared using their kinetic parameters, primarily the Michaelis constant (KM) and the catalytic rate constant (kcat), or the maximum reaction velocity (Vmax). KM is an indicator of the enzyme's affinity for the substrate (a lower KM indicates higher affinity), while kcat and Vmax reflect the maximum rate at which the enzyme can convert the substrate to product.
Table 1: Kinetic Parameters of Cellobiohydrolases with p-nitrophenyl-β-D-cellobioside (pNPC)
| Enzyme Source | Enzyme | KM (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/KM) (mM⁻¹s⁻¹) |
| Trichoderma reesei | TrCel7A | ~0.1 | ~0.03 | ~0.3 |
| Phanerochaete chrysosporium | PcCel7D | ~0.25 | ~0.1 | ~0.4 |
| Phanerochaete chrysosporium | PcCel7C | Higher than PcCel7D | Similar to PcCel7D | Lower than PcCel7D |
Data synthesized from studies on GH7 family cellobiohydrolases.[1][2] Note that PcCel7C showed higher activity on pNPC compared to PcCel7D and TrCel7A, suggesting a greater catalytic efficiency not fully captured by these specific parameters alone.[3]
Table 2: Kinetic Parameters of Cellulase from Aspergillus niger with Carboxymethyl Cellulose (CMC)
| Enzyme Source | Enzyme | Substrate | KM | Vmax |
| Aspergillus niger | Purified Cellulase | Carboxymethyl Cellulose | 25 µM | 45.5 U/mL |
| Aspergillus niger (subsp. awamori) | Purified Cellulase | Not Specified | 0.011 g | 0.1098 U/ml |
Note: The substrate used for the Aspergillus niger cellulase was Carboxymethyl Cellulose (CMC), not pNPC, which will influence the kinetic values.[4][5] A direct comparison of KM and Vmax values across different substrates is not advisable due to the different chemical nature of the substrates.
Experimental Protocols
A detailed methodology for determining cellulase activity using a chromogenic substrate is essential for reproducible results. The following is a generalized protocol for a cellulase assay using p-nitrophenyl-β-D-cellobioside (pNPC).
Objective: To determine the kinetic parameters (KM and Vmax or kcat) of different cellulase enzymes.
Materials:
-
Purified cellulase enzyme solutions of known concentrations.
-
p-Nitrophenyl-β-D-cellobioside (pNPC) stock solution.
-
50 mM Sodium Acetate (B1210297) Buffer (pH 5.0).[3]
-
1 M Sodium Carbonate (Na₂CO₃) solution (Stop solution).[3]
-
Spectrophotometer capable of reading absorbance at 405 nm.[3]
-
Thermostatic water bath or incubator set to 50°C.[3]
-
Microcentrifuge tubes or 96-well plates.
Procedure:
-
Substrate Preparation: Prepare a series of pNPC dilutions in 50 mM sodium acetate buffer (pH 5.0) to achieve a range of final concentrations (e.g., 0.1 to 5 mM) in the reaction mixture.[3]
-
Enzyme Preparation: Prepare a working solution of the cellulase enzyme in the same sodium acetate buffer. The final enzyme concentration should be kept constant for all reactions (e.g., 0.5 µM).[3]
-
Reaction Setup:
-
For each substrate concentration, pipette a defined volume of the pNPC solution into a microcentrifuge tube.
-
Pre-incubate the substrate solutions at 50°C for 5 minutes to ensure temperature equilibration.
-
-
Initiation of Reaction:
-
To start the reaction, add a specific volume of the pre-warmed enzyme solution to each tube.
-
Mix gently and start a timer immediately. The final reaction volume is typically 100 µL.[3]
-
-
Incubation: Incubate the reaction mixtures at 50°C for a fixed period (e.g., 10-20 minutes). The incubation time should be chosen to ensure the reaction rate is linear and within the detection limits of the assay.[3]
-
Termination of Reaction:
-
After the incubation period, stop the reaction by adding an equal volume (e.g., 100 µL) of 1 M sodium carbonate solution.[3] This increases the pH, which denatures the enzyme and develops the yellow color of the p-nitrophenolate ion.
-
-
Measurement:
-
Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer.[3]
-
Use a blank containing the substrate and buffer but no enzyme to zero the spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the concentration of product formed.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine KM and Vmax. A Lineweaver-Burk plot can also be used for this purpose.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating cellulase performance using a chromogenic substrate like pNPC.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‐productive binding: insights from crystal structures and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and inhibitor analysis of recombinant cellobiohydrolases from Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rombio.unibuc.ro [rombio.unibuc.ro]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
Safety Operating Guide
Proper Disposal of D-(+)-Cellohexose Eicosaacetate: A Step-by-Step Guide
Key Safety and Handling Precautions:
Prior to disposal, it is essential to adhere to standard laboratory safety protocols. When handling D-(+)-Cellohexose eicosaacetate, which is likely a powder, personal protective equipment (PPE) should be worn. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
It is also crucial to avoid the formation of dust during handling and disposal.[2][3][4]
Disposal Procedure:
The recommended disposal procedure for this compound is based on the guidelines for non-hazardous solid chemical waste.
Table 1: Disposal Protocol for this compound
| Step | Action | Rationale |
| 1 | Waste Collection | Carefully sweep up the solid this compound, avoiding dust generation. |
| 2 | Containerization | Place the collected material into a clearly labeled, sealed container suitable for chemical waste. |
| 3 | Labeling | Label the container with "this compound" and "Non-Hazardous Chemical Waste". |
| 4 | Institutional Guidelines | Consult and follow your institution's specific chemical waste disposal procedures and guidelines. |
| 5 | Environmental Precaution | Do not release the material into the environment, including drains or general trash.[3] |
Experimental Workflow for Disposal:
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: The disposal information provided is based on the available data for similar chemical compounds. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Essential Safety and Logistics for Handling D-(+)-Cellohexose Eicosaacetate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for D-(+)-Cellohexose eicosaacetate, a highly purified acetylated carbohydrate intended for research use only.
Personal Protective Equipment (PPE)
When handling this compound, which is a fine, white, odorless powder, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The recommended PPE is based on guidelines for handling similar fine organic powders and acetylated carbohydrates.
Table 1: Recommended Personal Protective Equipment
| Body Part | PPE Item | Standard/Specification | Purpose |
| Eyes/Face | Safety Goggles or Face Shield | EN 166 or OSHA 29 CFR 1910.133 | Protects against dust particles and potential splashes. |
| Hands | Nitrile or Neoprene Gloves | EN 374 | Prevents direct skin contact.[1] |
| Body | Laboratory Coat or Coveralls | EN ISO 27065 | Protects clothing and skin from contamination.[2] |
| Respiratory | Particle Filter Mask (e.g., N95) or Half Mask with Particle Filter | P1 (EN 143) | Necessary when dust formation is likely.[3] |
| Feet | Closed-toe Shoes | - | Standard laboratory practice to protect feet. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidents.
Operational Plan:
-
Preparation: Before handling, ensure the work area is clean and well-ventilated. Have all necessary PPE readily available.
-
Dispensing: Handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation of any airborne particles. Avoid creating dust.
-
Spill Management: In case of a spill, avoid dry sweeping. Gently cover the spill with an absorbent material, then collect it into a suitable container for disposal.
Storage Conditions:
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for safe handling.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Disposal Guidelines:
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, should also be disposed of as chemical waste.
-
Empty Containers: Rinse empty containers thoroughly before disposal, and dispose of the rinsate as chemical waste.
The logical relationship for the disposal process is outlined in the diagram below.
Caption: Logical flow for proper chemical waste disposal.
Physical and Chemical Properties
Table 2: Comparative Physical and Chemical Properties
| Property | D-(+)-Cellobiose | This compound |
| Molecular Formula | C12H22O11 | C76H102O51[4] |
| Appearance | White Powder Solid[7] | White Powder |
| Odor | Odorless[7] | Odorless |
| Melting Point | 239 °C / 462.2 °F[7] | Not available |
| Solubility | Soluble in water[7] | Not available |
Health and Safety Information
Based on information for similar compounds, this compound is not classified as hazardous. However, standard laboratory hygiene and safety practices should always be followed.
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5]
-
Skin Contact: Wash off immediately with plenty of water.[5]
-
Inhalation: Move to fresh air.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]
In all cases of exposure, seek medical attention if symptoms occur.[5]
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
